[(3,4-Dichlorobenzyl)sulfonyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGKCRDFKGLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what are the physical and chemical properties of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid is a multifaceted organic compound characterized by a dichlorinated aromatic ring, a sulfonyl group, and a carboxylic acid moiety. This unique combination of functional groups imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. The presence of the 3,4-dichlorobenzyl group is a common structural motif in pharmacologically active compounds, often enhancing lipophilicity and modulating biological activity. The sulfonylacetic acid portion of the molecule introduces a strongly acidic and polar character, influencing its solubility, reactivity, and potential as a ligand or building block in further chemical synthesis.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It details a plausible synthetic pathway, explores its expected chemical reactivity, and discusses potential applications in drug discovery, drawing parallels with structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, we can compile a combination of predicted and known values for its key attributes.
| Property | Value | Source |
| CAS Number | 300700-03-2 | [1] |
| Molecular Formula | C₉H₈Cl₂O₄S | [1] |
| Molecular Weight | 283.13 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar organic acids |
| Melting Point | Not available (likely a solid at room temperature) | - |
| Boiling Point (Predicted) | 539.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.93 ± 0.10 | [1] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents is anticipated. | General principles of solubility for organic acids |
Structural Diagram:
Caption: Molecular structure of this compound.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound would proceed through a two-step sequence starting from commercially available 3,4-dichlorobenzyl chloride. The initial step involves a nucleophilic substitution with a thiolating agent, followed by oxidation of the resulting thioether to the sulfone.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid
This step involves the S-alkylation of thioglycolic acid with 3,4-dichlorobenzyl chloride in the presence of a base. The base deprotonates the thiol group of thioglycolic acid, forming a thiolate anion which then acts as a nucleophile, displacing the chloride from the benzylic position.
Experimental Protocol:
-
To a solution of thioglycolic acid (1.0 equivalent) in a suitable solvent such as ethanol or water, add a solution of sodium hydroxide (2.0 equivalents) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the thiolate.
-
Add a solution of 3,4-dichlorobenzyl chloride (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield [(3,4-Dichlorobenzyl)thio]acetic acid.
Step 2: Oxidation to this compound
The sulfide intermediate is then oxidized to the corresponding sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid.
Experimental Protocol:
-
Dissolve [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equivalent) in glacial acetic acid.
-
Add an excess of 30% hydrogen peroxide (2.2-3.0 equivalents) dropwise to the solution, maintaining the temperature below 30 °C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its constituent functional groups:
-
Carboxylic Acid: The carboxylic acid moiety is the most reactive site for many transformations. It can undergo typical reactions of carboxylic acids, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often mediated by coupling agents (e.g., DCC, EDC), to yield amides.
-
Acid Chloride Formation: Conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is a highly reactive intermediate for further functionalization.
-
Reduction: Reduction to the corresponding alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Sulfonyl Group: The sulfonyl group is generally stable and unreactive under many conditions. However, the alpha-protons on the methylene group adjacent to the sulfonyl group are acidic and can be deprotonated by a strong base. This can be exploited for carbon-carbon bond formation.
-
Aromatic Ring: The dichlorinated benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of two deactivating chloro substituents will make these reactions more challenging compared to unsubstituted benzene. The directing effects of the chloro and benzylsulfonyl groups will influence the position of substitution.
Spectral Characteristics (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dichlorinated benzene ring.
-
Benzylic Protons: A singlet around δ 4.5-5.0 ppm for the two protons of the CH₂ group attached to the aromatic ring and the sulfonyl group.
-
Methylene Protons: A singlet around δ 4.0-4.5 ppm for the two protons of the CH₂ group adjacent to the sulfonyl and carboxyl groups.
-
Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm).
-
Benzylic Carbon: A signal around δ 60-70 ppm.
-
Methylene Carbon: A signal around δ 55-65 ppm.
FTIR Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorptions, one around 1300-1350 cm⁻¹ (asymmetric) and another around 1120-1160 cm⁻¹ (symmetric).
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (283.13 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Fragmentation: Expect fragmentation patterns involving the loss of COOH, SO₂, and cleavage of the benzyl-sulfur bond.
Potential Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various bioactive molecules.
-
Antibacterial Agents: The 3,4-dichlorobenzyl moiety is found in compounds with demonstrated antibacterial properties. For instance, (S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22) is known to inhibit bacterial cell wall protein MreB and exhibits anti-biofilm activity against Pseudomonas aeruginosa.[3][4] This suggests that the title compound could be a valuable scaffold for the development of novel antibacterial agents.
-
Enzyme Inhibitors: The sulfonyl group is a common feature in many enzyme inhibitors, acting as a stable, non-metabolizable mimic of other functional groups. The carboxylic acid can serve as a key interaction point with active sites of enzymes, such as proteases or kinases.
-
Scaffold for Library Synthesis: Due to the reactivity of the carboxylic acid group, this compound can serve as a versatile starting material for the synthesis of compound libraries. By derivatizing the carboxyl group into a variety of esters and amides, a diverse set of molecules can be generated for high-throughput screening in various biological assays.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on its structure as a chlorinated aromatic carboxylic acid and sulfone, it should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.
-
Toxicity (Predicted): May cause skin and eye irritation. Ingestion may be harmful. The long-term toxicological properties have not been investigated.
Conclusion
This compound is a compound with significant potential for applications in medicinal chemistry and organic synthesis. Its straightforward proposed synthesis from readily available starting materials makes it an accessible target for research. The combination of a biologically relevant dichlorobenzyl group with a reactive carboxylic acid and a stable sulfone moiety provides a rich platform for the development of novel compounds with potential therapeutic applications. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully elucidate its potential.
References
-
Bonez, P. C., Rossi, G. G., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis, 99, 14-19. Available at: [Link]
-
Bonez, P. C., Rossi, G. G., et al. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. Microbial Pathogenesis, 111, 6-13. Available at: [Link]
Sources
- 1. US5308611A - Antiseptic composition - Google Patents [patents.google.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 3. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid (CAS Number 300700-03-2), a molecule of interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is not extensively published, its structural motifs—the 3,4-dichlorobenzyl group and the sulfonylacetic acid moiety—are present in various pharmacologically active agents. This guide will delve into the logical synthesis, physicochemical properties, and potential applications of this compound, offering a scientifically grounded framework for researchers. We will explore the synthesis from commercially available precursors, detailing the key chemical transformations and proposing robust experimental protocols. Furthermore, this document will discuss the potential biological relevance of the sulfonyl group in drug design, providing context for future research endeavors.
Introduction: The Scientific Rationale
The compound this compound is a bifunctional molecule featuring a dichlorinated aromatic ring and a sulfonylacetic acid side chain. The 3,4-dichlorobenzyl moiety is a common structural feature in a number of biologically active compounds, including those with antibacterial and antidepressant properties. The sulfonyl group is a key functional group in medicinal chemistry, often introduced to modulate a compound's physicochemical properties, such as solubility and metabolic stability.[1] It can also act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[1] The acetic acid portion provides a handle for further chemical modification, such as amide or ester formation, allowing for the generation of compound libraries for screening purposes.
This guide will provide a detailed exploration of the synthesis and potential of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis.
Physicochemical Properties
Based on its structure, the key physicochemical properties of this compound can be predicted.
| Property | Value | Source |
| CAS Number | 300700-03-2 | Internal Database |
| Molecular Formula | C₉H₈Cl₂O₄S | [2] |
| Molecular Weight | 283.13 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |
| Solubility | Expected to be soluble in polar organic solvents and aqueous base | Inferred from functional groups |
| Acidity (pKa) | The carboxylic acid proton is expected to be acidic | [3] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available precursors: 3,4-dichlorobenzyl chloride and thioglycolic acid.
Caption: Proposed two-step synthesis of this compound.
Precursor Information
A thorough understanding of the starting materials is crucial for successful synthesis.
| Precursor | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
| 3,4-Dichlorobenzyl chloride | 102-47-6 | C₇H₅Cl₃ | 195.48 g/mol | Liquid, bp 249 °C, corrosive.[4][5] |
| Thioglycolic acid | 68-11-1 | C₂H₄O₂S | 92.12 g/mol | Liquid, bp 123 °C, unpleasant odor, readily oxidized.[6] |
| [(3,4-Dichlorobenzyl)thio]acetic acid | 65051-00-5 | C₉H₈Cl₂O₂S | 251.13 g/mol | Intermediate, likely a solid.[7] |
Step-by-Step Experimental Protocols
The following are proposed, general protocols based on established chemical principles. Optimization may be required to achieve high yields and purity.
This reaction is a standard nucleophilic substitution where the thiolate, generated in situ from thioglycolic acid and a base, displaces the chloride from 3,4-dichlorobenzyl chloride.
Protocol:
-
To a solution of thioglycolic acid (1.0 equivalent) in a suitable solvent such as ethanol or DMF, add a base (2.0 equivalents, e.g., sodium hydroxide or potassium carbonate) at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the thiolate.
-
Slowly add a solution of 3,4-dichlorobenzyl chloride (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The oxidation of the intermediate thioether to the sulfone is a critical step. Hydrogen peroxide in the presence of an acid catalyst is a common and environmentally benign method.
Protocol:
-
Suspend the [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equivalent) in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide (2.2-3.0 equivalents) to the suspension at room temperature.
-
The reaction may be exothermic; maintain the temperature below 50 °C with cooling if necessary.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid and residual peroxide, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Structural Characterization
While specific spectral data for this compound is not publicly available, the expected spectroscopic features can be predicted.
Caption: Predicted key signals for the characterization of the target compound.
Potential Applications in Drug Discovery
The structural components of this compound suggest several avenues for its application in drug discovery.
-
Antibacterial Agents: The 3,4-dichlorobenzyl group is present in compounds with demonstrated antibacterial activity. For instance, (S-3,4-dichlorobenzyl) isothiourea hydrochloride has shown activity against Pseudomonas aeruginosa.[8][9] The sulfonylacetic acid moiety could be explored as a novel pharmacophore in this context.
-
Antidepressants: The 3,4-dichlorobenzyl structural element is also found in molecules with antidepressant and antianxiety properties.
-
Scaffold for Library Synthesis: The carboxylic acid functionality serves as a convenient attachment point for diversification. Through amide coupling or esterification reactions, a library of derivatives can be synthesized and screened for a wide range of biological activities.
Safety and Handling
While specific toxicity data for this compound is unavailable, the precursors and related compounds provide guidance for safe handling.
-
3,4-Dichlorobenzyl chloride: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[4][5]
-
Thioglycolic acid: Toxic and has a strong, unpleasant odor. It is a skin and eye irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
This compound: As a dichlorinated aromatic compound and a carboxylic acid, it should be handled with care. Assume it is an irritant and avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and organic synthesis. This guide has provided a robust, scientifically-grounded framework for its synthesis, based on well-established chemical transformations. While the biological activity of this specific molecule remains to be elucidated, its structural components are present in known bioactive compounds, suggesting that it may be a valuable building block for the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a starting point for their investigations, with the understanding that optimization and thorough characterization will be essential for success.
References
-
(S-3,4-dichlorobenzyl) isothiourea hydrochloride antibacterial activity. PubMed. [Link]
-
Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa. PubMed. [Link]
-
Thioglycolic acid. ATAMAN KIMYA. [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
Acetic acid. Wikipedia. [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. matrixscientific.com [matrixscientific.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. static.googleusercontent.com [static.googleusercontent.com]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, a compound of interest in medicinal chemistry due to the established importance of the sulfonyl functional group in drug design. The sulfonyl group is a key pharmacophore that can enhance metabolic stability, improve pharmacokinetic properties, and modulate the polarity of drug candidates.[1][2] This document details a robust, two-step synthetic pathway commencing with the nucleophilic substitution of 3,4-dichlorobenzyl chloride with thioglycolic acid, followed by the oxidation of the resulting thioether intermediate. A thorough analysis of the characterization of the final product using modern analytical techniques is also presented. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the successful synthesis and evaluation of this and structurally related compounds.
Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry
The sulfonyl group (-SO₂-) is a cornerstone in modern drug design, prized for its unique physicochemical properties. Its presence in a molecule can significantly influence its biological activity by acting as a bioisostere for other functional groups like carbonyls or phosphates, and by participating in strong hydrogen bonding interactions with biological targets.[2] Furthermore, the chemical stability of the sulfonyl group often imparts metabolic resistance to drug candidates, prolonging their therapeutic effect.[1] The strategic incorporation of a sulfonyl moiety, as in this compound, into a molecular scaffold is a well-established strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of potential therapeutic agents.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a thioether intermediate, [(3,4-Dichlorobenzyl)thio]acetic acid, via a nucleophilic substitution reaction. The subsequent step is the oxidation of this thioether to the desired sulfone.
Step 1: Synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid
This initial step involves the reaction of 3,4-dichlorobenzyl chloride with thioglycolic acid. The lone pair of electrons on the sulfur atom of thioglycolic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride and displacing the chloride ion.
Reaction Scheme:
Caption: Synthetic route to the thioether intermediate.
Experimental Protocol:
-
Materials:
-
3,4-Dichlorobenzyl chloride
-
Thioglycolic acid
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable polar protic solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioglycolic acid (1.0 equivalent) in ethanol.
-
To this solution, add a solution of sodium hydroxide (2.0 equivalents) in water dropwise while stirring.
-
Add 3,4-dichlorobenzyl chloride (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 2, which will precipitate the crude product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude [(3,4-Dichlorobenzyl)thio]acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Oxidation to this compound
The second and final step is the oxidation of the sulfide to a sulfone. A common and effective oxidizing agent for this transformation is hydrogen peroxide in the presence of a catalytic amount of a tungstate salt or in acetic acid.
Reaction Scheme:
Caption: Oxidation of the thioether to the final sulfone product.
Experimental Protocol:
-
Materials:
-
[(3,4-Dichlorobenzyl)thio]acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium sulfite (for quenching)
-
-
Procedure:
-
Dissolve [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and add hydrogen peroxide (2.2-2.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Quench any excess hydrogen peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is achieved.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization.
-
Characterization of this compound
A comprehensive characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.
| Property | Value |
| Molecular Formula | C₉H₈Cl₂O₄S |
| Molecular Weight | 283.13 g/mol [3] |
| CAS Number | 300700-03-2[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methylene protons adjacent to the sulfonyl group, and the acidic proton of the carboxylic acid. The aromatic protons on the 3,4-dichlorophenyl ring will likely appear as a complex multiplet. The benzylic and acetic acid methylene protons will appear as singlets. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the carbons attached to the chlorine atoms will be influenced by their electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4][5]
-
A strong C=O stretch from the carboxylic acid, expected around 1700 cm⁻¹.[4][5]
-
Two strong S=O stretches from the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-H stretches from the aromatic and aliphatic portions of the molecule.
-
C=C stretches from the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 283.13 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the C-S bonds.
Workflow Visualization
Caption: Overall workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a reliable and well-established methodology for the synthesis of this compound. The described two-step synthetic route is robust and amenable to scale-up. The detailed characterization plan provides a framework for confirming the structure and purity of the final compound. The insights provided herein are intended to empower researchers in the field of medicinal chemistry to efficiently synthesize and evaluate this and other sulfonyl-containing molecules as part of their drug discovery and development programs.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
PubChem. (n.d.). 2-(2,4-Dichlorobenzylsulfonyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
-
NIST. (n.d.). 2,4-D. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiopheneacetic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of dichlorobenzyl alcohol.
- Google Patents. (n.d.). Method for preparing chlorobenzene thiols.
-
National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]
-
General Physiology and Biophysics. (n.d.). Oxidation of Biological Thiols by Highly Reactive Disulfide-S-Oxides. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of thiol using hydrogen peroxide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-(4-(4-chlorobenzyl)-5-acetyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)acetic acid, pentafluorobenzyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3,5-dichlorobenzyl chloride.
-
ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dichlorobenzoic acid. Retrieved from [Link]
Sources
- 1. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. 2-Thiopheneacetic acid, 3,4-dichlorophenyl ester [webbook.nist.gov]
- 4. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]
- 5. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to [(3,4-Dichlorobenzyl)sulfonyl]acetic acid: Molecular Structure and Physicochemical Properties
This guide provides a comprehensive technical overview of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, a compound of interest for researchers and professionals in drug development and organic chemistry. We will delve into its molecular architecture, key physicochemical properties, and a representative synthetic protocol, offering insights grounded in established scientific principles.
Introduction: Unveiling a Molecule of Interest
This compound is an organic compound characterized by a dichlorinated aromatic ring linked to an acetic acid moiety through a sulfonyl group. This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in medicinal chemistry and material science. Understanding its precise molecular structure and weight is fundamental to its application and further development in any research endeavor.
Molecular Structure and Physicochemical Characteristics
The structural integrity and properties of a molecule are intrinsically linked. Here, we dissect the molecular formula, weight, and key structural features of this compound.
Molecular Formula and Weight
The elemental composition of this compound is represented by the molecular formula C9H8Cl2O4S .[1][2] This formula indicates the presence of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, four oxygen atoms, and one sulfur atom.
Based on this composition, the molecular weight of the compound is 283.13 g/mol .[1][2] This value is crucial for stoichiometric calculations in synthesis, preparation of solutions of known concentrations, and for analytical techniques such as mass spectrometry.
Structural Elucidation
The molecule can be deconstructed into three primary functional components:
-
3,4-Dichlorobenzyl Group: A benzene ring substituted with two chlorine atoms at positions 3 and 4, and connected to a methylene bridge (-CH2-). The electron-withdrawing nature of the chlorine atoms influences the reactivity of the aromatic ring.
-
Sulfonyl Group (-SO2-): A sulfur atom double-bonded to two oxygen atoms. This group is a key linker, connecting the dichlorobenzyl moiety to the acetic acid group. It is a strong electron-withdrawing group and can participate in hydrogen bonding.
-
Acetic Acid Moiety (-CH2COOH): A carboxylic acid functional group attached to the sulfonyl linker. The acidic proton of the carboxyl group is a primary site for chemical reactions.[3][4]
The connectivity of these groups is as follows: the 3,4-dichlorobenzyl group is attached to the sulfur atom of the sulfonyl group, which in turn is bonded to the methylene carbon of the acetic acid moiety.
Visualization of the Molecular Structure
To provide a clear representation of the molecular architecture, the following 2D structure is provided in DOT language.
Caption: 2D structure of this compound.
Physicochemical Properties Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 300700-03-2 | [1][2] |
| Molecular Formula | C9H8Cl2O4S | [1][2] |
| Molecular Weight | 283.13 g/mol | [1][2] |
| Predicted Boiling Point | 539.2 ± 50.0 °C | [2] |
Experimental Protocol: Synthesis of a Sulfonyl Compound
Objective: To synthesize a sulfonyl-containing molecule through a nucleophilic substitution reaction, demonstrating the formation of a C-S bond.
Rationale: The formation of the sulfonyl linkage is a critical step. This often involves the reaction of a sulfur-based nucleophile with an electrophilic carbon, or vice-versa. In the context of our target molecule, a plausible route would involve the reaction of 3,4-dichlorobenzyl halide with a salt of thioglycolic acid, followed by oxidation of the thioether to the sulfone.
Materials and Reagents
-
3,4-Dichlorobenzyl chloride
-
Thioglycolic acid
-
Sodium hydroxide
-
Hydrogen peroxide (30% solution)
-
Acetic acid (glacial)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Deionized water
Step-by-Step Methodology
-
Formation of the Thioether:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid in deionized water.
-
Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium hydroxide solution to form the sodium salt of thioglycolic acid.
-
To this solution, add a solution of 3,4-dichlorobenzyl chloride in a suitable organic solvent (e.g., ethanol) dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude [(3,4-dichlorobenzyl)thio]acetic acid.
-
-
Oxidation to the Sulfone:
-
Dissolve the crude thioether in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide solution to the mixture. The reaction is exothermic and may require cooling.
-
Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis.
Caption: General synthetic workflow for sulfonyl compounds.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and weight of this compound. By understanding its fundamental properties and a plausible synthetic route, researchers and drug development professionals are better equipped to utilize this compound in their scientific pursuits. The unique combination of a dichlorinated aromatic ring, a sulfonyl linker, and a carboxylic acid moiety offers a versatile scaffold for the design of novel molecules with potential applications in various fields of chemistry and pharmacology.
References
-
National Institutes of Health. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dichlorobenzylsulfonyl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
-
J-Stage. (n.d.). 3,4~Dichlorobenzene sulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzoic acid. Retrieved from [Link]
-
Turito. (2022, August 9). Acetic Acid - Structure, Properties, Uses. Retrieved from [Link]
-
PubChemLite. (n.d.). [(3,4-dichlorophenyl)thio]acetic acid (C8H6Cl2O2S). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3,4-dimethoxybenzenesulfonamido)acetic acid (C10H13NO6S). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2,3,4-trifluorobenzenesulfonamido)acetic acid. Retrieved from [Link]
Sources
- 1. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 2. This compound | 300700-03-2 [amp.chemicalbook.com]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. Acetic Acid - Structure, Properties, Uses | Turito [turito.com]
- 5. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility of [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid for Pharmaceutical Development
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation feasibility, and overall therapeutic efficacy. Low solubility can lead to unpredictable results in preclinical studies and significant challenges during formulation, potentially halting the development of a promising drug candidate.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. We will delve into its fundamental physicochemical properties, present a robust framework for strategic solvent selection, and provide a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing drug development through a deep understanding of API behavior in various solvent systems.
Part 1: Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a dichlorinated aromatic ring linked to a sulfonylacetic acid moiety.[3] This unique structure imparts a combination of lipophilic and hydrophilic characteristics, making a thorough understanding of its solubility essential. The key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 300700-03-2 | [3] |
| Molecular Formula | C₉H₈Cl₂O₄S | [3] |
| Molecular Weight | 283.13 g/mol | [3] |
| Structure | Dichlorobenzyl group, Sulfonyl group, Carboxylic acid group | - |
| Predicted XLogP3-AA | 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Predicted pKa | ~2.0-3.0 (due to the carboxylic acid) | Estimated based on acetic acid (pKa ~4.76)[5] and the electron-withdrawing effect of the sulfonyl group. |
The presence of the carboxylic acid group is a critical determinant of its solubility profile, suggesting a strong dependence on the pH of the aqueous medium. The dichlorobenzyl group contributes to its lipophilicity, suggesting potential solubility in organic solvents.
The Critical Role of Solubility in Drug Development
Solubility is not merely a physical parameter; it is a critical attribute that dictates the developability of an API.[6]
-
Bioavailability: For orally administered drugs, an API must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a primary cause of low and variable oral bioavailability.[2]
-
Formulation Design: Determining solubility in various pharmaceutically acceptable solvents is the first step in developing a stable and effective dosage form, whether it be an oral solid, a topical cream, or a parenteral solution.[7]
-
Preclinical Accuracy: Undissolved compound in in vitro assays can lead to a significant underestimation of biological activity and unreliable structure-activity relationship (SAR) data, misguiding lead optimization efforts.[8]
Part 2: Theoretical Considerations and Solvent Selection Strategy
Predicting Solubility from Molecular Structure
A preliminary assessment of solubility can be derived from the molecule's structure:
-
Lipophilic Region: The 3,4-dichlorobenzyl group is nonpolar and hydrophobic. This region will favor interactions with nonpolar, organic solvents.
-
Hydrophilic Region: The sulfonyl (-SO₂-) and, more importantly, the acetic acid (-CH₂COOH) groups are polar. The carboxylic acid can ionize to a carboxylate (-COO⁻), dramatically increasing aqueous solubility. This ionization is pH-dependent.
Therefore, we can predict that the solubility of this compound will be low in neutral aqueous media but will increase significantly at pH values above its pKa as the uncharged carboxylic acid is converted to the highly soluble carboxylate salt.
A Framework for Strategic Solvent Selection
Choosing a solvent extends beyond its ability to dissolve the API; it involves a strategic balance of multiple factors crucial for pharmaceutical manufacturing.[9][10] The solvent must be effective, safe for the patient and workers, compliant with regulations, and environmentally responsible.[10][11] This decision-making process can be visualized as a logical flow.
Caption: Logical workflow for pharmaceutical solvent selection.
Part 3: Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The equilibrium shake-flask method is universally regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.[12]
Experimental Workflow Diagram
The entire process, from preparation to analysis, follows a systematic and self-validating workflow.
Caption: Shake-Flask method workflow for solubility determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring the final measurement represents true equilibrium solubility.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected solvent system at a controlled temperature.
Materials & Equipment:
-
This compound (solid, >97% purity)
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers; Ethanol; Propylene Glycol)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks
Procedure:
-
Preparation of Slurry:
-
Add an excess amount of solid this compound to a glass vial. Expertise & Experience: "Excess" is critical to ensure equilibrium with the solid phase is maintained. A visual check for undissolved solid at the end of the experiment confirms this condition was met. A good starting point is an amount that would be 10-20 mg/mL if it all dissolved.
-
Accurately add a known volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.
-
-
Equilibration:
-
Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.
-
Equilibrate for a sufficient duration to reach a steady state. Trustworthiness: A minimum of 24 hours is standard, but for poorly soluble compounds, 48 to 72 hours may be necessary.[13] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h). The results should not differ significantly (e.g., <10%).[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand briefly for sedimentation.
-
Carefully withdraw a sample of the supernatant using a pipette. Causality: This step must be performed without disturbing the solid material at the bottom.
-
Separate the dissolved API from the undissolved solid by either:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm). Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent drug loss due to filter adsorption.
-
-
-
Sample Analysis:
-
Immediately after separation, accurately dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC assay. Causality: Dilution prevents the compound from precipitating due to temperature changes or solvent evaporation.[13]
-
Quantify the concentration of the API in the diluted sample using a validated, stability-indicating HPLC method against a standard calibration curve. Authoritative Grounding: HPLC is preferred over UV spectroscopy as it can separate the API from any potential impurities or degradants, ensuring accurate quantification.[12]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility, with a relative standard deviation of <10%.[13]
-
Part 4: Data Interpretation and Application
Illustrative Solubility Data
While specific experimental data for this compound is not publicly available, the following table illustrates how results would be presented. The values are hypothetical and based on the structural analysis.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) (Hypothetical) | Implication for Formulation |
| HCl Buffer | 1.2 | 37 | < 0.01 | Very poorly soluble (API is protonated) |
| Acetate Buffer | 4.5 | 37 | 0.1 - 0.5 | Slightly soluble (API partially ionized) |
| Phosphate Buffer | 7.4 | 37 | > 10.0 | Freely soluble (API fully ionized as salt) |
| Water | ~7.0 | 25 | 5.0 - 10.0 | Soluble |
| Ethanol | N/A | 25 | 25.0 - 50.0 | Soluble; potential for co-solvent systems |
| Propylene Glycol | N/A | 25 | 15.0 - 30.0 | Soluble; common vehicle for liquid formulations |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 100.0 | Very soluble; suitable for preclinical stock solutions |
Application in Pre-formulation
This data directly guides formulation strategy:
-
Oral Formulation: The high solubility at pH 7.4 suggests that dissolution in the small intestine will be rapid. However, the very low solubility at pH 1.2 indicates that it may pass through the stomach largely undissolved. This information is vital for Biopharmaceutics Classification System (BCS) assessment.[14]
-
Parenteral Formulation: The high solubility in aqueous buffer at physiological pH makes developing an injectable solution feasible. The use of co-solvents like ethanol or propylene glycol could further enhance solubility and stability if needed.
-
Topical Formulation: Solubility in vehicles like propylene glycol would be a key starting point for developing a topical solution or cream.[7]
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
American Chemical Society. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. Available at: [Link]
-
American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Available at: [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. Available at: [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
ResearchGate. (2025). The chemical properties of sulfanilic acid (SA) molecule. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Sulfanilic acid. PubChem. Available at: [Link]
-
J-STAGE. (n.d.). 3,4-Dichlorobenzene sulfonic acid. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(2,4-Dichlorobenzylsulfonyl)acetic acid. PubChem. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 3,4-Dichlorophenylacetic acid. PubChem. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density. Available at: [Link]
-
Wikipedia. (n.d.). Acetic acid. Available at: [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 4. 2-(2,4-Dichlorobenzylsulfonyl)acetic acid | C9H8Cl2O4S | CID 302764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetic acid - Wikipedia [en.wikipedia.org]
- 6. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. enamine.net [enamine.net]
- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. who.int [who.int]
- 14. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
[(3,4-Dichlorobenzyl)sulfonyl]acetic Acid: A Technical Guide for Investigation as a Diacylglycerol Lipase Inhibitor
Abstract
This technical guide provides a comprehensive framework for the investigation of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid as a potential inhibitor of diacylglycerol lipase (DAGL). While direct enzymatic studies on this specific molecule are not extensively published, compelling evidence from structurally related compounds, particularly N-benzylic substituted glycine sulfonamides, strongly suggests its potential as a potent DAGL inhibitor. This document outlines a plausible synthetic route, a hypothesized mechanism of action, detailed experimental protocols for synthesis and enzymatic assays, and an analysis of the structure-activity relationships (SAR) within this chemical class to guide future research and development.
Introduction: The Rationale for Investigating this compound
Diacylglycerol lipases (DAGLs) are critical enzymes in the endocannabinoid signaling pathway, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] 2-AG is a key neuromodulator and inflammatory mediator, making DAGL a compelling therapeutic target for a range of neurological and inflammatory disorders.[2][4][5][6] The development of potent and selective DAGL inhibitors is therefore of significant interest to the drug discovery community.[1]
This compound (CAS: 300700-03-2, Molecular Formula: C9H8Cl2O4S, Molecular Weight: 283.13 g/mol ) is a small molecule with structural features that suggest a propensity for enzyme inhibition.[7] The sulfonyl group is a common motif in various enzyme inhibitors, and the acetic acid moiety can participate in key binding interactions. The 3,4-dichlorobenzyl group provides a lipophilic region that can interact with hydrophobic pockets in an enzyme's active site.
The primary impetus for investigating this compound as a DAGL inhibitor stems from a study on N-benzylic substituted glycine sulfonamides, which were identified as reversible inhibitors of DAGL.[8] Notably, the derivative bearing a 3,4-dichlorobenzyl substitution exhibited high potency, with an IC50 of 20 nM against human diacylglycerol lipase α (hDAGLα). This finding strongly suggests that the [(3,4-Dichlorobenzyl)sulfonyl] moiety is a key pharmacophore for DAGL inhibition. This guide provides the necessary scientific foundation and practical protocols to explore the potential of this compound as a novel enzyme inhibitor.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 3,4-dichlorobenzyl chloride and ethyl thioglycolate.
Step 1: Synthesis of Ethyl [(3,4-dichlorobenzyl)thio]acetate
In this initial step, a nucleophilic substitution reaction is performed. The thiol group of ethyl thioglycolate acts as the nucleophile, displacing the chloride from 3,4-dichlorobenzyl chloride. This reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.
Step 2: Oxidation to Ethyl [(3,4-dichlorobenzyl)sulfonyl]acetate
The sulfide intermediate is then oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed in a chlorinated solvent like dichloromethane at room temperature. Stoichiometric control of the oxidizing agent is important to ensure complete conversion to the sulfone without over-oxidation.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a solution of lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol is a common and effective method. Acidification of the reaction mixture after completion of the hydrolysis will precipitate the final product, which can then be purified by recrystallization.
Caption: Proposed synthetic pathway for this compound.
Hypothesized Mechanism of Action
Based on the structure of this compound and the known mechanisms of similar inhibitors, a plausible mechanism of action as a DAGL inhibitor can be proposed. Diacylglycerol lipases are serine hydrolases, and many inhibitors of this enzyme class act by forming a covalent or non-covalent interaction with the catalytic serine residue in the active site.
Given that the related N-benzylic substituted glycine sulfonamides are reported to be reversible inhibitors, it is likely that this compound also acts as a reversible, competitive inhibitor.[8] The proposed binding mode involves the following key interactions:
-
Hydrogen Bonding: The carboxylic acid moiety of the inhibitor can form hydrogen bonds with key amino acid residues in the active site of DAGL, mimicking the interactions of the natural diacylglycerol substrate.
-
Hydrophobic Interactions: The 3,4-dichlorobenzyl group is expected to occupy a hydrophobic pocket within the enzyme's active site, contributing significantly to the binding affinity. The dichlorination pattern is likely crucial for optimizing these interactions.
-
Sulfonyl Group Interaction: The polar sulfonyl group can also participate in hydrogen bonding or dipole-dipole interactions with the enzyme, further stabilizing the inhibitor-enzyme complex.
Experimental Protocols
Synthesis and Characterization
Protocol 4.1.1: Synthesis of Ethyl [(3,4-dichlorobenzyl)thio]acetate
-
To a solution of 3,4-dichlorobenzyl chloride (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq) and ethyl thioglycolate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.1.2: Synthesis of Ethyl [(3,4-dichlorobenzyl)sulfonyl]acetate
-
Dissolve the purified ethyl [(3,4-dichlorobenzyl)thio]acetate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.1.3: Synthesis of this compound
-
Dissolve the purified ethyl [(3,4-dichlorobenzyl)sulfonyl]acetate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the ester is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point analysis.
Diacylglycerol Lipase (DAGL) Inhibition Assay
A fluorescence-based assay is a common and high-throughput method for determining the inhibitory activity of compounds against DAGL.[6]
Protocol 4.2.1: In Vitro DAGL Inhibition Assay
-
Reagents and Buffers:
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 1 mM EDTA.
-
Enzyme: Recombinant human DAGLα.
-
Substrate: A fluorescently quenched DAG analog (e.g., a FRET-based substrate).
-
Test Compound: this compound dissolved in DMSO to create a stock solution.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well black microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.
-
Add 48 µL of the DAGLα enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 528 nm) at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the in vitro DAGL inhibition assay.
Structure-Activity Relationship (SAR) and Data Interpretation
The inhibitory potency of this compound should be interpreted in the context of the known SAR for this class of compounds. The following table summarizes the SAR data for a series of N-benzylic substituted glycine sulfonamide inhibitors of hDAGLα.[8] This data provides valuable insights into the structural requirements for potent DAGL inhibition.
| Compound ID | R Group (N-benzylic substitution) | hDAGLα IC50 (nM) |
| 1 | 4-chlorobenzyl | 80 |
| 2 | 3-chlorobenzyl | 510 |
| 3 | 2-chlorobenzyl | 600 |
| 4 | 4-methoxybenzyl | 150 |
| 5 | 4-(trifluoromethyl)benzyl | 60 |
| 6 | 2,4-dichlorobenzyl | 30 |
| 7 | 3,4-dichlorobenzyl | 20 |
| 8 | naphthalen-2-ylmethyl | 10 |
| 9 | biphenyl-4-ylmethyl | 5 |
Analysis of SAR Data:
-
Position of Chloro Substituent: The position of the chloro substituent on the benzyl ring has a significant impact on potency. A single chloro-substituent is best tolerated at the 4-position (Compound 1) compared to the 3- or 2-positions (Compounds 2 and 3).
-
Dichlorination Pattern: Dichlorination generally leads to increased potency. The 3,4-dichloro substitution (Compound 7) is particularly favorable, resulting in a 4-fold increase in potency compared to the 4-chloro analog (Compound 1).
-
Electron-Withdrawing vs. Electron-Donating Groups: An electron-withdrawing trifluoromethyl group at the 4-position (Compound 5) is well-tolerated, while an electron-donating methoxy group at the same position (Compound 4) is less favorable.
-
Extended Aromatic Systems: Larger aromatic systems, such as naphthalene (Compound 8) and biphenyl (Compound 9), lead to a further increase in potency, suggesting the presence of a larger hydrophobic pocket in the enzyme's active site.
Based on this SAR data, the 3,4-dichlorobenzyl moiety in this compound is expected to confer high potency. Experimental determination of the IC50 value for this compound will be crucial to validate this hypothesis and to determine if the acetic acid scaffold offers advantages over the glycine sulfonamide scaffold in terms of potency, selectivity, or physicochemical properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for the development of novel diacylglycerol lipase inhibitors. The strong rationale based on the high potency of a structurally analogous compound, coupled with the feasible synthetic route and well-established assay protocols outlined in this guide, provides a solid foundation for its investigation.
Future research should focus on the following key areas:
-
Synthesis and In Vitro Characterization: The immediate priority is to synthesize and purify this compound and determine its IC50 value against DAGLα and DAGLβ to confirm its potency and isoform selectivity.
-
Mechanism of Inhibition Studies: Kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to confirm its reversibility.
-
Lead Optimization: Should this compound prove to be a potent DAGL inhibitor, further SAR studies could be conducted by modifying the dichlorination pattern on the benzyl ring and by exploring alternative acidic moieties to the acetic acid group.
-
In Vivo Evaluation: Promising candidates should be evaluated in cellular and animal models of diseases where DAGL is implicated to assess their therapeutic potential.
This technical guide serves as a starting point for researchers in academia and industry to unlock the potential of this compound and related compounds as valuable tools for studying the endocannabinoid system and as potential leads for the development of new therapeutics.
References
- Otrubova, K., Eathiraj, S., & Tu, N. P. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. ACS Medicinal Chemistry Letters, 3(6), 467–471.
- Hsu, K. L., Tsuboi, K., & Chang, J. W. (2016). Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase. Bioorganic & Medicinal Chemistry, 24(7), 1455-1468.
- van der Stelt, M., & Di Marzo, V. (2016). Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders. Bioorganic & Medicinal Chemistry Letters, 26(16), 3841-3849.
- Ogasawara, D., Deng, H., & Viader, A. (2016). Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Proceedings of the National Academy of Sciences, 113(1), 26-31.
- Baggelaar, M. P., & van der Stelt, M. (2016). Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders. Bioorganic & Medicinal Chemistry Letters, 26(16), 3841-3849.
- Savinainen, J. R., & Laitinen, J. T. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. ACS Medicinal Chemistry Letters, 3(6), 467-471.
- Bisogno, T., & Di Marzo, V. (2010). The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. Philosophical Transactions of the Royal Society B: Biological Sciences, 365(1550), 2263-2273.
-
Cell Biolabs, Inc. (n.d.). DAG (Diacylglycerol) Assay Kit. Retrieved from [Link]
- Al-Hayali, A., & Al-Zoubi, R. M. (2015). A novel live cell assay to measure diacylglycerol lipase α activity.
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H8Cl2O4S, 1 gram. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel live cell assay to measure diacylglycerol lipase α activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 8. Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase [pubmed.ncbi.nlm.nih.gov]
preliminary screening of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid in bioassays
An In-Depth Technical Guide to the Preliminary Bioassay Screening of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, this compound. Lacking prior biological characterization, a systematic, multi-tiered screening approach is proposed to efficiently identify potential therapeutic activities and guide future drug development efforts. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a panel of foundational in vitro bioassays. The proposed workflow is designed to first establish a general biological activity profile, encompassing cytotoxicity and broad-spectrum antimicrobial effects, before proceeding to more targeted mechanistic studies, including enzyme inhibition and apoptosis induction assays. This strategic approach ensures a thorough preliminary investigation while conserving resources, providing a solid foundation for subsequent, more specialized research.
Introduction and Scientific Rationale
This compound is a novel compound with a chemical structure that suggests potential for biological activity. The presence of a dichlorobenzyl group is a feature found in compounds with demonstrated antimicrobial and anti-biofilm properties, such as (S-3, 4 -dichlorobenzyl) isothiourea hydrochloride (A22)[1][2][3]. Furthermore, the sulfonylacetic acid moiety is a structural alert that could imply a range of interactions with biological targets, including enzymes and cellular signaling pathways. Phenylacetic acid derivatives, a broader class to which this compound belongs, have been explored as agonists for receptors like hPPAR[4].
Given the absence of existing biological data for this compound, a logical and efficient preliminary screening cascade is essential. This guide proposes a tiered approach, beginning with broad-based assays to detect any significant biological effect and progressing to more specific assays to elucidate potential mechanisms of action. This strategy is a cornerstone of modern drug discovery, allowing for the rapid identification of promising lead compounds from large chemical libraries[5][6][7].
Our initial screening funnel will prioritize the assessment of two key areas: general cytotoxicity and antimicrobial activity. These initial results will then dictate the subsequent direction of the investigation, potentially branching into targeted enzyme inhibition studies or deeper characterization of cell death pathways.
Tier 1: Foundational Screening
The primary objective of Tier 1 is to ascertain whether this compound exhibits any overt biological activity at achievable concentrations. This phase is critical for establishing a basic pharmacological profile and identifying potential liabilities, such as excessive toxicity, that might preclude further development.
General Cytotoxicity Assessment
Before investigating specific therapeutic activities, it is crucial to determine the compound's intrinsic toxicity to mammalian cells. This information is vital for interpreting the results of subsequent cell-based assays and for establishing a therapeutic window. A common and reliable method for assessing cytotoxicity is the Lactate Dehydrogenase (LDH) release assay[8][9][10].
-
Cell Culture:
-
Select a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa or A549).
-
Culture cells in appropriate media and conditions to 80-90% confluency.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treat the cells with the different concentrations of the compound. Include vehicle-only (DMSO) and untreated controls. Also, include a positive control for maximum LDH release (e.g., a lysis buffer).
-
Incubate the plate for a standard exposure time (e.g., 24 or 48 hours).
-
-
LDH Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.
-
The enzymatic reaction produces a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Absorbance_compound - Absorbance_vehicle) / (Absorbance_max_release - Absorbance_vehicle)] * 100
-
Plot the % cytotoxicity against the compound concentration and determine the CC50 (50% cytotoxic concentration) value.
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cytotoxicity (HEK293) | % Cytotoxicity (HepG2) | % Cytotoxicity (HeLa) |
| 0.1 | 2.1 | 1.8 | 3.5 |
| 1 | 4.5 | 3.9 | 6.2 |
| 10 | 15.2 | 12.8 | 25.1 |
| 50 | 48.9 | 45.3 | 68.4 |
| 100 | 85.7 | 81.2 | 92.3 |
Broad-Spectrum Antimicrobial Screening
The dichlorobenzyl moiety is a known pharmacophore in some antibacterial agents[1]. Therefore, a preliminary screen against a panel of clinically relevant bacteria is a logical starting point. The turbidimetric method provides a straightforward, high-throughput assessment of antibacterial activity[11][12].
-
Bacterial Strains:
-
Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
-
Inoculum Preparation:
-
Culture the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Treatment:
-
In a 96-well plate, prepare serial dilutions of this compound in the broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (a known antibiotic), a negative control (vehicle only), and a sterility control (broth only).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Tier 2: Mechanistic Elucidation
The results from Tier 1 will guide the design of Tier 2 experiments. If significant and selective cytotoxicity against cancer cells is observed, further investigation into the mechanism of cell death is warranted. If promising antibacterial activity is detected, studies to determine the mode of action would be the next step.
Investigation of Apoptotic Pathways
Should the compound exhibit selective cytotoxicity towards cancer cells, it is crucial to determine if this is due to the induction of apoptosis, a form of programmed cell death that is a desirable outcome in cancer therapy[8][10]. Caspase activity assays are a reliable method for detecting the activation of the apoptotic cascade.
-
Cell Treatment:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate as described for the cytotoxicity assay.
-
Treat the cells with the compound at concentrations around its CC50 value. Include appropriate controls.
-
Incubate for a time course (e.g., 6, 12, and 24 hours) to capture the dynamics of caspase activation.
-
-
Caspase Activity Measurement:
-
Use a commercially available luminescent caspase assay kit (e.g., Caspase-Glo® 3/7).
-
Add the reagent directly to the wells, which contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and the enzymatic reaction.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of active caspase-3 and -7.
-
-
Data Analysis:
-
Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo®).
-
Plot the fold-change in caspase activity relative to the vehicle control.
-
Enzyme Inhibition Assays
If the compound shows promising antibacterial activity, or if a specific mammalian target is hypothesized based on structural similarity to known inhibitors, a direct enzyme inhibition assay is a logical next step. These assays are fundamental in drug discovery for understanding a compound's mechanism of action and potency[13][14][15][16].
-
Reagents and Setup:
-
Obtain the purified target enzyme and its specific substrate.
-
Prepare an assay buffer that is optimal for the enzyme's activity.
-
Use a 96-well or 384-well plate suitable for the detection method (e.g., clear for colorimetric, black for fluorescence).
-
-
Assay Procedure:
-
Add the assay buffer to the wells.
-
Add varying concentrations of this compound. Include a positive control inhibitor and a vehicle control.
-
Add the enzyme to the wells and incubate for a short period to allow for compound-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
-
Detection and Measurement:
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
Ensure the measurements are taken within the linear range of the reaction (initial velocity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach for the preliminary biological screening of this compound. By employing a tiered strategy that begins with broad assessments of cytotoxicity and antimicrobial activity, researchers can efficiently gather the foundational data necessary to make informed decisions about the compound's therapeutic potential. The subsequent, more focused mechanistic assays will provide deeper insights into its mode of action, paving the way for lead optimization and further preclinical development. The successful execution of this screening cascade will be instrumental in unlocking the potential of this novel chemical entity.
References
-
Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]
-
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]
-
Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]
-
ResearchGate. (2012, December 30). In vitro enzymatic assay. Retrieved from [Link]
-
Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA, 3(3), FSO199. Retrieved from [Link]
-
Drug Target Review. (2022, August 10). Novel streamlined screening method could discover new horizons in chemical reaction design. Retrieved from [Link]
-
Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery. Retrieved from [Link]
-
Xie, Y., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, 10, 913003. Retrieved from [Link]
-
PubMed. (2022, May 31). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Retrieved from [Link]
-
PubMed. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Retrieved from [Link]
-
PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists. Retrieved from [Link]
-
PubMed. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dichlorobenzylsulfonyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa : Influence on biofilm formation, motility and bioadhesion | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) | Request PDF. Retrieved from [Link]
Sources
- 1. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.biobide.com [blog.biobide.com]
- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Sulfonylureas and Related Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Sulfonylureas and their structural analogs, such as meglitinides (which can be considered derivatives of sulfonylacetic acids), represent a cornerstone in the pharmacological management of type 2 diabetes mellitus. Their therapeutic efficacy is rooted in a well-defined mechanism: the direct inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This guide provides a comprehensive exploration of this mechanism, beginning with the molecular architecture of the KATP channel, detailing the specific binding interactions, elucidating the subsequent intracellular signaling cascade that culminates in insulin exocytosis, and providing field-proven experimental protocols for investigating these processes. The objective is to furnish researchers and drug developers with the foundational knowledge and practical methodologies required to explore this critical therapeutic target.
Introduction: The Central Role of the KATP Channel
In pancreatic β-cells, the KATP channel is the crucial molecular transducer that couples the cell's metabolic state to its electrical activity, thereby governing insulin secretion.[1][2][3] Under fasting or low-glucose conditions, intracellular ATP levels are relatively low, and the KATP channels remain open.[4] This allows for an efflux of potassium (K+) ions, which hyperpolarizes the cell membrane and prevents the opening of voltage-gated calcium channels, thus keeping insulin secretion at a basal level.[4][5]
Following a meal, glucose is transported into the β-cell and metabolized, leading to a significant increase in the intracellular ATP/ADP ratio.[4][6] This rise in ATP directly promotes the closure of KATP channels.[5] The subsequent reduction in K+ efflux depolarizes the cell membrane, which in turn activates voltage-gated Ca2+ channels.[6][7] The resulting influx of Ca2+ is the primary trigger for the exocytosis of insulin-containing secretory granules.[4][7] Sulfonylureas and related compounds bypass the metabolic steps and directly bind to the KATP channel to induce its closure, effectively mimicking a high-glucose state.[6][8]
The Molecular Target: Architecture of the Pancreatic KATP Channel
The pancreatic β-cell KATP channel is not a single protein but a sophisticated hetero-octameric complex. It is composed of two distinct subunits arranged with a central pore-forming tetramer surrounded by four regulatory subunits.[9][10][11]
-
Kir6.2 Subunits: These four subunits form the central ion pore. They belong to the inwardly rectifying potassium (Kir) channel family and possess the binding site for ATP, which mediates channel inhibition.[1][2][3]
-
Sulfonylurea Receptor 1 (SUR1) Subunits: These four subunits are members of the ATP-binding cassette (ABC) transporter superfamily and encircle the Kir6.2 pore.[1][2][11] Crucially, the SUR1 subunit houses the high-affinity binding site for sulfonylureas and meglitinides.[6][7] It also contains nucleotide-binding domains (NBDs) that bind Mg-nucleotides (like MgADP), which stimulate channel activity.[12][13]
The precise assembly of four Kir6.2 and four SUR1 subunits is essential for a functional channel that is sensitive to both intracellular nucleotides and pharmacological agents.[3]
The Binding Interaction: How Sulfonylureas Inhibit the Channel
Sulfonylureas and meglitinides induce channel closure by binding with high affinity to the SUR1 subunit.[7] Recent cryo-electron microscopy (cryo-EM) structures have provided unprecedented insight into this interaction.
The binding site for glibenclamide, a potent sulfonylurea, is located within a transmembrane bundle of the SUR1 subunit, near the inner leaflet of the cell membrane.[11] This pocket is formed by several transmembrane helices and cytoplasmic loops of SUR1.[11][14] Early research using chimeric receptors and mutagenesis identified a bipartite binding pocket, with an "A-site" conferring SUR1 selectivity and a "B-site" involving both SUR1 and the N-terminus of the Kir6.2 subunit.[15][16] This dual interaction is critical; binding of the drug to SUR1 is thought to induce a conformational change that is allosterically transmitted to the Kir6.2 pore, stabilizing it in a closed state.[9][10]
This binding event effectively prevents the K+ efflux that would normally keep the cell membrane hyperpolarized, thus initiating the depolarization sequence.[8]
The Cellular Cascade: From Channel Closure to Insulin Exocytosis
The binding of a sulfonylacetic acid derivative to the SUR1 subunit is the initiating event in a well-defined signaling cascade.
Caption: Signaling pathway from drug binding to insulin release.
-
KATP Channel Closure: The drug-induced conformational change closes the Kir6.2 pore.[8]
-
Membrane Depolarization: The cessation of positive ion (K+) outflow causes the membrane potential to become less negative, shifting from approximately -70mV towards -40mV.
-
Activation of Voltage-Gated Calcium Channels (VGCCs): This depolarization reaches the threshold required to open L-type VGCCs.[7]
-
Calcium Influx: VGCC opening allows for a rapid influx of extracellular Ca2+ into the β-cell cytoplasm, significantly increasing the intracellular Ca2+ concentration.[6][7]
-
Insulin Granule Exocytosis: The rise in intracellular Ca2+ is the key signal that triggers the fusion of insulin-containing vesicles with the plasma membrane, releasing insulin into the bloodstream.[4] It is also worth noting that some studies suggest sulfonylureas may potentiate exocytosis through mechanisms downstream of KATP channel closure, although this is not the primary mode of action.[17]
Experimental Validation: Core Methodologies
Elucidating the mechanism of sulfonylacetic acids requires a multi-faceted experimental approach. Below are key protocols that form the foundation of research in this area.
Assessing Drug-Channel Interaction: Patch-Clamp Electrophysiology
Causality: To directly measure the effect of a compound on ion channel function, the patch-clamp technique is the gold standard.[18][19] It allows for the recording of ionic currents flowing through individual channels in real-time, providing definitive evidence of channel inhibition or activation.[20] The inside-out configuration is particularly useful as it exposes the intracellular face of the channel to the bath solution, allowing for precise control of the ATP and drug concentrations applied.[20]
Detailed Protocol: Inside-Out Patch-Clamp Recording
-
Cell Preparation: Culture cells expressing the pancreatic KATP channel (e.g., HEK293 cells transfected with Kir6.2/SUR1 or primary pancreatic β-cells). Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fire-polish the tip. Fill the pipette with an extracellular-like solution (e.g., in mM: 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4).
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Patch Excision: Retract the pipette from the cell to excise the membrane patch, resulting in an "inside-out" configuration where the cytoplasmic side of the membrane faces the bath solution.
-
Recording: Clamp the patch at a constant voltage (e.g., -60 mV). Record baseline KATP channel activity in a solution mimicking the intracellular environment (e.g., in mM: 140 KCl, 10 EGTA, 10 HEPES; pH 7.2).
-
Compound Application: Perfuse the patch with the same solution containing the test compound (e.g., a sulfonylacetic acid derivative) at various concentrations. Record the change in channel activity.
-
Data Analysis: Measure the current inhibition at each concentration to calculate the IC50 value, a measure of the drug's potency.
Caption: Experimental workflow for patch-clamp analysis.
Quantifying Binding Affinity: Radioligand Binding Assays
Causality: To quantify the direct binding of a compound to its receptor, radioligand binding assays are indispensable.[21] These assays use a radioactively labeled ligand (e.g., [3H]glibenclamide) that binds to the receptor. A non-labeled test compound is then used to compete for the same binding site. The ability of the test compound to displace the radioligand is a direct measure of its binding affinity (Ki).[21]
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing SUR1 and prepare a membrane fraction by ultracentrifugation.[22][23] Resuspend the membranes in a suitable binding buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration over glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a competition binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki).
Measuring Physiological Output: Insulin Secretion Assays
Causality: The ultimate physiological consequence of KATP channel inhibition is insulin secretion. Therefore, it is essential to measure this endpoint. Assays using isolated pancreatic islets provide a robust ex vivo system that preserves the cellular architecture and signaling pathways of the β-cell.[24][25]
Detailed Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient purification.[25][26]
-
Islet Culture/Recovery: Allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick batches of size-matched islets (e.g., 10 islets per replicate) and pre-incubate them in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal secretion rate.
-
Stimulation: Replace the pre-incubation buffer with solutions containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
Low glucose (2.8 mM) plus the test compound at various concentrations.
-
-
Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.[27]
-
Sample Collection: Collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a validated method such as an ELISA or radioimmunoassay.[27][28]
-
Data Analysis: Normalize the secreted insulin to the total insulin content or DNA content of the islets. Compare the insulin secretion stimulated by the test compound to the basal and high-glucose controls.
Data Presentation: Comparative Analysis
Summarizing quantitative data in a tabular format allows for direct comparison of the potency and affinity of different compounds.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Glibenclamide | SUR1 | Radioligand Binding | Kd | ~0.7 - 5 nM | [23] |
| Glibenclamide | SUR1/Kir6.2 | Electrophysiology | Ki | ~4 nM | [23] |
| Tolbutamide | SUR1/Kir6.2 | Electrophysiology | IC50 | ~17 µM | [7] |
| Repaglinide | SUR1/Kir6.2 | Electrophysiology | IC50 | ~20 nM | [7] |
Note: Values are approximate and can vary based on experimental conditions.
Conclusion and Future Directions
The mechanism of action of sulfonylureas and related compounds via the pancreatic KATP channel is a classic example of targeted pharmacology. By binding to the SUR1 subunit, these drugs trigger a cascade of events—channel closure, membrane depolarization, and calcium influx—that culminates in the secretion of insulin. The experimental protocols detailed herein provide a robust framework for the continued investigation of this pathway and the development of new therapeutic agents. Future research will likely focus on developing compounds with greater selectivity for the β-cell KATP channel to minimize off-target effects and on understanding how the channel's function is modulated in the complex intracellular environment of a diabetic state.
References
-
The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. PubMed. Available at: [Link]
-
The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic β-cells. Journal of Molecular Endocrinology. Available at: [Link]
-
Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. PubMed Central. Available at: [Link]
-
Electrophysiological analysis of cardiac KATP channel. PubMed Central. Available at: [Link]
-
Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Structure of a Pancreatic ATP-Sensitive Potassium Channel. PubMed. Available at: [Link]
-
Mechanism of action of sulfonylureas On the top right corner is represented the SUR, while octagon is sulfonylurea (SU). ResearchGate. Available at: [Link]
-
Sulfonylurea Stimulation of Insulin Secretion. American Diabetes Association. Available at: [Link]
-
Static insulin secretion analysis of isolated islets. Protocols.io. Available at: [Link]
-
Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. PubMed Central. Available at: [Link]
-
Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. National Institutes of Health. Available at: [Link]
-
Analysis of the differential modulation of sulphonylurea block of β-cell and cardiac ATP-sensitive K+ (KATP) channels by Mg-nucleotides. National Institutes of Health. Available at: [Link]
-
ATP-sensitive K+ channels in pancreatic, cardiac, and vascular smooth muscle cells. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Structure of a Pancreatic ATP-Sensitive Potassium Channel. FAO AGRIS. Available at: [Link]
-
Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. PubMed Central. Available at: [Link]
-
Mechanism of Action of Sulfonylureas and Meglitinide Analogs. YouTube. Available at: [Link]
-
A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. PubMed Central. Available at: [Link]
-
Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. National Institutes of Health. Available at: [Link]
-
KATP channels and islet hormone secretion: new insights and controversies. PubMed Central. Available at: [Link]
-
Electrophysiological analysis of cardiac KATP channel. PubMed. Available at: [Link]
-
Electrophysiological analysis of cardiac KATP channel. EurekAlert!. Available at: [Link]
-
Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands. PubMed. Available at: [Link]
-
Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. PubMed. Available at: [Link]
-
A protocol for studying glucose homeostasis and islet function in mice. ResearchGate. Available at: [Link]
-
KATP channels in the pancreatic β-cell control insulin release. ResearchGate. Available at: [Link]
-
Characterization and significance of sulfonylurea receptors. PubMed. Available at: [Link]
-
Islet dispersion and insulin secretion cells. Bio-protocol. Available at: [Link]
-
Structures and binding-site classification of clinically used sulfonylurea drugs. ResearchGate. Available at: [Link]
-
KATP channels regulate insulin secretion in pancreatic β-cells. ResearchGate. Available at: [Link]
-
Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. PubMed Central. Available at: [Link]
-
Do We Need a New Hypothesis for KATP Closure in β-Cells? Distinguishing the Baby From the Bathwater. National Institutes of Health. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production. PubMed. Available at: [Link]
Sources
- 1. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure of a Pancreatic ATP-Sensitive Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of a Pancreatic ATP-Sensitive Potassium Channel [agris.fao.org]
- 11. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the differential modulation of sulphonylurea block of β-cell and cardiac ATP-sensitive K+ (KATP) channels by Mg-nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. protocols.io [protocols.io]
- 28. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for utilizing [(3,4-Dichlorobenzyl)sulfonyl]acetic acid as a potential enzyme inhibitor. Based on structural similarities to known inhibitors of the endocannabinoid system, we hypothesize that this compound targets Diacylglycerol Lipase alpha (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] These application notes offer detailed protocols for a fluorescence-based enzyme inhibition assay, kinetic analysis to determine the mode of inhibition, and data interpretation. The methodologies are designed to be robust and self-validating, providing researchers with the tools to accurately characterize the inhibitory potential of this compound against DAGLα.
Introduction: Targeting the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain, appetite, mood, and memory.[3] Diacylglycerol Lipase alpha (DAGLα) is a serine hydrolase that plays a pivotal role in this system by catalyzing the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][4] As the primary producer of 2-AG in the central nervous system, DAGLα represents a significant therapeutic target for various neurological and inflammatory disorders.[1][3]
The compound this compound possesses structural motifs, specifically the sulfonyl group and a substituted benzyl ring, that are present in other known inhibitors of lipases, including DAGLα. This structural analogy forms the basis of the protocols detailed herein, which are designed to investigate its potential as a DAGLα inhibitor.
Mechanism of Diacylglycerol Lipase α (DAGLα)
DAGLα employs a classic Ser-His-Asp catalytic triad to hydrolyze the sn-1 ester bond of diacylglycerol.[2] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of monoacylglycerol and a free fatty acid.[2] Understanding this mechanism is crucial for interpreting the mode of inhibition of potential drug candidates.
Experimental Design and Rationale
The following sections outline the necessary steps to characterize the inhibitory activity of this compound against DAGLα. The experimental workflow is designed to first determine the half-maximal inhibitory concentration (IC50) and then to elucidate the kinetic mechanism of inhibition.
Figure 2: Interpreting Lineweaver-Burk plots to determine the mode of enzyme inhibition.
-
Based on the Lineweaver-Burk plot, determine the mode of inhibition. [5] * Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines are parallel.
-
Mixed: Vmax decreases and Km may increase or decrease. Lines intersect in the second quadrant.
-
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate Michaelis-Menten equation for the determined mode of inhibition. [6]
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in all experiments:
-
No-Enzyme Control: To account for non-enzymatic substrate degradation.
-
No-Substrate Control: To measure any background fluorescence.
-
Positive Control Inhibitor: A known DAGLα inhibitor should be run in parallel to validate the assay performance.
-
DMSO Control: To ensure the solvent does not affect enzyme activity.
Conclusion
These application notes provide a robust framework for investigating the inhibitory effects of this compound on Diacylglycerol Lipase alpha. By following these detailed protocols, researchers can obtain reliable data on the compound's potency and mechanism of action, which is essential for its further development as a potential therapeutic agent targeting the endocannabinoid system.
References
-
Baggelaar, M. P., et al. (2015). A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α. Journal of Lipid Research, 56(4), 928–937. [Link]
-
Wikipedia. (n.d.). Diacylglycerol lipase. Wikipedia. Retrieved from [Link]
-
Wu, W., et al. (2003). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. The Journal of Biological Chemistry, 278(41), 39399–39406. [Link]
-
AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. AK Lectures. Retrieved from [Link]
-
Andersen, R. J., et al. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Methods in Enzymology, 690, 39–84. [Link]
-
The Science Snail. (2020, September 18). Distinguishing reversible enzyme inhibition mechanisms. The Science Snail. Retrieved from [Link]
-
GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). A novel live cell assay to measure diacylglycerol lipase α activity. Biochemical Journal, 479(15), 1625–1637. [Link]
-
ScienceDirect. (n.d.). Nonlinear Regression Analysis. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme kinetics of reversible inhibition. ResearchGate. Retrieved from [Link]
-
Nano Researchers. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]
-
Lehr, M., et al. (2022). HPLC fluorescence assay for measuring the activity of diacylglycerol lipases and the action of inhibitors thereof. Analytical Biochemistry, 657, 114889. [Link]
-
Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1266–1275. [Link]
-
Johnston, J. M., et al. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. Current protocols in toxicology, Chapter 18, Unit18.1. [Link]
-
Ogasawara, D., et al. (2016). Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice. Neuropsychopharmacology, 41(10), 2519–2529. [Link]
-
Re, C. E., & Di Marzo, V. (2012). The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 367(1607), 3227–3241. [Link]
Sources
- 1. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing reversible enzyme inhibition mechanisms - The Science Snail [sciencesnail.com]
- 6. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid in Cell Culture
Introduction
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid is a compound of interest in various research and drug development endeavors. A significant technical hurdle in its biological evaluation is its inherent hydrophobicity, which complicates its dissolution in aqueous cell culture media. Improper solubilization can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective techniques for dissolving and handling this compound for in vitro cell-based assays. The protocols herein are designed to ensure compound stability, bioavailability, and minimal solvent-induced artifacts, thereby upholding the scientific integrity of the experimental results.
Physicochemical Properties of this compound
A foundational understanding of the compound's physicochemical properties is paramount for developing an appropriate dissolution strategy. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₄S | [1] |
| Molecular Weight | 283.13 g/mol | [1] |
| Predicted pKa | 2.41 ± 0.10 | [2] |
| Predicted Boiling Point | 539.2 ± 50.0 °C | [2] |
| Predicted Density | 1.587 ± 0.06 g/cm³ | [2] |
The dichlorobenzyl and sulfonyl moieties contribute to the compound's low aqueous solubility. The acidic nature, indicated by the low predicted pKa, suggests that the compound will be deprotonated and carry a negative charge at physiological pH, which may slightly aid its solubility in buffered solutions, although the overall hydrophobicity of the molecule remains the dominant factor.
Core Principles for Dissolution in Cell Culture: The Stock Solution Strategy
Directly dissolving hydrophobic compounds like this compound into aqueous cell culture media is often impractical and can lead to precipitation. The established best practice is to first prepare a high-concentration stock solution in a suitable organic solvent.[3][4] This concentrated stock is then serially diluted into the final cell culture medium to achieve the desired working concentration.[5]
Choice of Solvent: Dimethyl Sulfoxide (DMSO)
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for hydrophobic compounds.[6][7] Its strong solubilizing power and miscibility with aqueous solutions make it an ideal choice.[8] However, it is crucial to be mindful of DMSO's potential cytotoxicity.
Minimizing Solvent Cytotoxicity
While DMSO is considered to have relatively low toxicity, it can impact cell proliferation and viability at higher concentrations.[9][10] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, and for many, even 1% is acceptable.[11] However, sensitive cell lines, especially primary cells, may be affected at concentrations as low as 0.1%.[11] Therefore, a critical aspect of experimental design is to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤ 0.5%.[11] This necessitates the preparation of a sufficiently concentrated stock solution. A solvent control (vehicle control) containing the same final concentration of DMSO as the experimental wells is mandatory in all experiments to differentiate the effects of the compound from those of the solvent.[7][12]
Recommended Protocol for Dissolution
This protocol provides a step-by-step methodology for preparing a stock solution of this compound and its subsequent dilution for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Sterile serological pipettes and pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
Protocol Steps:
Part 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh a precise amount of this compound powder into the tared tube. For example, to prepare a 10 mM stock solution, weigh out 2.83 mg of the compound.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired molar concentration. For the 2.83 mg example, add 1 mL of DMSO to yield a 10 mM stock solution.
-
Facilitate dissolution by vortexing the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be applied.[6] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution appropriately. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.[4][13] For long-term storage (up to 3 months), store at -20°C.[4] For short-term use, the solution can be stored at 4°C. Studies have shown that many compounds in DMSO are stable for extended periods under proper storage conditions.[14][15]
Part 2: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentrations for your experiment. Crucially, add the stock solution to the medium and mix immediately , rather than adding medium to the stock solution, to minimize the risk of precipitation. A common practice is to not exceed a 1:1000 dilution of the stock into the medium, which would result in a final DMSO concentration of 0.1%.[4]
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components.
-
Add the final working solutions to your cell culture plates. Remember to include a vehicle control group that is treated with the same final concentration of DMSO as the highest concentration of the test compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates upon dilution into aqueous medium. | The final concentration of the compound exceeds its aqueous solubility limit. The final DMSO concentration is too low to maintain solubility. | Lower the final working concentration of the compound. Increase the concentration of the DMSO stock solution so that a smaller volume is needed for dilution, thereby increasing the final DMSO percentage (while staying within non-toxic limits, e.g., <0.5%). Consider a pre-warming step for the media and a quick vortex after adding the compound.[8] |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Ensure the stock solution is fully dissolved before use; sonicate if necessary.[6] Aliquot stock solutions to minimize freeze-thaw cycles.[4][13] Prepare fresh working solutions for each experiment. |
| Toxicity observed in the vehicle control group. | The final DMSO concentration is too high for the specific cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line (e.g., test 0.1%, 0.25%, 0.5%, 1% DMSO).[10] Ensure the final DMSO concentration in all subsequent experiments is below this cytotoxic threshold. |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the successful dissolution and application of this compound in cell culture experiments.
Caption: Workflow for preparing this compound solutions.
References
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH.
- DMSO usage in cell culture - LifeTein.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
- Technical Support Center: 2,4-Dichlorobenzyl Alcohol in In Vitro Applic
- This compound | 300700-03-2 - ChemicalBook.
- Protocol for Prepar
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Preparing Neoxaline Stock Solutions for Cellular Assays: Applic
- Is there any protocols for making stock solution in cytotoxicity assay?
- 2,4-Dichlorobenzyl alcohol - Product D
- Stock Solutions 101: Everything You Need to Know - G-Biosciences.
- The effect of room-temperature storage on the stability of compounds in DMSO - PubMed.
- Enhancing the antimicrobial activity of 2,4-Dichlorobenzyl alcohol formul
- The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed.
- 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC.
- Studies on repository compound stability in DMSO under various conditions - PubMed.
- Studies on Repository Compound Stability in DMSO under Various Conditions.
- Frequently Asked Questions | Selleckchem.com.
- In cell culture, what is the appropriate solvent for a drug other than DMSo?
Sources
- 1. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 2. This compound | 300700-03-2 [amp.chemicalbook.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigational Antibacterial Studies of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid in antibacterial studies. While direct research on this specific molecule is limited, its structural motifs—the dichlorobenzyl group found in known antiseptics and the sulfonylacetic acid core related to sulfonamide antibiotics—suggest a strong rationale for its investigation as a novel antibacterial agent.[1][2] This guide outlines a logical, multi-tiered experimental approach, from initial susceptibility testing to more advanced mechanistic and anti-biofilm assays. The protocols provided are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[3][4][5]
Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery. This compound (CAS No. 300700-03-2) presents an intriguing candidate for investigation.[6] Its chemical structure combines two key pharmacophores:
-
The Dichlorobenzyl Moiety: Halogenated benzyl derivatives, such as 2,4-dichlorobenzyl alcohol, are established antiseptic agents with broad-spectrum antibacterial and antiviral properties.[1][7] Their proposed mechanism often involves the non-specific denaturation of microbial proteins.[8]
-
The Sulfonylacetic Acid Moiety: This group is structurally related to sulfonamides, a class of bacteriostatic antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2] Folic acid is essential for the synthesis of nucleotides and certain amino acids, making its inhibition detrimental to bacterial proliferation.
The combination of these moieties in a single molecule suggests the potential for a dual-action mechanism or a novel mode of action altogether. This document provides the foundational protocols to systematically evaluate the antibacterial potential of this compound.
Preliminary Characterization and Preparation
Prior to initiating biological assays, it is critical to ensure the purity and stability of the test compound.
2.1. Compound Procurement and Quality Control this compound can be sourced from chemical suppliers as a research chemical, typically with a purity of 97% or higher.[6] It is imperative to verify the compound's identity and purity upon receipt using standard analytical techniques such as NMR, LC-MS, and HPLC.
2.2. Preparation of Stock Solutions A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The choice of solvent is critical, and its potential inhibitory effects on the test organisms must be evaluated by including a solvent control in all experiments. Subsequent dilutions should be made in the appropriate bacteriological culture medium.
Tier 1: Primary Antibacterial Susceptibility Testing
The initial step is to determine the compound's fundamental activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.[4]
3.1. Principle of the MIC Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro after a defined incubation period.[4][9] This can be determined using broth microdilution or agar dilution methods.
3.2. Protocol: Broth Microdilution MIC Assay This method is widely used due to its efficiency and suitability for testing multiple compounds or strains simultaneously.[10][11]
Materials:
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solution of this compound
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative (growth) and solvent controls
Procedure:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the prepared compound solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (solvent control) will not contain the test compound.
-
Prepare the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL.[4]
-
Inoculate each well (1 through 12) with 50 µL of the standardized bacterial suspension.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: MIC values should be determined for a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.
| Bacterial Strain | MIC of this compound (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | [Experimental Data] | [Experimental Data] |
| E. coli ATCC 25922 | [Experimental Data] | [Experimental Data] |
| P. aeruginosa ATCC 27853 | [Experimental Data] | [Experimental Data] |
| E. faecalis ATCC 29212 | [Experimental Data] | [Experimental Data] |
Caption: Workflow for Time-Kill Kinetics Assay.
Tier 3: Investigating Biofilm Activity
Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. A compound's ability to inhibit biofilm formation or disrupt existing biofilms is a highly desirable attribute.
5.1. Protocol: Biofilm Inhibition Assay (Crystal Violet Method) This assay quantifies the ability of the compound to prevent the initial stages of biofilm formation. [12][13] Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable medium
-
This compound at sub-MIC concentrations
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Prepare serial dilutions of the compound at sub-MIC concentrations in TSB in a 96-well plate.
-
Inoculate the wells with a diluted overnight bacterial culture.
-
Include growth and solvent controls.
-
Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Gently wash the wells with PBS to remove planktonic (non-adherent) cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance indicates biofilm inhibition.
5.2. Protocol: Biofilm Disruption Assay This protocol assesses the compound's ability to eradicate a pre-formed biofilm. [12] Procedure:
-
Grow biofilms in a 96-well plate as described above (steps 2-5 of the inhibition assay) but without the test compound.
-
After the initial incubation and washing, add fresh medium containing various concentrations of the compound to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm using the crystal violet method as described above. A reduction in absorbance indicates biofilm disruption.
Tier 4: Exploring the Mechanism of Action
Understanding how a compound exerts its antibacterial effect is crucial for drug development. Based on its structure, two primary mechanisms can be hypothesized for this compound.
6.1. Hypothesis 1: Inhibition of Folic Acid Synthesis The sulfonylacetic acid moiety suggests a potential interaction with the folate pathway, similar to sulfonamides. [2] Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay This is a cell-free enzymatic assay to directly measure the inhibition of the DHPS enzyme. [14][15] Principle: The assay measures the enzyme-catalyzed condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate. Inhibition is detected by a decrease in product formation, which can be monitored using various methods (e.g., spectrophotometric, fluorometric).
Procedure Outline:
-
Obtain or purify recombinant DHPS enzyme from a relevant bacterial species.
-
In a microplate format, combine the enzyme, its substrates, and varying concentrations of this compound.
-
Include a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Measure the reaction product at specific time points.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
6.2. Hypothesis 2: Disruption of Cell Membrane Integrity The dichlorobenzyl group, like other benzyl derivatives, may disrupt the bacterial cell membrane. [8][16] Protocol: Membrane Permeability Assay This assay uses fluorescent dyes to assess damage to the bacterial cell membrane.
Principle: Dyes like propidium iodide (PI) are normally excluded by intact cell membranes. If the membrane is compromised, PI can enter the cell and intercalate with DNA, causing a significant increase in fluorescence.
Procedure Outline:
-
Treat a suspension of bacteria with the test compound at MIC and supra-MIC concentrations.
-
Include a positive control that is known to disrupt membranes (e.g., polymyxin B) and a negative (untreated) control.
-
At various time points, add propidium iodide to the cell suspensions.
-
Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence relative to the negative control indicates membrane damage.
Potential Mechanisms of Action
Caption: Hypothesized Mechanisms of Action for the Test Compound.
Conclusion
This application note provides a structured and comprehensive framework for the initial investigation of this compound as a potential antibacterial agent. By following a tiered approach from basic susceptibility testing to more complex mechanistic and anti-biofilm studies, researchers can efficiently and rigorously evaluate its therapeutic potential. The protocols outlined herein are based on established, authoritative standards to ensure the generation of reliable and reproducible data, which is paramount in the quest for novel antimicrobial therapies.
References
-
Mol-Instincts Chemical Database. 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid. [Link]
-
Al-Janabi, A. A. H. (2025). Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Scientifica, 2025, 7598027. [Link]
-
Bonez, P. C., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis, 99, 72-77. [Link]
-
Richards, R., et al. (2022). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 15, 8527–8536. [Link]
-
Farrell, D. J., et al. (2011). In vitro activity of S-(3,4-dichlorobenzyl) isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. Journal of Antimicrobial Chemotherapy, 66(7), 1556-1560. [Link]
-
Jamil, B., et al. (2024). Antimicrobial Susceptibility Testing. StatPearls Publishing. [Link]
-
Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1187-1217. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
El-Ganiny, A. M., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4838. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences, 5(5), 75-83. [Link]
-
Richards, R., et al. (2022). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. ResearchGate. [Link]
-
ResearchGate. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: Design, synthesis and molecular docking studies. [Link]
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
-
Southeast Asian Fisheries Development Center. (2012). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- Akabori, S., & Kaneko, T. (1936). On a new micro-determination of histidine. Journal of the Chemical Society of Japan, 57(8), 834-839.
-
Patel, M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]
- Google Patents. (2011). Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
-
iGEM. General Biofilm Assay Protocol. [Link]
-
Agyare, C., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine, 2018, 6478239. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
Stanciu, S., et al. (2017). Design, synthesis and antimicrobial activity of usnic acid derivatives. Molecules, 22(10), 1642. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Armando Hasudungan. (2013). Microbiology - Antibiotics Mechanisms of Action. [Link]
-
The Pharma Innovation Journal. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. [Link]
-
ResearchGate. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]
- Google Patents. (2004). Acidic hard-surface antimicrobial cleaner.
-
Cui, Y., et al. (2003). Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group. Bioorganic & Medicinal Chemistry Letters, 13(14), 2311-2313. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]
-
JoVE (Journal of Visualized Experiments). (2022). Microtiter Dish Biofilm Formation Assay. [Link]
-
World Organisation for Animal Health. (2013). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
ResearchGate. (2018). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa : Influence on biofilm formation, motility and bioadhesion. [Link]
-
O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, 21(1), 1B.1.1-1B.1.8. [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
Ryssel, H., et al. (2015). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 41(4), 695-700. [Link]
- Google Patents. (1983).
Sources
- 1. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 6. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. protocols.io [protocols.io]
- 11. youtube.com [youtube.com]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
experimental setup for testing [(3,4-Dichlorobenzyl)sulfonyl]acetic acid on MreB protein
Application Note & Protocols
Topic: A Multi-Assay Strategy for the Characterization of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid as a Modulator of the Bacterial Cytoskeletal Protein, MreB
Audience: Researchers, scientists, and drug development professionals.
Abstract
The bacterial actin homolog MreB is a crucial cytoskeletal protein responsible for maintaining the rod shape of many bacterial species, making it a prime target for novel antibiotic discovery.[1][2][3] Its function is intrinsically linked to its ability to hydrolyze ATP and polymerize into filaments that guide cell wall synthesis.[2][4] This document provides a comprehensive experimental framework for evaluating the inhibitory potential of this compound, a compound with structural similarities to the known MreB inhibitor A22[5][6], against the MreB protein. We present a tiered approach, beginning with biophysical assays to confirm direct binding, followed by biochemical assays to assess functional inhibition, and concluding with cell-based assays to determine the phenotypic consequences. This guide is intended to provide researchers with a robust, self-validating workflow for characterizing putative MreB inhibitors.
Introduction: MreB as an Antibiotic Target
The rise of antibiotic-resistant bacteria necessitates the exploration of novel cellular targets.[2] The bacterial cytoskeleton, once thought to be nonexistent, presents a promising but underexploited area for drug development. MreB, a structural homolog of eukaryotic actin, is a key component of this cytoskeleton.[7][8] In most rod-shaped bacteria, including prominent pathogens like Escherichia coli and Pseudomonas aeruginosa, MreB forms dynamic, membrane-associated filaments.[9][10] These filaments are not static; they move circumferentially around the cell, a process driven by the very cell-wall synthesis machinery they organize.[4]
This ATP-dependent polymerization and dynamic localization are essential for directing the insertion of new peptidoglycan precursors, thereby ensuring the cell elongates while maintaining a constant width.[3][7] Disruption of MreB function, for example by the small molecule A22, leads to a cascade of events: the MreB filament network disassembles, cell wall synthesis becomes disorganized, the bacterium loses its rod shape to become spherical, and ultimately, the cell lyses.[5][11] This critical role in viability and morphology makes MreB an attractive target for new antibacterial agents.[1][12]
The compound of interest, this compound, shares the 3,4-dichlorobenzyl moiety with the well-characterized MreB inhibitor A22.[6][13] This structural parallel provides a strong rationale for investigating its potential to interact with and inhibit MreB. This application note outlines a logical, multi-step protocol to rigorously test this hypothesis.
Recommended Experimental Workflow
A robust investigation into a potential protein inhibitor follows a path from broad interaction to specific functional consequence. We propose a three-tiered strategy to comprehensively evaluate the effect of this compound on MreB.
Caption: Proposed experimental workflow for MreB inhibitor characterization.
Tier 1 Protocols: Biophysical Characterization of Direct Binding
The first crucial question is whether the compound physically interacts with the MreB protein. Thermal shift and surface plasmon resonance are powerful techniques to answer this.
Protocol 1.1: Thermal Shift Assay (TSA) for Binding Screening
Principle: This assay, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[14][15] A fluorescent dye, SYPRO Orange, binds to hydrophobic regions of a protein that become exposed as it denatures (melts) with increasing temperature. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand that binds and stabilizes the protein will increase its Tm.[16][17]
Materials:
-
Purified MreB protein (e.g., from E. coli or Thermotoga maritima)
-
This compound
-
SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific)
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂
-
Real-Time PCR (qPCR) instrument with melt-curve capability
-
96-well PCR plates
Procedure:
-
Prepare Reagents:
-
Dilute purified MreB to 2X final concentration (e.g., 4 µM) in Assay Buffer.
-
Prepare a 10 mM stock of the compound in DMSO. Create a dilution series (e.g., 10 mM to 10 µM) to prepare 10X working stocks.
-
Prepare a 200X SYPRO Orange stock by diluting the commercial concentrate in Assay Buffer.
-
-
Assay Setup (per 20 µL well, in triplicate):
-
Add 10 µL of 2X MreB solution.
-
Add 2 µL of 10X compound solution (use DMSO for no-compound control).
-
Add 6 µL of Assay Buffer.
-
Add 2 µL of 20X SYPRO Orange solution (for a 2X final concentration).
-
-
Instrument Protocol:
-
Seal the plate and centrifuge briefly.
-
Place in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C, increasing by 1 °C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The instrument software will generate melt curves (Fluorescence vs. Temperature).
-
Calculate the Tm for each condition, which is typically the peak of the first derivative of the melt curve.
-
A significant positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.
-
Expected Data:
| Condition | Compound Conc. (µM) | Avg. Tm (°C) | ΔTm (°C) | Interpretation |
| Control | 0 (DMSO) | 42.5 | 0.0 | Baseline Stability |
| Test | 10 | 44.0 | +1.5 | Weak Stabilization |
| Test | 50 | 47.8 | +5.3 | Moderate Stabilization |
| Test | 100 | 51.2 | +8.7 | Strong Stabilization |
Protocol 1.2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique that measures real-time binding events between an immobilized ligand (MreB) and a mobile analyte (the compound).[18][19] Binding causes a change in the refractive index at the sensor chip surface, which is detected and plotted as a sensorgram. This allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[20][21]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified MreB protein
-
This compound
-
Running Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.05% Tween-20, 1% DMSO
Procedure Outline:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 chip with EDC/NHS.
-
Ligand Immobilization: Inject purified MreB over the activated surface to achieve covalent immobilization via amine coupling. A target of ~10,000 Response Units (RU) is typical. Deactivate remaining active groups with ethanolamine. A reference flow cell should be prepared similarly but without MreB immobilization.
-
Analyte Injection: Prepare a dilution series of the compound in Running Buffer (e.g., 0.1 µM to 50 µM).
-
Binding Measurement: Inject the compound solutions sequentially over the reference and MreB-immobilized flow cells at a constant flow rate. Include buffer-only (blank) injections for double referencing.
-
Data Analysis:
-
Subtract the reference cell and blank injection signals from the MreB flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
-
Expected Data:
| Compound Conc. (µM) | ka (1/Ms) | kd (1/s) | KD (µM) | Interpretation |
| 0.1 - 50 | 1.2 x 10⁴ | 0.25 | 20.8 | Micromolar affinity binding |
Tier 2 Protocols: Biochemical Validation of Functional Inhibition
Confirming direct binding is the first step. The next is to determine if this binding event disrupts MreB's essential biochemical functions: polymerization and ATP hydrolysis.
Protocol 2.1: MreB Polymerization Assay by Light Scattering
Principle: The formation of MreB filaments from monomers increases the turbidity of the solution. This can be monitored in real-time by measuring the 90° light scattering in a fluorometer or spectrophotometer.[22][23] An effective inhibitor will reduce the rate and/or extent of light scattering.
Materials:
-
Purified MreB protein
-
Polymerization Buffer: 10 mM Imidazole pH 7.0, 20 mM KCl, 1 mM MgCl₂, 1 mM EGTA
-
ATP stock solution (100 mM)
-
Compound stock solutions in DMSO
-
Fluorometer with a quartz cuvette
Procedure:
-
Setup: Set the fluorometer to excite at 400 nm and detect emission at 400 nm, with slits set to a narrow bandpass (e.g., 2 nm).
-
Reaction Mix: In a cuvette, combine Polymerization Buffer, MreB (to a final concentration above the critical concentration, e.g., 6 µM[22]), and the desired concentration of the compound (or DMSO control). Allow to equilibrate for 5 minutes.
-
Initiation: Place the cuvette in the fluorometer and begin recording a baseline signal. Initiate polymerization by adding ATP to a final concentration of 200 µM.
-
Monitoring: Record the light scattering signal over time (e.g., for 30-60 minutes) until the control reaction reaches a plateau.
-
Analysis: Compare the polymerization curves (Light Scattering vs. Time) for the control and compound-treated samples. Quantify the reduction in the plateau signal as a percentage of inhibition.
Protocol 2.2: MreB ATPase Activity Assay
Principle: MreB hydrolyzes ATP to ADP and inorganic phosphate (Pi) as part of its polymerization cycle. This ATPase activity can be quantified by measuring the rate of Pi release. A common method is the EnzChek Phosphate Assay Kit (Molecular Probes) or a malachite green-based assay, which produces a colorimetric signal proportional to the amount of Pi.[22]
Materials:
-
Purified MreB protein
-
Reaction Buffer: Same as Polymerization Buffer.
-
ATP and compound stock solutions
-
Phosphate detection reagent (e.g., EnzChek kit components or Malachite Green reagent)
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a phosphate standard curve according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, set up reactions containing Reaction Buffer, MreB (e.g., 2-4 µM), and a dilution series of the compound.
-
Initiation: Add ATP (e.g., 1 mM final concentration) to all wells to start the reaction. Incubate at a constant temperature (e.g., 37 °C).
-
Measurement: At several time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in a set of wells by adding the detection reagent.
-
Analysis: Read the absorbance at the appropriate wavelength. Convert absorbance values to Pi concentration using the standard curve. Calculate the rate of ATP hydrolysis (µM Pi/min) for each compound concentration. Plot the rate against compound concentration to determine the IC50 value.
Expected Data:
| Assay | Endpoint Measured | Result with Compound | Interpretation |
| Polymerization | Light Scattering Plateau | 75% reduction at 50 µM | Inhibits filament formation |
| ATPase Activity | IC50 | 25 µM | Inhibits ATP hydrolysis |
Tier 3 Protocols: Cellular Phenotypic Analysis
The ultimate validation of an MreB inhibitor is its effect on living bacteria. The key phenotypes to investigate are growth inhibition and the characteristic loss of rod shape.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] The broth microdilution method is a standard technique for determining MIC.
Materials:
-
Bacterial strain (e.g., E. coli K-12)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Compound stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Inoculum: Grow an overnight culture of bacteria. Dilute it in fresh medium to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the compound in the growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.
Protocol 3.2: Bacterial Cell Morphology Assay
Principle: As MreB is the primary determinant of rod shape, its inhibition should cause cells to become spherical.[7][11] This can be visualized using basic light microscopy.
Materials:
-
Bacterial strain (e.g., E. coli K-12)
-
Growth medium
-
Compound stock solution
-
Microscope slides
-
Staining reagent (e.g., 0.1% Crystal Violet or Safranin)[25][26]
-
Light microscope with 100x oil immersion objective
Procedure:
-
Cell Treatment: Grow a bacterial culture to early-log phase.
-
Exposure: Add the compound at a sub-inhibitory concentration (e.g., 0.5x MIC) to one flask, and an equivalent volume of DMSO to a control flask. Incubate for 2-3 hours (approximately 2-3 generation times).
-
Smear Preparation: Place a small drop of the treated culture onto a clean microscope slide and smear it thinly. Allow it to air dry completely.
-
Heat Fixing: Briefly pass the slide through a flame 2-3 times to fix the cells to the slide.
-
Staining:
-
Cover the smear with Crystal Violet stain for 1 minute.[25]
-
Gently rinse the slide with water.
-
Blot dry carefully with bibulous paper.
-
-
Microscopy: Place a drop of immersion oil on the smear and view under the 100x objective. Compare the morphology of the treated cells to the untreated control cells.
Expected Outcome:
-
Control Cells: Uniformly rod-shaped.
-
Treated Cells: A significant population of cells will appear spherical or ovoid, confirming the expected phenotype of MreB inhibition.
Caption: Mechanism of MreB function and proposed inhibition pathway.
References
-
Awuni, Y. M. (2020). Status of Targeting MreB for the Development of Antibiotics. Frontiers in Molecular Biosciences. [Link]
-
Bean, G. J., et al. (2009). A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB. Biochemistry. [Link]
-
Bean, G. J., et al. (2009). A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB. PubMed. [Link]
-
Awuni, Y. M. (2020). Status of Targeting MreB for the Development of Antibiotics. PMC - NIH. [Link]
-
Chatterjee, D., & Ciulli, A. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Link. [Link]
-
Cong, X., et al. (2010). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. [Link]
-
Cui, H., et al. (2024). MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation. PubMed Central. [Link]
-
DrugBank. (2024). What are Rod shape-determining protein mreB modulators and how do they work?. DrugBank. [Link]
-
Biology LibreTexts. (2021). 6.6C: MreB and Determinants of Cell Morphology. Biology LibreTexts. [Link]
-
Wikipedia. (2023). MreB. Wikipedia. [Link]
-
Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]
-
SubtiWiki. (n.d.). mreB. SubtiWiki. [Link]
-
Awuni, Y., & Mu, Y. (2019). Effect of A22 on the Conformation of Bacterial Actin MreB. MDPI. [Link]
-
UniProt. (n.d.). Cell shape-determining protein MreB - Escherichia coli (strain K12). UniProt. [Link]
-
Pilch, D. S., et al. (2022). Novel MreB inhibitors with antibacterial activity against Gram (-) bacteria. PubMed - NIH. [Link]
-
Austin Community College. (n.d.). LAB 3 Bacterial Staining Techniques II. Austin Community College. [Link]
-
Chatterjee, D., & Ciulli, A. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Springer Nature Experiments. (2012). Protein–Protein Interactions: Surface Plasmon Resonance. Springer Nature. [Link]
-
ResearchGate. (2009). A22 Disrupts the Bacterial Actin Cytoskeleton by Directly Binding and Inducing a Low-Affinity State in MreB. ResearchGate. [Link]
-
YouTube. (2023). Negative Staining Technique | Bacterial Morphology & TEM Visualization Explained. YouTube. [Link]
-
Wikipedia. (2023). Thermal shift assay. Wikipedia. [Link]
-
Microbiology pictures. (n.d.). morphology of bacterial cells (some basic shapes). Microbiology pictures. [Link]
-
ResearchGate. (2015). Flowchart of a thermal shift assay including initial buffer optimization and subsequent additive or ligand screens. ResearchGate. [Link]
-
Edubirdie. (n.d.). Staining and Bacterial Cell Morphology | University of Pennsylvania. Edubirdie. [Link]
-
Biology LibreTexts. (2021). 4.2: Specialized Bacterial Staining Techniques. Biology LibreTexts. [Link]
-
Garner, E. C., et al. (2011). The bacterial actin MreB rotates, and rotation depends on cell-wall assembly. PNAS. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H8Cl2O4S, 1 gram. CP Lab Safety. [Link]
-
Pilch, D. S., et al. (2022). Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria. PMC - NIH. [Link]
-
Esue, O., et al. (2005). POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS. PMC - NIH. [Link]
-
ResearchGate. (2012). Analysis of protein-protein interactions between MreB and cell... ResearchGate. [Link]
-
Hussain, S., et al. (2013). Purification and Characterization of Escherichia coli MreB Protein. PMC - NIH. [Link]
-
bioRxiv. (2022). Polymerization cycle of actin homolog MreB from a Gram-positive bacterium. bioRxiv. [Link]
-
ResearchGate. (n.d.). MreB filtration assay (A) and electron micrographs (B) of T. maritima... ResearchGate. [Link]
-
van den Ent, F., et al. (2010). Bacterial actin MreB assembles in complex with cell shape protein RodZ. PMC - NIH. [Link]
-
eLife. (2023). On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium. eLife. [Link]
-
Takahashi, K., et al. (2022). ATP-dependent polymerization dynamics of bacterial actin proteins involved in Spiroplasma swimming. The Royal Society. [Link]
-
Shi, H., et al. (2018). How to build a bacterial cell: MreB as the foreman of E. coli construction. PubMed Central. [Link]
-
J-STAGE. (n.d.). 3,4~Dichlorobenzene sulfonic acid. J-STAGE. [Link]
-
ResearchGate. (n.d.). Inhibitors of MreB. (A) Chemical structure of A22/MP265. (B) Chemical... ResearchGate. [Link]
-
bioRxiv. (2019). Inhibition of MreB and ftsZ proteins to minimize E. coli biofilms formation. bioRxiv. [Link]
Sources
- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 2. Status of Targeting MreB for the Development of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. MreB - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Rod shape-determining protein mreB modulators and how do they work? [synapse.patsnap.com]
- 12. Novel MreB inhibitors with antibacterial activity against Gram (-) bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uwyo.edu [uwyo.edu]
- 26. Morphology of bacterial cells [microbiologyinpictures.com]
Application Notes and Protocols for the Synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid Derivatives
Introduction
The sulfonylacetic acid moiety is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this structural class have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential, including anti-inflammatory, antimicrobial, and antidiabetic properties[1][2][3]. The incorporation of a dichlorinated benzyl group, specifically the 3,4-dichlorobenzyl motif, can further modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
This comprehensive guide provides a detailed, practical framework for the synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid and its derivatives. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the chemical principles behind each transformation. The proposed synthetic route is a robust, multi-step process that begins with commercially available starting materials and proceeds through key intermediates to the final target compounds.
General Synthetic Strategy
The overall synthetic strategy is a four-step sequence commencing with the conversion of 3,4-dichlorobenzyl chloride to the corresponding mercaptan. This is followed by an oxidative chlorination to yield the reactive sulfonyl chloride intermediate. The sulfonyl chloride is then coupled with an active methylene compound, such as an acetoacetate ester, to introduce the acetic acid backbone. The final step involves the hydrolysis of the ester to afford the desired this compound.
Figure 1: General synthetic workflow for the preparation of this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of 3,4-Dichlorobenzyl mercaptan
This initial step involves the nucleophilic substitution of the chloride in 3,4-dichlorobenzyl chloride with a sulfur nucleophile to form the corresponding thiol (mercaptan). A common and effective method utilizes thiourea to form a stable isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired mercaptan. This two-step, one-pot procedure is generally high-yielding and avoids the use of gaseous hydrogen sulfide.
Protocol 1: Synthesis of 3,4-Dichlorobenzyl mercaptan
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.6 g, 0.1 mol) and 100 mL of 95% ethanol.
-
Addition of Benzyl Chloride: To the stirred suspension, add 3,4-dichlorobenzyl chloride (19.5 g, 0.1 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. A clear, homogeneous solution should form as the isothiouronium salt is produced.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (12 g, 0.3 mol) in 50 mL of water.
-
Second Reflux: Heat the mixture to reflux again and maintain for 2 hours. During this time, the isothiouronium salt will hydrolyze to the mercaptan.
-
Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water. Acidify the aqueous solution with 6 M hydrochloric acid until it is acidic to litmus paper (pH ~2-3). The mercaptan will precipitate as an oil or a solid.
-
Extraction: Extract the aqueous mixture with diethyl ether (2 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dichlorobenzyl mercaptan. The product can be purified by vacuum distillation if necessary.
Part 2: Synthesis of 3,4-Dichlorobenzylsulfonyl chloride
The oxidation of the mercaptan to the sulfonyl chloride is a critical step. While the traditional method uses chlorine gas, a safer and more convenient laboratory-scale alternative is the use of trichloroisocyanuric acid (TCCA) in an aqueous acetonitrile solution. TCCA acts as a slow-release source of electrophilic chlorine.
Protocol 2: Synthesis of 3,4-Dichlorobenzylsulfonyl chloride
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve the crude 3,4-dichlorobenzyl mercaptan (0.1 mol) in a mixture of acetonitrile (200 mL) and water (50 mL).
-
Addition of TCCA: While maintaining the temperature below 10°C, add trichloroisocyanuric acid (TCCA) (29 g, 0.125 mol) portion-wise over 30-45 minutes. The reaction is exothermic, so slow addition is crucial.
-
Reaction Monitoring: Stir the mixture in the ice bath for an additional hour after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The precipitated cyanuric acid is removed by filtration and washed with ethyl acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic extracts and wash with cold 1 M sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 3,4-dichlorobenzylsulfonyl chloride as an oil or low-melting solid. This product is often used in the next step without further purification.
Part 3: Synthesis of Ethyl [(3,4-Dichlorobenzyl)sulfonyl]acetate
This step involves the formation of a new carbon-sulfur bond by reacting the sulfonyl chloride with the enolate of ethyl acetoacetate. The reaction is typically carried out in ethanol using sodium ethoxide as the base. The aceto group is subsequently cleaved during the reaction or workup, yielding the desired sulfonylacetate.
Protocol 3: Synthesis of Ethyl [(3,4-Dichlorobenzyl)sulfonyl]acetate
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (2.3 g, 0.1 mol) in 150 mL of absolute ethanol. This should be done carefully and under a nitrogen atmosphere.
-
Formation of Enolate: To the resulting sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise at room temperature. Heat the mixture to a gentle reflux for 15 minutes to ensure complete enolate formation.
-
Addition of Sulfonyl Chloride: Dissolve the crude 3,4-dichlorobenzylsulfonyl chloride (0.1 mol) in 50 mL of absolute ethanol and add it dropwise to the refluxing enolate solution.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux with stirring for 48 hours[4].
-
Workup: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Wash the precipitate with a small amount of cold ethanol.
-
Concentration: Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extraction: To the oily residue, add 200 mL of water and extract with chloroform or ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is readily achieved by saponification with a base, such as sodium hydroxide, followed by acidification.
Protocol 4: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl [(3,4-dichlorobenzyl)sulfonyl]acetate (0.05 mol) in 100 mL of ethanol.
-
Saponification: Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water to the flask.
-
Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester[5].
-
Concentration: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. The desired carboxylic acid will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be recrystallized from a suitable solvent system, such as ethanol/water, to improve purity.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 3,4-Dichlorobenzyl chloride | Thiourea, NaOH | Ethanol/Water | 80-90 |
| 2 | 3,4-Dichlorobenzyl mercaptan | TCCA | Acetonitrile/Water | 70-85 |
| 3 | 3,4-Dichlorobenzylsulfonyl chloride | Ethyl acetoacetate, NaOEt | Ethanol | 50-65 |
| 4 | Ethyl [(3,4-Dichlorobenzyl)sulfonyl]acetate | NaOH, HCl | Ethanol/Water | >90 |
References
-
A Convenient Synthesis of Ethyl Sulphonylacetates. Australian Journal of Chemistry, 23(10), 2225-2228. [Link]
- By
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. chemguide.co.uk [chemguide.co.uk]
Topic: Application of Dichlorobenzyl and Structurally Related Compounds in Biofilm Formation Assays
An Application Guide for Researchers
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the effects of dichlorobenzyl compounds and their structural analogs on bacterial biofilm formation. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for the systematic evaluation of these compounds as potential anti-biofilm agents.
Introduction: The Challenge of Bacterial Biofilms and the Potential of Dichlorobenzyl Compounds
Bacterial biofilms are highly structured communities of microorganisms encapsulated within a self-produced matrix of extracellular polymeric substances (EPS)[1]. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a protective barrier, rendering the embedded bacteria significantly more tolerant to antibiotics and host immune responses than their free-floating, planktonic counterparts[2][3]. It is estimated that approximately 80% of chronic bacterial infections are associated with a biofilm mode of growth, making biofilms a major challenge in clinical practice and a critical area for therapeutic research[4].
The development of novel anti-biofilm strategies is paramount. One approach involves the chemical interception of the complex signaling processes that govern biofilm formation[2]. Dichlorobenzyl compounds, such as 2,4-dichlorobenzyl alcohol (DCBA), are well-documented antiseptic agents[5]. While their efficacy against planktonic bacteria is established, their role in modulating biofilm formation is an area of active investigation. Research into structurally related compounds, such as (S-3,4-dichlorobenzyl) isothiourea (A22) and various urea derivatives, has revealed potent anti-biofilm activities, suggesting a broader potential for this chemical class[6][7].
However, it is crucial to note that the effects can be complex; some parent compounds, like benzyl alcohol, have been reported to potentially induce biofilm formation in certain bacterial strains under specific conditions[5][[“]][9]. This underscores the necessity for rigorous, standardized assays to accurately characterize the anti-biofilm potential of any given compound. This guide provides the foundational principles and detailed methodologies to perform such critical evaluations.
Part 1: Principles and Putative Mechanisms of Action
To effectively design and interpret biofilm assays, it is essential to understand the key regulatory networks that dichlorobenzyl compounds might target. Biofilm formation is not a random process but a highly regulated developmental cycle controlled by intricate signaling systems. Two of the most critical pathways are Quorum Sensing (QS) and Cyclic di-GMP (c-di-GMP) signaling.
Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression[10]. Bacteria release small signaling molecules called autoinducers (AIs). As the bacterial population grows, the concentration of these AIs increases. Once a critical threshold is reached, AIs bind to receptors, triggering a cascade of gene expression that regulates virulence, motility, and, critically, biofilm formation[11][12]. There are several types of QS systems, including the acyl-homoserine lactone (AHL) system in Gram-negative bacteria and the autoinducing peptide (AIP) system in Gram-positive bacteria[4].
-
Putative Inhibition by Dichlorobenzyl Compounds: Compounds like 1,3-di-m-tolyl-urea (DMTU), which shares a urea functional group with some dichlorobenzyl derivatives, have been shown to inhibit QS pathways, thereby preventing biofilm formation without being bactericidal[7][13]. It is hypothesized that similar dichlorobenzyl compounds could interfere with AI synthesis, block AI receptors, or degrade signaling molecules, effectively silencing the communication required for biofilm development[5].
Cyclic di-GMP (c-di-GMP) Signaling
Cyclic di-GMP is a ubiquitous bacterial second messenger that acts as a master regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles[14][15]. High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins while repressing motility functions like flagellar movement[16][17]. Conversely, low levels of c-di-GMP favor a planktonic existence[14]. The cellular concentration of c-di-GMP is tightly controlled by the opposing activities of two types of enzymes:
-
Diguanylate Cyclases (DGCs): Synthesize c-di-GMP from two GTP molecules[18].
-
Phosphodiesterases (PDEs): Degrade c-di-GMP[19].
-
Putative Inhibition by Dichlorobenzyl Compounds: The c-di-GMP signaling pathway presents an attractive target for anti-biofilm agents because it is highly conserved in bacteria but absent in higher eukaryotes[18][20]. Dichlorobenzyl compounds could potentially act by inhibiting DGCs, activating PDEs, or binding to c-di-GMP effector proteins, thereby lowering intracellular c-di-GMP levels and preventing the switch to a biofilm lifestyle[19][21].
Caption: Key signaling pathways regulating biofilm formation and potential targets for dichlorobenzyl compounds.
Part 2: Experimental Protocols for Assessing Anti-Biofilm Activity
A multi-assay approach is recommended to build a comprehensive profile of a compound's activity. The following protocols detail the use of the Crystal Violet (CV) assay to quantify total biofilm biomass and the MTT assay to assess the metabolic viability of the cells within the biofilm.
Caption: General experimental workflow for assessing the anti-biofilm activity of test compounds.
Protocol 1: Static Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the total biofilm biomass (cells and matrix) adhered to a surface. It is a robust, high-throughput method for initial screening of biofilm inhibitors.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Test dichlorobenzyl compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), M63 minimal medium)[22]
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Culture Preparation: Inoculate 5 mL of growth medium with a single colony of the desired bacterial strain. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.
-
Inoculum Standardization: Dilute the overnight culture 1:100 into fresh, pre-warmed growth medium. This standardization is crucial for reproducibility[22].
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add the test compound at various final concentrations (e.g., by adding 1-2 µL of a stock solution). Ensure the final solvent concentration is consistent across all wells, including a solvent-only control, and is non-inhibitory to bacterial growth (typically ≤1% v/v).
-
Include a 'no treatment' control (bacteria + medium + solvent) and a 'medium only' blank control. It is best practice to use at least triplicate wells for each condition[23].
-
-
Incubation for Biofilm Formation: Cover the plate and incubate under static (non-shaking) conditions for 24 to 48 hours at the optimal growth temperature. Static incubation encourages surface attachment[24].
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. The washing step must be gentle to avoid dislodging the biofilm. After the final wash, remove excess liquid by inverting the plate and tapping it firmly on a paper towel[25].
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. The dye stains both the bacterial cells and the EPS matrix[23].
-
Final Wash: Discard the crystal violet solution and wash the plate three times with water to remove excess stain.
-
Drying: Allow the plate to air-dry completely (e.g., overnight or at 37°C).
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes at room temperature, with gentle shaking if necessary, to ensure all dye is dissolved[25].
-
Quantification: Transfer 125 µL of the solubilized dye from each well to a new, clean flat-bottom plate. Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader[22].
Protocol 2: Biofilm Viability Assay (MTT Method)
This protocol assesses the metabolic activity of the bacteria within the biofilm. It is a valuable secondary assay to determine if a compound reduces biofilm biomass by killing the cells or by other mechanisms like inhibiting adhesion or matrix production.
Materials:
-
Biofilm plate prepared as in Protocol 1 (Steps 1-5)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
PBS
-
Microplate reader
Step-by-Step Methodology:
-
Biofilm Preparation: Prepare and wash the biofilm plate exactly as described in Protocol 1, Steps 1 through 5.
-
MTT Addition: Add 100 µL of MTT solution to each well containing the washed biofilm. Also add MTT to 'medium only' wells to serve as a blank.
-
Incubation: Cover the plate and incubate in the dark for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals[26][27].
-
Formazan Solubilization: Carefully remove the MTT solution from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete solubilization[28].
-
Quantification: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of metabolically active cells in the biofilm[27].
Part 3: Data Analysis and Interpretation
Data Calculation
The percentage of biofilm inhibition is calculated relative to the untreated control after subtracting the background absorbance from the medium-only blank.
Formula for Biofilm Inhibition (%): % Inhibition = [1 - (OD_Treated / OD_Control)] * 100
Where:
-
OD_Treated = Absorbance of the test well (after blank subtraction)
-
OD_Control = Absorbance of the solvent control well (after blank subtraction)
Example Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison.
| Compound Concentration (µg/mL) | Mean CV Absorbance (595 nm) ± SD | % Biofilm Inhibition (Biomass) | Mean MTT Absorbance (570 nm) ± SD | % Viability Inhibition |
| 0 (Solvent Control) | 1.25 ± 0.08 | 0% | 0.98 ± 0.05 | 0% |
| 1 | 1.10 ± 0.06 | 12.0% | 0.91 ± 0.04 | 7.1% |
| 5 | 0.85 ± 0.05 | 32.0% | 0.72 ± 0.06 | 26.5% |
| 10 | 0.54 ± 0.04 | 56.8% | 0.45 ± 0.03 | 54.1% |
| 25 | 0.21 ± 0.03 | 83.2% | 0.15 ± 0.02 | 84.7% |
| 50 | 0.15 ± 0.02 | 88.0% | 0.11 ± 0.01 | 88.8% |
Interpreting the Results
By comparing the results from the CV and MTT assays, a researcher can infer the compound's likely mechanism of action:
-
CV Inhibition ≈ MTT Inhibition: This suggests the compound has bactericidal or bacteriostatic activity, reducing biofilm biomass by killing or inhibiting the growth of the cells.
-
CV Inhibition > MTT Inhibition: This is a highly significant finding. It indicates that the compound reduces the overall biofilm matrix and structure without necessarily killing the embedded bacteria. This points towards a mechanism involving the inhibition of adhesion, EPS production (targeting c-di-GMP), or interference with cell-to-cell communication (targeting QS).
-
No Inhibition or Increased Absorbance: As noted, some compounds may have no effect or may even enhance biofilm formation[5]. An increase in absorbance relative to the control would indicate biofilm induction, a critical finding for drug development.
References
- Davies, D. G., Parsek, M. R., Pearson, J. P., Iglewski, B. H., Costerton, J. W., & Greenberg, E. P. (1998). The involvement of cell-to-cell signals in the development of a bacterial biofilm. Science. [Source: vertexaisearch.cloud.google.com]
- Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5955359/]
- BenchChem. (2025). Application of 2,4-Dichlorobenzyl Alcohol in Preventing Biofilm Formation: Application Notes and Protocols. BenchChem. [Source: vertexaisearch.cloud.google.com]
- Valentini, M., & Filloux, A. (2016). Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria. Journal of Biological Chemistry. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4861413/]
- Carniello, V., Peterson, B. W., van der Mei, H. C., & Busscher, H. J. (2018). Communication is the key: biofilms, quorum sensing, formation and prevention. FEMS Microbiology Letters. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6288857/]
- Bonez, P. C., Ramos, A. P., de Souza, M. E., Rossi, G. G., Agertt, V. A., & Campos, M. M. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. PubMed. [Source: https://pubmed.ncbi.nlm.nih.gov/27989599/]
- Hengge, R. (2019). Controlling biofilm development through cyclic di-GMP signaling. Nature Reviews Microbiology. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610444/]
- University of Minnesota. (2021). Researchers Discover Signaling Pathway in Biofilm Formation. Dentistry Today. [Source: https://www.dentistrytoday.
- Cervantes-Barragán, G., & Girón, J. A. (2024). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. MDPI. [Source: vertexaisearch.cloud.google.com]
- Sedarat, Z., & Taylor-Robinson, A. W. (2022). Quorum Sensing in Biofilm. ResearchGate. [Source: https://www.researchgate.net/publication/365518042_Quorum_Sensing_in_Biofilm]
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144404/]
- Wikipedia. (2023). Quorum sensing. Wikipedia. [Source: https://en.wikipedia.org/wiki/Quorum_sensing]
- Abcam. (n.d.). Crystal violet staining protocol. Abcam. [Source: https://www.abcam.com/protocols/crystal-violet-staining-protocol]
- Rybtke, M., Abdullah, A., Givskov, M., & Tolker-Nielsen, T. (2014). c-di-GMP and its Effects on Biofilm Formation and Dispersion: a Pseudomonas Aeruginosa Review. ASM Journals. [Source: https://journals.asm.org/doi/full/10.1128/9781555815690.ch14]
- Valentini, M., & Filloux, A. (2016). Biofilms and cyclic di-GMP (c-di-GMP) signaling: lessons from Pseudomonas aeruginosa and other bacteria. Spiral. [Source: https://spiral.imperial.ac.uk/handle/10044/1/43632]
- Trafny, E. A., & Kielsznia, A. (2013). Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. PubMed. [Source: https://pubmed.ncbi.nlm.nih.gov/23512217/]
- Bio-protocol. (n.d.). Crystal violet assay. Bio-protocol. [Source: https://bio-protocol.org/e2381]
- Kumar, L., Bisen, M., & D'Ercole, S. (2018). Signaling pathways involved in the regulation of biofilm formation and different types of motility in Pseudomonas aeruginosa. ResearchGate. [Source: https://www.researchgate.net/figure/Signaling-pathways-involved-in-the-regulation-of-biofilm-formation-and-different-types_fig1_328909831]
- Kalia, V. C., & Purohit, H. J. (2011). Bacterial Biofilm Control by Perturbation of Bacterial Signaling Processes. MDPI. [Source: https://www.mdpi.com/2076-2607/2/3/535]
- iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Source: https://static.igem.org/wiki/public/2/23/Biofilm_Assay.pdf]
- O'Toole, G. A., & Kolter, R. (1998). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482322/]
- Chua, S. L., Hultqvist, L. D., Yuan, M., Rybtke, M., Nielsen, T. E., & Givskov, M. (2017). Targeting Cyclic di-GMP Signaling, Biofilm Formation, and Bacterial Motility With Small Molecules. Chemical Reviews. [Source: vertexaisearch.cloud.google.com]
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144404/]
- Wilson, C., Lukowicz, R., Merchant, S., Valquier-Flynn, H., & Caballero, J. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Research & Reviews: Journal of Engineering and Technology. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5711753/]
- Trafny, E. A., & Kielsznia, A. (2013). Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. ResearchGate. [Source: https://www.researchgate.net/publication/236162121_Use_of_MTT_assay_for_determination_of_the_biofilm_formation_capacity_of_microorganisms_in_metalworking_fluids]
- Stindlova, M., Peroutka, V., Jencova, V., Havlickova, K., & Lencova, S. (2015). Application of MTT assay for probing metabolic activity in bacterial biofilm-forming cells on nanofibrous materials. Scilit. [Source: https://www.scilit.net/article/10.1007/s11274-013-1326-0]
- Bonez, P. C., Ramos, A. P., de Souza, M. E., Rossi, G. G., Agertt, V. A., & Campos, M. M. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa : Influence on biofilm formation, motility and bioadhesion. ResearchGate. [Source: https://www.researchgate.
- Quinteros, M. A., et al. (2021). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Source: https://www.mdpi.com/1422-0067/22/23/12799]
- NIH. (n.d.). Analogs of GTP as Novel Inhibitors of Bacterial C-Di-GMP-Synthesizing Enzymes. NIH RePORTER. [Source: https://reporter.nih.gov/project-details/7802058]
- Al-Subeil, A., et al. (2020). A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms. International Journal of Molecular Sciences. [Source: https://www.mdpi.com/1422-0067/21/21/8311]
- Chua, S. L., et al. (2017). Targeting c-di-GMP Signaling, Biofilm Formation, and Bacterial Motility With Small Molecules. PubMed. [Source: https://pubmed.ncbi.nlm.nih.gov/28846462/]
- Various Authors. (n.d.). Biofilm-forming capacity of Staphylococcus epidermidis and alcohol-based hand sanitizers. Google Search. [Source: vertexaisearch.cloud.google.com]
- Andersen, J. B., et al. (2021). Identification of small molecules that interfere with c-di-GMP signaling and induce dispersal of Pseudomonas aeruginosa biofilms. Nature Communications. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8270830/]
- Carpo, L. R., & Min, K. S. (2012). Alcohol treatment enhances Staphylococcus aureus biofilm development. PubMed. [Source: https://pubmed.ncbi.nlm.nih.gov/22465360/]
- BenchChem. (2025). Validating the Anti-Biofilm Efficacy of 1,3-di-m-tolyl-urea (DMTU) in Animal Models: A Comparative Guide. BenchChem. [Source: vertexaisearch.cloud.google.com]
- Sambanthamoorthy, K., et al. (2011). Identification of small molecules inhibiting diguanylate cyclases to control bacterial biofilm development. Biofouling. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3149791/]
- Sanawar, H., et al. (2018). Enhanced biofilm solubilization by urea in reverse osmosis membrane systems. Water Research X. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6999182/]
- Carpo, L. R., & Min, K. S. (2012). Alcohol treatment enhances Staphylococcus aureus biofilm development. ResearchGate. [Source: https://www.researchgate.net/publication/224961555_Alcohol_treatment_enhances_Staphylococcus_aureus_biofilm_development]
- Sanawar, H., et al. (2018). Enhanced biofilm solubilization by urea in reverse osmosis membrane systems. ResearchGate. [Source: https://www.researchgate.net/publication/328135836_Enhanced_biofilm_solubilization_by_urea_in_reverse_osmosis_membrane_systems]
- Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5955359/]
- Khan, F., et al. (2021). Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review. International Journal of Molecular Sciences. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306355/]
- Knobloch, J. K., et al. (2002). Alcoholic ingredients in skin disinfectants increase biofilm expression of Staphylococcus epidermidis. Journal of Antimicrobial Chemotherapy. [Source: https://pubmed.ncbi.nlm.nih.gov/11919168/]
Sources
- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 2. Bacterial Biofilm Control by Perturbation of Bacterial Signaling Processes | MDPI [mdpi.com]
- 3. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Communication is the key: biofilms, quorum sensing, formation and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Quorum sensing - Wikipedia [en.wikipedia.org]
- 11. The contribution of cell-cell signaling and motility to bacterial biofilm formation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of small molecules inhibiting diguanylate cyclases to control bacterial biofilm development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of small molecules that interfere with c-di-GMP signaling and induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting c-di-GMP Signaling, Biofilm Formation, and Bacterial Motility with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analogs of GTP as Novel Inhibitors of Bacterial C-Di-GMP-Synthesizing Enzymes | National Agricultural Library [nal.usda.gov]
- 22. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystal violet assay [bio-protocol.org]
- 25. static.igem.org [static.igem.org]
- 26. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solutions for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid Solubility
Introduction
Welcome to the technical support guide for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid (CAS No. 300700-03-2). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro assay systems. Due to its chemical structure, which includes a dichlorinated aromatic ring and a sulfonylacetic acid moiety, this compound presents limited aqueous solubility that can complicate experimental setup and data interpretation.
This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols designed to help you prepare stable, reliable solutions for your experiments. Our goal is to explain the scientific principles behind each recommendation, empowering you to make informed decisions and achieve reproducible results.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's crucial to understand the properties of this compound that govern its solubility.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₉H₈Cl₂O₄S[1][2] | The presence of two chlorine atoms on the benzyl group increases lipophilicity, which tends to decrease aqueous solubility. |
| Molecular Weight | 283.13 g/mol [1][2] | A moderate molecular weight. |
| pKa | 2.41 ± 0.10[3] | The molecule contains a carboxylic acid group and is a strong acid. At pH values significantly above its pKa (e.g., physiological pH ~7.4), the acid will be deprotonated to its highly soluble carboxylate salt form. This is the key to improving its solubility in aqueous buffers.[4][5][6] |
| Boiling Point | 539.2 ± 50.0 °C[3][7] | High boiling point indicates strong intermolecular forces. |
| Density | 1.587 ± 0.06 g/cm³[3][7] | Standard physical property. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to prepare an initial high-concentration stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the initial stock solution.[8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[9]
Best Practices for DMSO Stock Preparation:
-
Purity: Use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation.
-
Concentration: Aim for a high, but fully dissolved, stock concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to your final assay, reducing the risk of solvent-induced artifacts or cytotoxicity.[8]
-
Dissolution Aids: If the compound dissolves slowly, you can use gentle warming (e.g., 37°C water bath) or sonication to assist.[8] Always check for compound stability under these conditions if possible.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[8]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a common and expected issue known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced to the aqueous buffer, the local DMSO concentration drops dramatically. Water acts as an antisolvent for your lipophilic compound, causing it to crash out of solution.[10][11]
Here is a troubleshooting workflow to address this critical issue:
Key Strategies:
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, to avoid affecting cell viability or assay performance.[8] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[8]
-
Leverage the pKa (See Q3): The most effective strategy for this compound is to ensure your final aqueous buffer has a pH significantly higher than the pKa of 2.41. A pH of 7.0-7.4 is ideal.
-
Improve Mixing: Add the DMSO stock solution dropwise into the vortexing assay buffer. This rapid dispersion helps prevent the formation of localized, supersaturated pockets that lead to precipitation.
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to first perform serial dilutions in 100% DMSO.[8][12] Then, add a small, fixed volume from each DMSO dilution to your assay buffer to achieve the final concentrations. This ensures the final DMSO percentage is consistent across all conditions.[8]
Q3: How can I use pH to improve the solubility of this compound?
Answer: This is the most powerful tool at your disposal for this specific molecule. The compound is a strong carboxylic acid with a predicted pKa of ~2.41.[3] The Henderson-Hasselbalch equation dictates the ratio of the protonated (less soluble) to the deprotonated (more soluble) form of the acid.
-
At pH < pKa: The compound exists primarily in its neutral, protonated form (R-COOH), which has very low aqueous solubility.
-
At pH > pKa: The compound is deprotonated to its anionic carboxylate salt form (R-COO⁻), which is significantly more water-soluble due to the charge.[4][6][13]
For in vitro assays, which are typically conducted at a physiological pH of ~7.4, you are already in a favorable pH range. The key is to ensure your dilution buffer is adequately buffered to maintain this pH after the addition of the acidic compound.
See Protocol 2 for a step-by-step guide on preparing a basic stock solution.
Q4: Are there other additives like co-solvents or surfactants I can use?
Answer: Yes, if pH adjustment and controlled dilution are insufficient, you can explore formulation aids.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15] Examples include polyethylene glycol (PEG 400) and propylene glycol (PG).[14][16] They work by reducing the polarity of the aqueous environment.[16]
-
Caution: Co-solvents can also have biological effects, so their final concentration must be carefully controlled and tested in vehicle controls.
-
-
Surfactants/Detergents: Non-ionic surfactants like Tween-20 or Triton X-100 can be used, particularly in biochemical (cell-free) assays, to form micelles that encapsulate the compound.[17]
-
Caution: These are generally not suitable for cell-based assays as they can disrupt cell membranes.[17]
-
-
Protein Sequestration: For assays in media containing serum (e.g., FBS), serum albumin can bind to hydrophobic compounds and help keep them in solution.[17] You can try pre-diluting the DMSO stock into a small volume of 100% FBS before the final dilution into the complete medium.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for creating a primary stock solution.
Methodology:
-
Weigh Compound: Accurately weigh 2.83 mg of this compound powder and place it in a sterile, appropriate-sized glass or polypropylene vial.
-
Add Solvent: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial. This will yield a 10 mM stock solution.
-
Dissolve: Cap the vial and vortex gently until the solid is completely dissolved.[8] A clear solution should be obtained. If necessary, place the vial in a 37°C water bath or a sonicator for 5-10 minutes to aid dissolution.[8]
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.[8]
Protocol 2: pH-Assisted Solubilization (Preparation of a Basic Stock)
This advanced protocol is highly effective for this compound. It involves creating a basic salt of the compound before dilution in the final buffer.
Methodology:
-
Initial Dissolution: Prepare a concentrated stock in DMSO as described in Protocol 1 (e.g., 50 mM).
-
Prepare Base: In a separate tube, prepare a 1 M sterile solution of NaOH.
-
Neutralization: While vortexing the DMSO stock, add a stoichiometric equivalent (1.0 eq) of the NaOH solution. For example, to 100 µL of 50 mM DMSO stock, add 5 µL of 1 M NaOH. This will neutralize the acidic proton, forming the sodium salt in situ.
-
Intermediate Dilution: Dilute this basic DMSO stock solution into a serum-free culture medium or PBS to create an intermediate stock (e.g., 1 mM). The compound should remain soluble.
-
Final Dilution: Use this aqueous intermediate stock to make the final dilutions for your assay plate.
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Chaudhari, S. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. URL: [Link]
-
Patel, J., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. URL: [Link]
-
Vishakha, K., et al. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT PRECIPITATION TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY SOLUBLE DRUGS. World Journal of Pharmaceutical Research. URL: [Link]
-
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. URL: [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. URL: [Link]
-
Reddit User whatjesus. (2012). Comment on "How does pH affect water solubility of organic acids (or acids in general)?". Reddit. URL: [Link]
-
Mattson, K. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. URL: [Link]
-
Curatolo, W. (2009). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. URL: [Link]
- Semantic Scholar. (n.d.). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium.
-
ResearchGate. (2014). Discussion on "How to enhance drug solubility for in vitro assays?". ResearchGate. URL: [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. URL: [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. URL: [Link]
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. URL: [Link]
- ChemicalBook. (n.d.). This compound.
-
ResearchGate. (2017). Discussion on "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. URL: [Link]
-
ResearchGate. (2014). Discussion on "Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?". ResearchGate. URL: [Link]
-
Puel, F., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. URL: [Link]
- Enamine. (n.d.). Aqueous Solubility Assay.
-
ResearchGate. (2014). Discussion on "Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?". ResearchGate. URL: [Link]
- Wikipedia. (n.d.). Dimethyl sulfoxide.
-
Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. PMC - PubMed Central. URL: [Link]
-
Rezaei, A., et al. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Dove Medical Press. URL: [Link]
- ChemicalBook. (n.d.). This compound Property.
- Scientific Reports of the Whales Research Institute. (1951). 3,4~Dichlorobenzene sulfonic acid.
- Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound.
- PubChem. (n.d.). 2-(2,4-Dichlorobenzylsulfonyl)acetic acid.
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Matrix Scientific. (n.d.). [(3,4-Dichlorobenzyl)thio]acetic acid.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Cheméo. (n.d.). Chemical Properties of Acetic acid, (3,5-dichlorophenyl)methyl ester.
- PubChem. (n.d.). (3,4-Dichlorophenoxy)acetic acid.
Sources
- 1. This compound | 300700-03-2 [chemicalbook.com]
- 2. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 3. This compound | 300700-03-2 [amp.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 300700-03-2 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. bepls.com [bepls.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid (CAS 300700-03-2)[1][2]. This document is designed for researchers, chemists, and drug development professionals who are undertaking this synthesis. It provides a detailed experimental protocol, addresses common challenges through a troubleshooting guide, and answers frequently asked questions. Our goal is to equip you with the technical insights and practical solutions needed to achieve a successful and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a robust two-step sequence. The process begins with the S-alkylation of thioglycolic acid with 3,4-dichlorobenzyl chloride to form the key thioether intermediate, [(3,4-dichlorobenzyl)thio]acetic acid. This is followed by the controlled oxidation of the thioether to the target sulfone. While the route is chemically straightforward, success hinges on careful control of reaction conditions to prevent side-product formation and ensure high purity of the final compound.
Part 1: Recommended Synthetic Protocol
This section outlines the standard, validated two-step procedure for preparing this compound.
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Step 1: Synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid (Intermediate)
This procedure involves a nucleophilic substitution reaction where the thiolate anion of thioglycolic acid displaces the chloride from 3,4-dichlorobenzyl chloride.
Materials & Reagents
| Reagent | M.W. | Amount (1 eq) | Moles | Notes |
| 3,4-Dichlorobenzyl chloride | 195.46 | 10.0 g | 51.17 mmol | Limiting Reagent |
| Thioglycolic acid | 92.12 | 4.95 g (4.2 mL) | 53.73 mmol | 1.05 eq |
| Sodium Hydroxide (NaOH) | 40.00 | 4.30 g | 107.5 mmol | 2.1 eq |
| Deionized Water | 18.02 | 200 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (4.30 g) in deionized water (100 mL) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add thioglycolic acid (4.2 mL) to the cold NaOH solution. The formation of the sodium thioglycolate is exothermic. Maintain the temperature below 10 °C.
-
In a separate beaker, dissolve 3,4-dichlorobenzyl chloride (10.0 g) in 50 mL of a suitable organic solvent like ethanol or THF to ensure it remains solubilized before addition.
-
Add the solution of 3,4-dichlorobenzyl chloride dropwise to the sodium thioglycolate solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of [(3,4-dichlorobenzyl)thio]acetic acid should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The expected product is a white solid[3].
Step 2: Synthesis of this compound (Final Product)
This step involves the oxidation of the thioether intermediate to the sulfone using hydrogen peroxide in an acidic medium.
Materials & Reagents
| Reagent | M.W. | Amount (1 eq) | Moles | Notes |
| [(3,4-Dichlorobenzyl)thio]acetic acid | 251.13 | 10.0 g | 39.8 mmol | Starting Intermediate |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Hydrogen Peroxide (30% w/w) | 34.01 | 9.9 mL | 87.6 mmol | 2.2 eq |
| Sodium Sulfite (Na₂SO₃) | 126.04 | As needed | - | To quench peroxide |
Procedure:
-
In a 250 mL round-bottom flask, suspend the intermediate [(3,4-dichlorobenzyl)thio]acetic acid (10.0 g) in glacial acetic acid (100 mL).
-
Slowly add 30% hydrogen peroxide (9.9 mL) to the suspension. The reaction is exothermic; use a water bath to maintain the temperature between 25-35 °C.
-
Stir the mixture at room temperature for 12-24 hours. The suspension should gradually become a clear solution as the reaction progresses and then may form a precipitate of the product. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the sulfoxide intermediate.
-
Once the reaction is complete, cool the mixture in an ice bath. Quench any excess peroxide by the careful, portion-wise addition of solid sodium sulfite until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.
-
Add 100 mL of cold deionized water to the reaction mixture to precipitate the product.
-
Collect the white solid by vacuum filtration. Wash the filter cake extensively with cold water to remove acetic acid and salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound. Dry the final product under vacuum.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Optimizing [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid for Antibacterial Activity
Welcome to the technical support center for researchers working with [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. This guide is designed to provide in-depth, field-proven insights into optimizing the concentration of this compound for antibacterial activity. We will move beyond simple step-by-step protocols to explain the scientific reasoning behind each experimental choice, empowering you to troubleshoot effectively and generate reliable, reproducible data.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses common initial questions regarding this compound and the principles of concentration optimization.
Q1: What is this compound and what is its expected mechanism of antibacterial action?
A1: this compound (CAS No. 300700-03-2) is a synthetic organic compound.[1][2] Structurally, it belongs to the sulfonamide class of compounds. Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase.[3][4] This enzyme is critical for the synthesis of folic acid, which is an essential precursor for the production of DNA, RNA, and proteins in bacteria.[5] By blocking this pathway, the compound is expected to inhibit bacterial growth and replication, a mechanism known as bacteriostasis.[3]
Q2: Why is determining the optimal concentration so critical?
A2: Optimizing the concentration is fundamental for several reasons:
-
Efficacy: The primary goal is to find the lowest concentration that effectively inhibits or kills the target bacteria. This is known as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), respectively.[6][7]
-
Toxicity: High concentrations may exhibit toxicity to host cells, a critical consideration in drug development. Identifying a therapeutic window where the compound is effective against bacteria with minimal harm to the host is essential.
-
Resistance: Using sub-lethal (sub-MIC) concentrations can promote the development of antibiotic resistance.[8] Conversely, using an unnecessarily high concentration provides no additional therapeutic benefit and can increase toxicity risks.
-
Reproducibility: Standardized concentration-finding assays are the cornerstone of reproducible research, allowing for valid comparisons between different compounds and studies.[9]
Q3: What are the key terms I need to know? MIC vs. MBC? Bacteriostatic vs. Bactericidal?
A3: These terms define the nature of the compound's antibacterial activity.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is the gold standard for assessing antimicrobial susceptibility.[6]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This is determined after an MIC test is completed.[7]
-
Bacteriostatic: The agent inhibits bacterial growth and reproduction, but the bacteria can resume growth if the agent is removed. Sulfonamides are typically bacteriostatic.[3]
-
Bactericidal: The agent directly kills the bacteria. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12][13]
Section 2: Core Experimental Protocols
Here, we provide detailed, self-validating protocols for determining the MIC and MBC of this compound. The causality behind critical steps is explained to ensure robust experimental design.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is the international standard for quantitative susceptibility testing.[6][14] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a 96-well microtiter plate.
Causality Check: The goal is to create a gradient of the compound's concentration. By inoculating each concentration with a known amount of bacteria, we can pinpoint the precise concentration at which growth is halted. The use of positive (bacteria, no compound) and negative (broth, no bacteria) controls is essential to validate that the bacteria are viable and the medium is sterile.[10]
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB)[9]
-
Target bacterial strain(s) (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in a minimal amount of a suitable solvent (like DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: Ensure the final concentration of the solvent in the assay is non-inhibitory to the bacteria (typically ≤1% v/v).
-
Prepare a working solution by diluting the stock in sterile MHB. The concentration should be twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL working solution).
-
-
Preparation of Standardized Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD600 of ~0.08-0.13), which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10][15] This step is critical; a higher or lower inoculum can significantly alter the MIC value (this is known as the "inoculum effect").[16]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound working solution (e.g., 256 µg/mL) to the wells in column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution across the plate from column 2 to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the Growth Control (no compound).
-
Column 12 will serve as the Sterility Control (no bacteria, only MHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This dilutes the compound concentration by half, achieving the final desired test concentrations and bringing the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile MHB to the sterility control wells in column 12.
-
Seal the plate and incubate at 37°C for 16-24 hours.[10]
-
-
Reading the MIC:
Protocol 2: Determining Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and is necessary to determine if the compound is bactericidal.[7]
Causality Check: The MIC test only shows inhibition of growth, not cell death. By sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine the concentration at which bacteria are actually killed. If bacteria grow on the agar, they were only inhibited (bacteriostatic); if they do not grow, they were killed (bactericidal).
Step-by-Step Methodology:
-
Sub-culturing from MIC Plate:
-
Select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells.
-
Spread the aliquot evenly onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
-
Determining the MBC:
Section 3: Visualizing the Workflow
Understanding the flow of these core experiments is crucial for planning and execution.
Caption: Experimental workflow for determining MIC and MBC.
Section 4: Troubleshooting Guide
Even with robust protocols, unexpected results can occur. This section provides a logical framework for troubleshooting common issues.
Q: My growth control well shows no turbidity. What went wrong?
A: This indicates a fundamental problem with either the bacteria or the growth medium.
-
Inactive Inoculum: Was the bacterial culture old or non-viable? Always use a fresh culture (18-24 hours) from a reputable stock.
-
Incorrect Medium: Confirm you used Mueller-Hinton Broth (MHB) and that it was prepared correctly. An incorrect pH or missing nutrients can prevent growth.
-
Incubation Error: Check the incubator temperature and atmosphere. Was it set correctly to 37°C?
Q: I am seeing inconsistent MIC values between replicates or experiments. Why?
A: Inconsistency is one of the most common challenges and usually points to a lack of standardization.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inoculum Density Variation | Always standardize your inoculum to a 0.5 McFarland standard. Prepare it fresh for each experiment. | The "inoculum effect" is a well-documented phenomenon where a higher bacterial density can overwhelm the antibiotic, leading to a falsely high MIC.[16] |
| Pipetting Errors | Use calibrated pipettes. When performing serial dilutions, ensure proper mixing at each step. Change tips between dilutions. | Inaccurate dilutions will lead to incorrect final concentrations in the wells, directly causing variability in the observed MIC. |
| Compound Solubility/Stability | Observe your stock solution for any precipitation. Consider the stability of the compound in the aqueous broth over the incubation period. | If the compound precipitates out of solution, its effective concentration is reduced, leading to a higher apparent MIC. Some sulfonylacetic acid derivatives can be unstable in solution.[17] |
| Edge Effect in 96-Well Plate | Avoid using the outermost wells of the plate, or ensure proper sealing/humidification during incubation to prevent evaporation. | Evaporation from outer wells can concentrate both the media and the compound, leading to skewed results. |
Q: The compound doesn't seem to have any antibacterial activity (all wells are turbid). What should I do?
A: This could be due to several factors related to the compound itself or the test conditions.
-
Increase Concentration Range: The effective concentration may be higher than your tested range. Perform a preliminary screen with a much broader range (e.g., up to 1024 µg/mL).
-
Check Compound Integrity: Has the compound degraded? Verify the purity and integrity of your sample.
-
Solubility Issues: The compound may not be soluble enough in the test medium to reach an effective concentration. Re-evaluate your choice of solvent and ensure the final solvent concentration is not inhibitory. Some sulfonic acid derivatives can be used to improve the solubility of other compounds, but their own solubility must be confirmed.[18][19]
-
Intrinsic Resistance: The tested bacterial strain may be intrinsically resistant to this class of compound. Test against a panel of different Gram-positive and Gram-negative bacteria, including standard quality control strains.
Caption: Decision tree for troubleshooting inconsistent MIC results.
Section 5: Data Interpretation & Reporting
Properly interpreting and reporting your data is as important as the experiment itself.
| Parameter | How to Report | Example | Interpretation |
| MIC | Report as a specific concentration (µg/mL or µM). | MIC = 16 µg/mL | The minimum concentration required to inhibit the growth of the tested organism. |
| MBC | Report as a specific concentration (µg/mL or µM). | MBC = 32 µg/mL | The minimum concentration required to kill 99.9% of the tested organism. |
| MBC/MIC Ratio | Report as a unitless ratio. | MBC/MIC = 2 | A ratio of ≤ 4 indicates the compound is likely bactericidal . A ratio > 4 suggests it is bacteriostatic .[12][13] |
When reporting, always include the specific bacterial strain tested (including ATCC number), the growth medium used, the incubation time and temperature, and the method (e.g., broth microdilution). This ensures your results can be understood and replicated by other researchers.
References
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Abushaheen, M. A., et al. (2020). Antimicrobial Activity and Resistance: Influencing Factors. National Institutes of Health. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
Pearson, J., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. [Link]
-
Ways in which Chemical Control Agents Affect Bacteria. (2021). Biology LibreTexts. [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]
-
Factors influencing the antimicrobial activity of biocides. (n.d.). ResearchGate. [Link]
-
Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate. [Link]
-
Factors Affecting the Antimicrobial Activity of Disinfectants. (n.d.). Pharmacy 180. [Link]
-
Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]
-
Yurttas, L., et al. (2016). Synthesis and antimicrobial evaluation of some novel sulfonylamido-benzoxazoles. Acta Biologica Hungarica. [Link]
-
Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Environmental Research and Public Health. [Link]
-
(PDF) A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. (n.d.). ResearchGate. [Link]
-
Nematollahi, D., et al. (2017). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. Scientific Reports. [Link]
-
Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. (2024). YouTube. [Link]
-
Reygaert, W. C. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. National Institutes of Health. [Link]
-
Al-Suhaimi, K. S., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. [Link]
-
Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. [Link]
-
Trentin, D. S., et al. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. International Journal of Antimicrobial Agents. [Link]
-
Horna, G., et al. (2015). In vitro activity of S-(3,4-dichlorobenzyl) isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. Journal of Antimicrobial Chemotherapy. [Link]
-
da Silva, A. F. S., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis. [Link]
-
Silva, C., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences. [Link]
-
Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. (n.d.). ResearchGate. [Link]
-
Zervos, C., & Adams, E. (1977). S-carboxymethylcysteine sulfone: instability to acid hydrolysis and unreactivity with N-terminal reagents. International Journal of Peptide and Protein Research. [Link]
Sources
- 1. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 2. This compound | 300700-03-2 [chemicalbook.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. microchemlab.com [microchemlab.com]
- 8. Novel Antibacterial Approaches and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-carboxymethylcysteine sulfone: instability to acid hydrolysis and unreactivity with N-terminal reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
how to prevent degradation of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby promoting reproducible and reliable experimental outcomes. We have structured this resource as a series of troubleshooting guides and frequently asked questions to directly address challenges you may encounter.
Troubleshooting Guide: Diagnosing and Solving Degradation
This section is formatted to help you diagnose potential issues with your solutions based on common observational triggers.
Q1: My solution of this compound, which was initially colorless, has developed a yellow or brownish tint. What is happening and how can I prevent it?
A1: The development of color in your solution is a strong indicator of photodegradation . The 3,4-dichlorobenzyl moiety of the molecule contains a chlorinated aromatic ring, which is susceptible to decomposition upon exposure to light, particularly in the UV spectrum.[1][2] Light energy can initiate the formation of reactive radical species, leading to the formation of colored impurities.
Immediate Actions & Preventative Measures:
-
Protect from Light: Immediately transfer your solution to an amber glass vial or wrap the existing container completely in aluminum foil.
-
Low-Light Handling: When preparing solutions or performing experiments, work in an area with minimal direct light. Avoid leaving solutions on the benchtop under ambient laboratory lighting for extended periods.
-
Verification: To confirm photodegradation, you can run an HPLC or LC-MS analysis on the discolored solution. You will likely observe the emergence of new peaks corresponding to degradation products.
Q2: I've analyzed my stored stock solution via HPLC and see a new, more polar peak that is growing over time. What could this be?
A2: The appearance of a new, more polar peak strongly suggests hydrolytic degradation . The most probable site for this is the carbon-sulfur (C-S) bond of the benzylsulfone.[3][4] While sulfones are generally stable, this bond can undergo cleavage, especially in the presence of water (hydrolysis) and at non-optimal pH, to yield more polar species like 3,4-dichlorobenzyl alcohol and a sulfinic or sulfonic acid derivative of the acetic acid moiety.
Root Cause Analysis & Solutions:
-
Solvent Choice: If you are using protic solvents (like methanol, ethanol, or aqueous buffers) for long-term storage, you are increasing the risk of hydrolysis. For primary stock solutions, always use an anhydrous, aprotic solvent such as DMSO or DMF .
-
pH Control: Hydrolysis can be catalyzed by both acidic and basic conditions.[5] When diluting into aqueous buffers for experiments, ensure the final pH is within the optimal stability range (see FAQ section).
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Use only high-purity, anhydrous DMSO and ensure the container is sealed tightly with a cap containing a good quality septum or liner. Purchase smaller bottles of solvent to be used quickly after opening.
Q3: My compound seems to be precipitating out of my DMSO stock solution after a freeze-thaw cycle. Is it degrading?
A3: This is more likely a physical stability issue rather than chemical degradation, although the two can be linked. Compounds stored in DMSO, especially at high concentrations, can sometimes precipitate upon freezing and may be slow to redissolve.[8][9] This is often exacerbated if the DMSO has absorbed water, which can lower the solubility of your compound.
Troubleshooting Steps:
-
Confirm Redissolution: Before use, ensure the solution is completely thawed and homogenous. Gently warm the vial to room temperature (or up to 37°C if necessary) and vortex thoroughly. Visually inspect for any solid material.
-
Check for Water Absorption: If precipitation is a recurring issue, your DMSO may be "wet." Use a fresh, unopened bottle of anhydrous DMSO for your next stock preparation.
-
Lower Stock Concentration: Consider preparing your stock at a slightly lower concentration to ensure it remains in solution after freeze-thaw cycles.
-
Aliquot: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles the main stock undergoes.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common stability issues with this compound solutions.
Caption: Troubleshooting flowchart for solution instability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a long-term stock solution?
A1: The best choice is a high-purity, anhydrous aprotic solvent . Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[10] Dimethylformamide (DMF) is a suitable alternative. These solvents minimize the risk of hydrolysis. Always use a grade specifically intended for biological or chemical research to avoid reactive impurities.
Q2: What is the optimal pH for storing the compound in aqueous buffers?
A2: For maximum stability in aqueous solutions, a slightly acidic pH range of 5.0 to 6.5 is recommended. Here's the rationale:
-
Minimizing Base-Catalyzed Hydrolysis: Alkaline conditions (pH > 7) can significantly accelerate the hydrolysis of the C-S bond.[5][11]
-
Maintaining Solubility: The compound is a carboxylic acid. At very low pH (e.g., < 4), the carboxylic acid will be fully protonated (-COOH), which can decrease its aqueous solubility.[12][13] In the pH 5.0-6.5 range, there is a good balance between the more soluble carboxylate form (-COO⁻) and the protonated form, while avoiding base-catalyzed degradation. Most carboxylic acids have a pKa between 4 and 5.[14][15]
Q3: How should I store my stock and working solutions?
A3: Proper storage is critical. Follow the conditions summarized in the table below. The primary goal is to mitigate the three main risks: photodegradation, hydrolysis, and temperature-dependent degradation.
| Parameter | Stock Solution (in Anhydrous DMSO) | Working Solution (in Aqueous Buffer) | Rationale |
| Temperature | -20°C (short-term) or -80°C (long-term) | Prepare fresh; use immediately. If short-term storage is needed, store at 2-8°C for no more than 24 hours. | Low temperatures slow down all chemical reactions, including degradation.[9] |
| Light | Mandatory: Amber glass vials or foil-wrapped tubes. | Mandatory: Protect from light at all times. | Prevents photodegradation of the dichlorobenzyl ring.[1] |
| Container | Glass vials with tight-fitting, high-quality caps. | Polypropylene tubes for short-term use are acceptable. | Avoids solvent evaporation and water absorption. Glass is preferred for long-term DMSO storage.[10] |
| Atmosphere | Standard laboratory atmosphere. | Standard laboratory atmosphere. | No special atmosphere (e.g., nitrogen) is typically required unless working with highly sensitive assays. |
Q4: Are there any buffer components or additives I should avoid?
A4: Yes. To ensure stability, avoid:
-
Strongly Basic Buffers: Avoid buffers with a pH > 8.0 for any extended period.
-
Reducing Agents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol could potentially reduce the sulfonyl group, although this typically requires harsh conditions.
-
Trace Metal Contamination: Some degradation reactions can be catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺).[11] If you suspect this is an issue, use high-purity buffers or consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary chemical structures involved in the potential degradation of this compound.
Caption: Potential degradation pathways of the parent compound.
Protocols for Solution Preparation
Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the powder.
-
Solvent Preparation: Use a brand new or properly stored bottle of high-purity, anhydrous DMSO (>99.9%).
-
Dissolution: In a fume hood, add the appropriate volume of anhydrous DMSO to the vial of solid compound to achieve a 10 mM concentration.
-
Homogenization: Cap the vial tightly and vortex for 1-2 minutes. If needed, gently warm the solution (up to 37°C) to ensure all solid has dissolved. Visually confirm there are no particulates.
-
Aliquoting: To prevent multiple freeze-thaw cycles, immediately dispense the stock solution into single-use aliquots in amber glass vials or light-blocking polypropylene tubes.
-
Storage: Tightly seal the aliquots and store them at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
-
Thawing: Remove a single aliquot of the DMSO stock solution from the freezer. Allow it to thaw completely at room temperature.
-
Homogenization: Vortex the thawed stock solution for 30 seconds to ensure it is homogenous.
-
Dilution: Prepare your desired aqueous buffer (e.g., PBS, HEPES) and adjust the pH to the recommended range of 5.0-6.5.
-
Serial Dilution: Perform serial dilutions of your DMSO stock into the aqueous buffer. Important: Add the DMSO stock to the buffer, not the other way around, to avoid precipitation. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all samples, including controls.
-
Immediate Use: Use the freshly prepared aqueous working solutions as quickly as possible, ideally within the same day, to minimize the risk of degradation in the aqueous environment. Keep them on ice and protected from light during the experiment.
References
- Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
- What is the best way of storing a DMSO in a research lab?. Quora.
- Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Overcoming problems of compound storage in DMSO: solvent and process altern
- How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
- What is the best right way of storing DMSO in research lab?.
- This compound | 300700-03-2. ChemicalBook.
- Overlaps between the various biodegradation pathways in Sphingomonas subarctica SA1. PubMed.
- Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products.
- What is the standard pH of carboxylic acids?. Quora.
- Effect of system pH on partition coefficient (K) of carboxylic acids...
- Photochemical degradation of short-chain chlorinated paraffins in aqueous solution 1 by hydrated electrons and hydroxyl radica. Semantic Scholar.
- Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- Cometabolic degradation of chlorinated arom
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
- Proposed degradation pathways of the drug under different hydrolytic conditions..
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Microbial Degradation of Chlorinated Aromatic Compounds.
- 19.4: Acidic and Basic Character of Carboxylic Acids. Chemistry LibreTexts.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Semantic Scholar.
- Degradation pathways, microbial community and electricity properties analysis of antibiotic sulfamethoxazole by bio-electro-Fenton system. PubMed.
- Solution Stability.
- 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874. PubChem.
- [(3,4-Dichlorobenzyl)thio]acetic acid.
- Hydrolytic cleavage of both CS2 carbon–sulfur bonds by multinuclear Pd(II) complexes at room temperature.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Stability of aqueous solutions of mibolerone. PubMed.
- Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures. PubMed.
- Acetic acid. Wikipedia.
Sources
- 1. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 11. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. Acetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid
Welcome to the dedicated support center for the crystallization of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid (DBSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity, crystalline DBSA. We will move beyond rote protocols to explain the underlying principles, enabling you to troubleshoot effectively and refine your process.
Introduction: The Crystallization Challenge
This compound is a polar organic molecule featuring a carboxylic acid and a sulfonyl group.[1][2] This structure presents specific challenges and opportunities in crystallization. The key to success lies in manipulating its solubility profile through careful selection of solvents and precise control over thermodynamic and kinetic parameters, primarily temperature and supersaturation.[3][4][5]
This guide is structured as a series of frequently asked questions (FAQs) that address common experimental roadblocks. Each answer provides not only a solution but also the scientific rationale to empower your decision-making.
Troubleshooting Guide & FAQs
FAQ 1: My DBSA is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[6] This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system, or when the level of supersaturation is too high, hindering the orderly arrangement of molecules into a crystal lattice.[6][7] Impurities can also depress the melting point, exacerbating this issue.[8][9]
Core Reasons & Solutions:
-
Excessive Supersaturation/Rapid Cooling: The most frequent cause is cooling the solution too quickly. This generates a high level of supersaturation where molecules aggregate randomly as an oil instead of aligning into a crystal lattice.[3]
-
Solution: Decrease the cooling rate significantly. A slower, more controlled temperature ramp allows the system to remain in the "metastable zone" for longer, favoring crystal growth over nucleation of an amorphous phase.[10]
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the DBSA remains highly soluble even at lower temperatures, requiring extreme conditions to precipitate, which can lead to oiling out.[11]
-
Solution: Switch to a less-polar solvent system or employ a mixed-solvent (binary) system.[4] For DBSA, which has polar functional groups, a good starting point is a mixture of a polar "soluble" solvent (like ethanol or ethyl acetate) and a non-polar "insoluble" anti-solvent (like heptane or toluene).[4][12]
-
-
High Impurity Load: Significant impurities can disrupt the crystallization process and lower the melting point of the solute-solvent mixture.[7][8]
Troubleshooting Workflow for Oiling Out:
Caption: Troubleshooting Decision Tree for Oiling Out.
FAQ 2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
Answer: This indicates the solution is in a metastable supersaturated state where the energy barrier for spontaneous nucleation (the formation of the first crystal nuclei) has not been overcome. The system requires a "push" to initiate crystallization.
Inducement Techniques:
-
Seeding: This is the most reliable method.[13] Introducing a small number of pre-existing crystals (seed crystals) of DBSA provides a template for new molecules to deposit onto, bypassing the difficult primary nucleation step.[14][15]
-
How-To: Add a tiny speck of previously isolated, pure DBSA to the cooled, supersaturated solution. If no seed crystals are available, you can sometimes create them by dipping a glass rod in the solution, removing it, letting the solvent evaporate to leave a solid residue, and then re-introducing the rod.[7]
-
-
Mechanical Agitation/Scratching: Gently scratching the inside surface of the glass flask with a glass rod (below the solvent line) can initiate nucleation.[16] The microscopic scratches on the glass provide high-energy sites that can act as nucleation points.
-
Increasing Supersaturation: If the above methods fail, the driving force for crystallization may be too low.[3]
-
Solution 1 (Evaporation): Slowly evaporate a small amount of the solvent to increase the concentration of DBSA.
-
Solution 2 (Anti-Solvent): If using a binary system, slowly add a small amount of the anti-solvent to decrease the overall solubility.[17]
-
Solution 3 (Cooling): Further reduce the temperature by placing the flask in an ice bath or refrigerator.
-
FAQ 3: The crystallization yield is very low. How can I improve it?
Answer: Low yield is typically a result of the compound having excessive solubility in the cold mother liquor or using too much solvent during the initial dissolution step.[7]
Strategies for Yield Improvement:
| Strategy | Rationale | Implementation Steps |
| Optimize Solvent Volume | Using the absolute minimum volume of hot solvent to fully dissolve the solid ensures the solution becomes saturated more quickly upon cooling, leaving less product behind in the mother liquor.[7] | Add hot solvent in small portions to the crude DBSA, ensuring the solid is fully dissolved before adding the next portion. |
| Solvent System Selection | The ideal solvent has a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[4][12] | Screen different solvents and anti-solvents. A good choice for DBSA could be an Ethanol/Water or Ethyl Acetate/Heptane system. |
| Extended Cooling | Allowing the crystallized slurry to age at a low temperature (e.g., 0-4°C) for several hours can allow for further, slower precipitation from the mother liquor. | After initial crystallization at room temperature, transfer the flask to a refrigerator for 2-12 hours before filtration. |
| Mother Liquor Concentration | The filtrate (mother liquor) still contains dissolved product. A second crop of crystals can often be obtained. | Take the filtrate, reduce the solvent volume by ~50% via evaporation, and cool again to obtain a second, albeit likely less pure, crop of crystals. |
Refined Protocol for this compound Crystallization
This protocol integrates the principles discussed above to provide a robust starting point for achieving high-purity crystalline DBSA.
Workflow Overview:
Caption: Standard Crystallization Process Workflow.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution:
-
Choose a suitable solvent system. An excellent starting point is a 3:1 mixture of Ethyl Acetate:Heptane.
-
Place the crude DBSA in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the hot solvent mixture required to fully dissolve the solid with gentle swirling. Work near the solvent's boiling point to ensure you are at maximum solubility.[16]
-
-
Hot Filtration (If Necessary):
-
If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step is crucial for preventing these impurities from acting as unwanted nucleation sites.
-
-
Controlled Cooling:
-
Allow the flask to cool slowly and undisturbed on a benchtop. Insulating the flask (e.g., with glass wool) can further slow the cooling rate, promoting the growth of larger, more perfect crystals.[16]
-
Aim for an initial cooling from boiling to ~40°C over at least one hour.
-
-
Seeding:
-
Maturation (Aging):
-
Continue slow cooling to room temperature, followed by placing the flask in an ice bath or refrigerator (0-4°C) for at least 2 hours to maximize product precipitation.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystal cake with a small amount of the cold anti-solvent (Heptane) to remove any residual mother liquor adhering to the crystal surfaces. Do not use the "good" solvent, as this will dissolve your product.
-
-
Drying:
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
References
- Seeding Techniques and Optimization of Solution Crystallization Processes.
- Supersaturation and Crystallization for Nucle
- Progress and Opportunities of Seeding Technique in Crystallization Processes.White Rose Research Online.
- 5 Protein Crystallization Seeding Methods for Bigger Crystals.Bitesize Bio.
- Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization.
- Determining Which Solvent to Use.Chemistry LibreTexts.
- Choice of Solvent.Chemistry LibreTexts.
- Guide for crystalliz
- Troubleshooting Crystalliz
- Oiling Out in Crystalliz
- Solvents for Recrystallization.University of Rochester, Department of Chemistry.
- Seeding Studies For Crystalliz
- Recrystalliz
- Crystal-seeding.Diamond Light Source.
- Solvent Systems for Crystallization and Polymorph Selection.
- Why do crystals oil out and what are the remedies and prevention methods?Brainly.
- SUPERSATURATION-CONTROLLED CRYSTALLIZ
- Kinetics of Crystallization in Supersatur
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.Unknown Source.
- Supersaturation operation for quality control of crystalline particles in solution crystallization.
- Troubleshooting common issues in reserpic acid crystalliz
- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.
- 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid.Moldb.
- SOP: CRYSTALLIZ
- [(3,4-Dichlorobenzyl)thio]acetic acid.
- Acetic acid.Wikipedia.
- 2-(2,4-Dichlorobenzylsulfonyl)acetic acid.PubChem.
- 3,4-Dichlorobenzoic acid.PubChem.
Sources
- 1. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 2. 2-(2,4-Dichlorobenzylsulfonyl)acetic acid | C9H8Cl2O4S | CID 302764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. mt.com [mt.com]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Navigating Off-Target Effects of Dichlorobenzyl Compounds in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorobenzyl-containing compounds. This guide is designed to provide you with in-depth technical assistance to anticipate, identify, and mitigate off-target effects in your cellular assays. Our goal is to enhance the accuracy and reproducibility of your experimental data.
Introduction: The Dichlorobenzyl Moiety - A Double-Edged Sword
The dichlorobenzyl group is a common scaffold in a variety of biologically active molecules, from over-the-counter antiseptics to targeted cancer therapeutics. Its chemical properties, including hydrophobicity and the potential for specific steric and electronic interactions, contribute to the on-target efficacy of these compounds. However, these same properties can also lead to unintended interactions with cellular components, resulting in off-target effects that can confound experimental results.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that arise when working with dichlorobenzyl compounds in cellular assays.
Q1: What are the most common off-target effects observed with dichlorobenzyl compounds?
A1: The off-target effects of dichlorobenzyl compounds are diverse and depend on the specific molecular context. However, some common themes have emerged:
-
General Cytotoxicity: Due to their lipophilic nature, some dichlorobenzyl compounds can intercalate into cellular membranes, leading to disruption of membrane integrity and general cytotoxicity. This is often observed as a steep drop-off in cell viability at higher concentrations.
-
Promiscuous Kinase Inhibition: The dichlorobenzyl moiety can fit into the ATP-binding pocket of numerous kinases, leading to non-selective inhibition. This can result in a wide range of downstream signaling alterations that are independent of the intended target.
-
Assay Interference: The chemical reactivity of some dichlorobenzyl derivatives can lead to direct interference with assay components. This can manifest as fluorescence quenching, light scattering, or covalent modification of reporter enzymes.[1]
-
Protein Denaturation: At higher concentrations, compounds like 2,4-dichlorobenzyl alcohol are thought to exert their antiseptic effects through the denaturation of microbial proteins.[2][3] This non-specific mechanism can also occur in mammalian cells, leading to widespread cellular dysfunction.
Q2: My dichlorobenzyl compound shows potent activity in my primary screen, but the results are not reproducible. What could be the cause?
A2: Inconsistent results are a hallmark of potential off-target effects or assay interference. Here are some likely culprits:
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.[4][5] This can be highly dependent on the specific assay buffer and conditions, leading to poor reproducibility.
-
Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is below the threshold of toxicity for your cell line.
-
Cell Line Variability: Different cell lines can have varying expression levels of off-target proteins or different sensitivities to cytotoxic effects, leading to inconsistent results.
Q3: How can I differentiate between on-target and off-target effects?
A3: This is a critical question in drug discovery. A multi-pronged approach is necessary:
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. If minor structural modifications that are predicted to abolish on-target binding also eliminate the observed cellular phenotype, it provides strong evidence for on-target activity.
-
Target Engagement Assays: Directly measure the binding of your compound to its intended target in cells. A lack of correlation between target engagement and the cellular phenotype suggests off-target effects.
-
Rescue Experiments: If your compound inhibits a specific enzyme, try to rescue the phenotype by overexpressing a drug-resistant mutant of that enzyme.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream consequence of on-target activity.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered when working with dichlorobenzyl compounds.
Issue 1: Unexpected Cytotoxicity
Symptom: Your compound induces significant cell death at concentrations where you expect to see a specific, on-target phenotype.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting assay interference.
Detailed Steps:
-
Cell-Free Assay: Run your assay in the absence of cells, but with all other assay components present. A signal in this control indicates direct interference with the assay reagents.
-
Characterize Interference:
-
Autofluorescence: Measure the fluorescence of your compound at the excitation and emission wavelengths of your assay.
-
Luciferase Inhibition: If using a luciferase-based reporter, perform a counter-screen with purified luciferase to check for direct inhibition.
-
-
Detergent Counter-Screen for Aggregation: Re-run your primary assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely due to the disruption of aggregates. [2]
Case Study: Lorlatinib - On- and Off-Target Resistance Mechanisms
Lorlatinib is a potent, third-generation ALK and ROS1 tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While highly effective, resistance can develop through both on-target and off-target mechanisms.
-
On-Target Resistance: Mutations in the ALK kinase domain can arise that prevent lorlatinib from binding effectively. [6][7]* Off-Target Resistance: Cancer cells can develop resistance by activating bypass signaling pathways that are independent of ALK. These include the hyperactivation of EGFR, MET, KIT, and KRAS. [5][8] This case highlights the importance of considering the broader cellular signaling network when evaluating the effects of a targeted inhibitor.
Quantitative Data Summary
| Compound Class | Common Off-Target Effects | Typical Concentration for Off-Target Effects | Recommended Counterscreens |
| General Dichlorobenzyl Compounds | Cytotoxicity, Membrane Disruption | >10 µM | MTT, LDH Release |
| Dichlorobenzyl-containing Kinase Inhibitors | Promiscuous Kinase Inhibition | 1-10 µM | Broad-spectrum kinase panel, Target engagement assays |
| Reactive Dichlorobenzyl Analogs | Assay Interference (e.g., covalent modification) | Assay-dependent | Thiol reactivity assay, Cell-free controls |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to identify and characterize off-target effects.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of a dichlorobenzyl compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color. [6][8] Materials:
-
Target cells in culture
-
Dichlorobenzyl compound stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the dichlorobenzyl compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50.
Protocol 2: LDH Release Cytotoxicity Assay
Objective: To quantify cell membrane damage caused by a dichlorobenzyl compound.
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells. [9][10][11] Materials:
-
Target cells in culture
-
Dichlorobenzyl compound stock solution (in DMSO)
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Prepare Controls:
-
Maximum LDH Release Control: Add lysis buffer from the kit to control wells containing untreated cells.
-
Spontaneous LDH Release Control: Use untreated cells.
-
-
Collect Supernatant: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit instructions (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the spontaneous release from all values and normalizing to the maximum release.
Protocol 3: Cell-Based Kinase Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of a dichlorobenzyl compound against a specific kinase within a cellular context.
Principle: This protocol describes a general method to assess the phosphorylation of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation indicates inhibition of the kinase. [12][13] Materials:
-
Cell line expressing the target kinase and substrate
-
Dichlorobenzyl compound stock solution (in DMSO)
-
Appropriate cell culture medium and supplements
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the dichlorobenzyl compound for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total-substrate signal for each sample. Plot the normalized signal against the log of the compound concentration to determine the IC50.
Conclusion
References
-
Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Cancer Research. [Link]
-
Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. PubMed. [Link]
-
High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]
-
Recent Advances in the Management of Adverse Events Associated with Lorlatinib. Dove Medical Press. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]
-
The anti-fungal effect of miconazole and miconazole-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis. PubMed Central. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
2,4-Dichlorobenzyl alcohol. Wikipedia. [Link]
-
Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
-
Miconazole Skin Cream: Uses & Side Effects. Cleveland Clinic. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
Sources
- 1. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 4. Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. What are the side effects of Miconazole Nitrate? [synapse.patsnap.com]
- 10. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Miconazole: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 12. biomedicus.gr [biomedicus.gr]
- 13. verification.fda.gov.ph [verification.fda.gov.ph]
method refinement for enhancing the yield of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid synthesis
Welcome to the technical support center for the synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your yield and purity for this synthesis. This resource is built on established chemical principles and practical laboratory experience to help you navigate the common challenges encountered during this two-step synthetic process.
Introduction to the Synthesis
The synthesis of this compound is a two-step process that first involves the S-alkylation of thioglycolic acid with 3,4-dichlorobenzyl chloride to form the intermediate, [(3,4-Dichlorobenzyl)thio]acetic acid. This intermediate is then oxidized to the final sulfonyl compound. While the synthetic route is straightforward in principle, achieving high yield and purity can be challenging. This guide provides a detailed examination of each step, offering solutions to common problems.
Visualizing the Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: S-Alkylation of Thioglycolic Acid
Question 1: Why is the yield of my S-alkylation reaction to form [(3,4-Dichlorobenzyl)thio]acetic acid consistently low?
Answer: Low yields in this step can often be attributed to several factors:
-
Side Reactions of Thioglycolic Acid: Thioglycolic acid is susceptible to oxidation, especially under basic conditions, which can lead to the formation of dithioglycolic acid.[1] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your reagents and solvents are de-gassed.
-
Improper Base Selection or Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium hydroxide, is typically used to deprotonate the thiol group of thioglycolic acid, forming the more nucleophilic thiolate anion.[2] Using a weak base or an insufficient amount may result in incomplete deprotonation and a slower reaction rate. Conversely, an excessive amount of a strong base can promote side reactions. It is recommended to use a slight excess (1.05-1.1 equivalents) of the base relative to thioglycolic acid.
-
Reaction Temperature: While the S-alkylation of thiols is generally an exothermic process, insufficient heating may lead to an incomplete reaction. Conversely, excessive heat can promote side reactions. A moderate temperature, typically in the range of 50-80 °C, is often optimal. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
-
Purity of Starting Materials: The purity of 3,4-dichlorobenzyl chloride and thioglycolic acid is paramount. Impurities in the benzyl chloride can lead to competing reactions, while aged thioglycolic acid may contain significant amounts of the disulfide dimer.
Question 2: I am observing the formation of a significant amount of a white precipitate that is not my desired product. What could this be?
Answer: The formation of an unexpected white precipitate is likely due to one of the following:
-
Dithioglycolic Acid: As mentioned, the oxidation of thioglycolic acid can lead to the formation of dithioglycolic acid, which may precipitate out of the reaction mixture. This is more likely to occur if the reaction is exposed to air for extended periods.[1]
-
Hydrolysis of 3,4-Dichlorobenzyl Chloride: If the reaction conditions are too harsh (e.g., high temperature and high concentration of hydroxide), the benzyl chloride can undergo hydrolysis to form 3,4-dichlorobenzyl alcohol. This alcohol is less soluble in many organic solvents and may precipitate.
To identify the precipitate, it is recommended to isolate it and characterize it using techniques such as melting point analysis, NMR, or mass spectrometry.
Step 2: Oxidation of [(3,4-Dichlorobenzyl)thio]acetic Acid
Question 3: My oxidation reaction is not going to completion, or I am seeing a mixture of the sulfoxide and the desired sulfone. How can I drive the reaction to the sulfone?
Answer: Incomplete oxidation or the formation of the sulfoxide intermediate are common challenges in the oxidation of thioethers to sulfones.[3][4] Here are some strategies to ensure complete oxidation:
-
Choice of Oxidizing Agent: Hydrogen peroxide is a common and environmentally friendly oxidizing agent.[5][6] However, its reactivity can be substrate-dependent. For less reactive thioethers, a stronger oxidizing agent or a catalytic system may be necessary. Other effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7][8]
-
Stoichiometry of the Oxidant: To ensure complete conversion to the sulfone, a stoichiometric excess of the oxidizing agent is typically required. It is common to use at least 2.2 equivalents of hydrogen peroxide. Monitoring the reaction by TLC is essential to determine if more oxidant is needed.
-
Reaction Temperature and Time: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether.[7] Increasing the reaction temperature or extending the reaction time can help drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Catalyst: The use of a catalyst, such as sodium tungstate with hydrogen peroxide, can significantly enhance the rate of oxidation to the sulfone.[9]
Question 4: I am concerned about over-oxidation and potential side reactions. What should I look out for?
Answer: While the goal is to form the sulfone, overly harsh conditions can lead to degradation of the starting material or product.
-
Oxidative Cleavage: Very strong oxidizing agents or high temperatures can potentially lead to the cleavage of the carbon-sulfur bonds.
-
Reaction with the Aromatic Ring: While the dichlorinated benzene ring is relatively electron-deficient and less susceptible to oxidation, it is still a possibility under very harsh conditions.
To avoid these issues, it is best to start with milder conditions (e.g., hydrogen peroxide at room temperature or slightly elevated temperatures) and only increase the severity if the reaction is not proceeding.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the S-alkylation step?
A1: A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like ethanol or a mixture of ethanol and water are commonly used for S-alkylation reactions. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.
Q2: How can I monitor the progress of both reaction steps?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the S-alkylation and the oxidation steps. For the S-alkylation, you can monitor the disappearance of the 3,4-dichlorobenzyl chloride spot. For the oxidation, you can track the conversion of the thioether intermediate to the sulfoxide and then to the final sulfone product. Staining the TLC plate with potassium permanganate can be helpful for visualizing the oxidizable thioether and sulfoxide species.
Q3: What are the best methods for purifying the final product, this compound?
A3: The final product is a carboxylic acid, which allows for several purification strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system will need to be determined experimentally.
-
Acid-Base Extraction: As a carboxylic acid, the product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.[10][11]
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used for purification. A polar solvent system, such as ethyl acetate/hexanes with a small amount of acetic acid, is typically effective for eluting carboxylic acids.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
3,4-Dichlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Thioglycolic acid has a strong, unpleasant odor and is corrosive.[12] Handle it with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Oxidizing agents like hydrogen peroxide and m-CPBA can be hazardous and should be handled with care. Avoid contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of [(3,4-Dichlorobenzyl)thio]acetic Acid (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve thioglycolic acid (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the reaction mixture while stirring.
-
After the addition is complete, add 3,4-dichlorobenzyl chloride (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the crude [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 eq) in acetic acid in a round-bottom flask.[6]
-
Add a catalytic amount of sodium tungstate (optional, but recommended).
-
Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible.
-
Cool the reaction mixture and quench the excess peroxide by the careful addition of a saturated sodium bisulfite solution.
-
Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
-
Purify the crude product by recrystallization or acid-base extraction as described in the FAQ section.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.48 |
| Thioglycolic acid | C₂H₄O₂S | 92.12 |
| [(3,4-Dichlorobenzyl)thio]acetic acid | C₉H₈Cl₂O₂S | 251.13 |
| This compound | C₉H₈Cl₂O₄S | 283.13 |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yield issues.
References
-
PrepChem. (n.d.). Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. Retrieved from [Link]
- Google Patents. (1991). Synthesis of thioglycolic acid. US5023371A.
- Google Patents. (1938). Method for the purification and separation of aryl sulphonic acids. US2125189A.
-
ACS Publications. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Retrieved from [Link]
-
ResearchGate. (2015). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Thioglycolic acid. Retrieved from [Link]
-
Arkat USA. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]
- Google Patents. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101570522A.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Google Patents. (1969). Purification of sulfonic acids. US3496224A.
- Google Patents. (1998). Process for the preparation of thioglycolic acid alkyl esters. US5714629A.
-
ResearchGate. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]
-
PubMed. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Retrieved from [Link]
-
YouTube. (2024). Purification of Sulfuric Acid by Distillation - Revisited. Retrieved from [Link]
-
PubMed. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Retrieved from [Link]
-
ResearchGate. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
- Google Patents. (1952). Purification of vinyl sulfonic acids. US2619452A.
-
Google Patents. (2007). (12) United States Patent. Retrieved from [Link]
-
PubMed Central. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]
- Google Patents. (2009). Synthetic method suitable for industrial production of active ester. CN101570522B.
-
Reddit. (2020). Chemoselective thioether oxidation. Retrieved from [Link]
-
ScienceDirect. (2015). Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). Retrieved from [Link]
-
Indian Academy of Sciences. (2021). Synthetic access to thiols: A review. Retrieved from [Link]
-
ResearchGate. (1984). Chemistry of sulfines. Part 32. Synthesis and reactions of (phenylsulfonyl)ketene dimethyl dithioacetal monoxide. Retrieved from [Link]
-
ResearchGate. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Retrieved from [Link]
-
Google Patents. (2013). (12) United States Patent (10) Patent No.: US 8,962,630 B2. Retrieved from [Link]
Sources
- 1. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 10. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 11. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]
- 12. arkema.com [arkema.com]
overcoming stability issues of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid in long-term experiments
Welcome to the Technical Support Center for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming stability challenges in long-term experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and reproducibility of your research.
This guide is structured to address potential stability issues proactively, offering troubleshooting advice and detailed protocols to assess and manage the stability of this compound in your specific experimental settings.
Understanding the Stability of this compound
This compound is a molecule possessing several functional groups that can be susceptible to degradation under common experimental and storage conditions. The primary points of potential instability are the sulfonyl group, the dichlorobenzyl moiety, and the carboxylic acid group. Understanding these potential degradation pathways is crucial for designing robust long-term experiments.
A foundational approach to understanding the stability of a new drug substance is through forced degradation studies.[1][2][3][4] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways. The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[4][5]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors:
-
pH of the solution: Both acidic and basic conditions can promote hydrolysis of the sulfonyl group or other susceptible bonds.
-
Presence of oxidizing agents: The sulfonyl group can be susceptible to strong oxidizing agents.
-
Exposure to light: The aromatic ring and the chlorine substituents may be susceptible to photolytic degradation.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
The nature of the solvent and excipients: Components of your formulation or cell culture media could potentially react with the compound.
Q2: How should I store the solid compound and its stock solutions for long-term use?
A2: For optimal stability, we recommend the following storage conditions:
| Form | Storage Condition | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed, opaque container with a desiccant. | Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photolytic degradation. |
| Stock Solutions | Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO. Aliquot into single-use volumes in opaque tubes and store at -80°C. | DMSO is generally a good solvent for many organic compounds and storing at -80°C significantly slows down chemical reactions. Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Q3: I've noticed a decrease in the activity of the compound in my long-term cell culture experiments. What could be the cause?
A3: A loss of activity over time in cell culture can be due to several factors:
-
Degradation in Aqueous Media: The compound may be degrading in the aqueous, near-neutral pH environment of the cell culture media.
-
Interaction with Media Components: Components in the serum or other media supplements could be reacting with or metabolizing the compound.
-
Cellular Metabolism: The cells themselves may be metabolizing the compound into less active or inactive forms.
-
Adsorption to Plasticware: The compound may be adsorbing to the surface of your cell culture plates or flasks, reducing its effective concentration.
To troubleshoot this, we recommend running a stability study of the compound in your specific cell culture media without cells to assess its chemical stability. You can then compare this to the stability in the presence of cells to understand the contribution of cellular metabolism.
Q4: I see a precipitate forming in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture.
-
Action: Gently warm the solution to 37°C and vortex to redissolve the compound. If it does not fully redissolve, it may indicate degradation or that the initial concentration was too high.
-
Prevention: Ensure you are using anhydrous DMSO for your stock solutions and that your storage tubes are well-sealed to prevent moisture absorption. Consider preparing a slightly lower concentration stock solution.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common symptom of compound instability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Explanation of the Workflow:
-
Assess Compound Purity at T=0: Before troubleshooting your experiment, confirm the purity of your starting material. An impure compound will lead to inconsistent results.
-
Prepare Fresh Stock Solution: If the purity is confirmed, prepare a fresh stock solution to eliminate the possibility of degraded stock.
-
Run Stability Indicating Assay: Use an analytical method like HPLC to monitor the concentration of the parent compound and the appearance of any degradation products over the course of your experiment.
-
Significant Degradation? : If you observe significant degradation, you need to optimize your storage and handling procedures.
-
Optimize Storage & Handling: Refer to the storage recommendations in the FAQ section.
-
Investigate Experimental Conditions: If the compound is stable under optimal storage but not in your experiment, investigate the experimental conditions (pH, temperature, light exposure) as potential causes of degradation.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
The appearance of new peaks over time is a direct indication of degradation.
Potential Degradation Pathways:
-
Hydrolysis: The sulfonyl group (-SO2-) can be susceptible to hydrolysis, potentially leading to the cleavage of the carbon-sulfur bond. This would result in the formation of 3,4-dichlorobenzyl alcohol/aldehyde/acid and a sulfinic acid derivative of the acetic acid moiety.
-
Oxidation: The sulfur atom in the sulfonyl group is already in a high oxidation state, but the benzyl position could be susceptible to oxidation, forming a ketone.
-
Decarboxylation: The acetic acid moiety could undergo decarboxylation under certain conditions, particularly at elevated temperatures.
-
Dehalogenation: While less common, reductive dehalogenation of the dichlorobenzyl ring is a possibility under specific reducing conditions.
Caption: Potential degradation pathways of this compound.
To identify the degradation products, LC-MS/MS is the recommended analytical technique.[6]
Experimental Protocols
To empower you to assess the stability of this compound in your specific experimental context, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study
This protocol will help you identify potential degradation pathways and products.
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
-
Preparation of Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the compound solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Also, incubate 1 mL of the compound solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and 1 mL of the compound solution to direct sunlight or a photostability chamber for 24 hours.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Note the percentage degradation of the parent peak.
-
Identify the retention times of the new peaks (degradation products).
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to propose their structures.
Protocol 2: Stability Assessment in Experimental Media
Objective: To determine the stability of the compound in your specific experimental medium (e.g., cell culture medium, formulation buffer).
Procedure:
-
Spike your experimental medium with a known concentration of this compound.
-
Aliquot the spiked medium into several sterile, opaque tubes.
-
Incubate the tubes under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, thaw the samples and prepare them for analysis by HPLC or LC-MS.
-
Quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Plot the concentration of the compound versus time.
-
Calculate the half-life (t1/2) of the compound in your medium.
-
This will inform you about the frequency of media changes required to maintain a stable concentration of the compound in your experiments.
References
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
International Journal of Engineering Research & Technology. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]
-
Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijisrt.com [ijisrt.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. sgs.com [sgs.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid in Kinase Assays
Welcome to the technical support center for researchers utilizing [(3,4-Dichlorobenzyl)sulfonyl]acetic acid in kinase assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you improve the specificity of your experiments and ensure the reliability of your results. As drug development professionals, we understand the critical importance of target specificity in kinase inhibitor studies. This resource is structured to address common challenges and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound and kinase assay design.
Q1: We are observing inhibition of our target kinase with this compound, but we suspect off-target effects. What is the first step to confirm this?
A1: The initial and most direct method to investigate off-target effects is to perform a comprehensive kinase selectivity profiling assay.[1] This involves screening this compound against a broad panel of kinases representing the human kinome.[1] A significant inhibition of kinases other than your primary target will confirm off-target activity. Several commercial services offer such profiling, providing a detailed report on the inhibitor's specificity.
Q2: What is the likely mechanism of action for an inhibitor like this compound, and how does this impact specificity?
A2: Given its structure, this compound is likely to be an ATP-competitive inhibitor, binding to the highly conserved ATP-binding pocket of kinases.[2][3] While this is a common mechanism for kinase inhibitors, the high degree of similarity in the ATP-binding site across the kinome can lead to a lack of specificity.[2][3] Achieving high specificity with ATP-competitive inhibitors often requires exploiting subtle differences in the shape and amino acid composition of the ATP-binding pocket among different kinases.
Q3: Can the concentration of ATP in our assay influence the apparent specificity of this compound?
A3: Absolutely. For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[2] To better mimic physiological conditions and obtain a more accurate assessment of inhibitor potency and specificity, it is recommended to perform kinase assays at or near the Michaelis constant (Km) of ATP for the target kinase.[4] Some researchers even suggest using ATP concentrations that mimic cellular levels (around 1 mM) for a more physiologically relevant determination of specificity.[5]
Q4: How can we differentiate between true inhibition and non-specific or promiscuous inhibition?
A4: Promiscuous inhibitors often act through mechanisms like compound aggregation.[2] To identify and mitigate these effects, it is advisable to include a non-ionic detergent, such as Triton X-100 (at a concentration of 0.01-0.1%), in your assay buffer.[2] Additionally, performing your assay with varying concentrations of the target enzyme can help identify aggregating compounds, as their IC50 values will often show a dependency on the enzyme concentration.[2]
Troubleshooting Guide: Improving Specificity and Mitigating Off-Target Effects
This section provides detailed troubleshooting strategies for specific issues encountered during kinase assays with this compound.
Issue 1: High Background Signal or False Positives
High background signals can mask true inhibition and lead to the misinterpretation of results.
Potential Causes & Solutions:
-
Compound Interference: The dichlorobenzyl group in your compound may possess intrinsic fluorescence, interfering with fluorescence-based assay formats.
-
Contaminated Reagents: Impurities in buffers, ATP, or the substrate can lead to high background.
Issue 2: Lack of Expected Inhibition or Poor Potency
Observing weaker than expected inhibition can be due to several factors related to assay conditions.
Potential Causes & Solutions:
-
Suboptimal ATP Concentration: As discussed in the FAQs, high ATP concentrations will lead to an underestimation of the potency of an ATP-competitive inhibitor.
-
Protocol: Determine the ATP Km for your kinase and run the inhibition assay at an ATP concentration equal to the Km.[4] This will provide a more accurate IC50 value.
-
-
Incorrect Buffer Composition: The pH and ionic strength of the buffer can significantly impact enzyme activity and inhibitor binding.[8][9]
-
Protocol: Ensure the buffer pH is optimal for your target kinase's activity.[8] A common starting point for many kinase assays is a buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[10] However, this may need to be optimized for your specific kinase.
-
Issue 3: Confirmed Off-Target Inhibition
If kinase profiling confirms that this compound inhibits multiple kinases, the following strategies can help to improve specificity in your assays or validate on-target effects in a cellular context.
Strategies to Enhance Specificity and Validate On-Target Effects:
-
Orthogonal Assays: Use a different assay format to confirm your findings. For example, if you initially used a fluorescence-based assay, validate your results with a radiometric assay, which is often considered the "gold standard" due to its high sensitivity and resistance to interference.[4][5]
-
Structurally Unrelated Inhibitors: Use a known, specific inhibitor for your target kinase that is structurally different from this compound.[6][11] If both inhibitors produce the same biological effect in cell-based assays, it strengthens the evidence that the observed phenotype is due to on-target inhibition.
-
Rescue Experiments: In a cellular context, a powerful way to confirm on-target effects is through a rescue experiment.[11] This involves overexpressing a form of the target kinase that has been mutated to be resistant to your inhibitor. If the cellular phenotype induced by the inhibitor is reversed upon expression of the resistant mutant, it provides strong evidence for on-target activity.[11]
Experimental Protocols
Protocol 1: ATP Km Determination
This protocol outlines the steps to determine the Michaelis constant (Km) of ATP for your target kinase.
-
Prepare a serial dilution of ATP: Create a range of ATP concentrations from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM).
-
Set up the kinase reaction: In a multi-well plate, combine your kinase, substrate, and assay buffer.
-
Initiate the reaction: Add the different concentrations of ATP to the wells to start the kinase reaction.
-
Incubate: Allow the reaction to proceed for a predetermined amount of time, ensuring that less than 20% of the substrate is consumed to maintain initial velocity conditions.
-
Stop the reaction and detect: Stop the reaction (e.g., by adding EDTA) and measure the kinase activity using your chosen detection method.[2]
-
Analyze the data: Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
Protocol 2: IC50 Determination at ATP Km
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound at the determined ATP Km.
-
Prepare a serial dilution of the inhibitor: Create a range of concentrations of this compound.
-
Set up the kinase reaction: In a multi-well plate, combine your kinase, substrate, and assay buffer.
-
Add the inhibitor: Add the different concentrations of the inhibitor to the wells.
-
Initiate the reaction: Add ATP at a concentration equal to its Km to start the kinase reaction.
-
Incubate, stop, and detect: Follow the same procedure as for the ATP Km determination.
-
Analyze the data: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
| Parameter | Recommendation | Rationale |
| ATP Concentration | Equal to the Km of the target kinase | Provides a more accurate measure of inhibitor potency for ATP-competitive inhibitors.[4] |
| Detergent | 0.01-0.1% Triton X-100 or similar | Reduces non-specific inhibition due to compound aggregation.[2] |
| Enzyme Concentration | In the linear range of the assay | Ensures that the reaction rate is proportional to the enzyme concentration. |
| Substrate Concentration | 2-5 times the Km of the substrate | Saturating substrate concentrations ensure that the reaction rate is not limited by the substrate. |
Visualizations
Caption: A workflow for optimizing and validating the specificity of a kinase inhibitor.
Caption: A decision tree for troubleshooting common issues in kinase inhibitor assays.
References
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-13. [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
Ellis, K. O., Wessels, F. L., Burns, R. H., & Pong, S. F. (1980). Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity. Journal of Pharmaceutical Sciences, 69(10), 1198–1202. [Link]
-
Silva, A. F. D., Bernardes, L. S. C., & de Andrade, M. S. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis, 98, 130–135. [Link]
-
Silva, A. F. D., Bernardes, L. S. C., & de Andrade, M. S. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) | Request PDF. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Kimura, R., Kawai, M., & Sato, M. (1987). Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats. Toxicology and Applied Pharmacology, 89(1), 125–131. [Link]
-
Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy, 26(8), 1904–1911. [Link]
-
Zhang, Y., Liu, Y., & Zhang, J. (2020). The Kinase Specificity of Protein Kinase Inhibitor Peptide. Frontiers in Molecular Neuroscience, 13, 130. [Link]
-
How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Patsnap Synapse. [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2694–2702. [Link]
-
Shephard, F., et al. (2017). Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Research, 144, 283-287. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega, 8(43), 40165–40175. [Link]
-
Wagner, J., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of Medicinal Chemistry, 52(20), 6187–6190. [Link]
-
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241–5248. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Confirming the Inhibitory Effect of [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid on Bacterial Growth
In the face of mounting antimicrobial resistance, the exploration of novel antibacterial agents is a critical endeavor in pharmaceutical research and development. This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential antibacterial properties of the compound [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. We will delve into the experimental design, methodologies, and data interpretation necessary to confirm its inhibitory effects on bacterial growth, and objectively compare its performance against established alternatives.
Introduction: The Rationale for Investigating Novel Antibacterial Compounds
The diminishing efficacy of existing antibiotics necessitates a robust pipeline of new chemical entities with diverse mechanisms of action.[1] Sulfonylacetic acid derivatives represent a class of organic compounds with potential biological activities. While direct studies on the antimicrobial properties of this compound are not extensively documented, the structurally related compound (S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22) has shown promising antibacterial and anti-biofilm activity against Pseudomonas aeruginosa by inhibiting the MreB protein, which is involved in bacterial cell wall synthesis.[2][3] This provides a compelling rationale for investigating the antibacterial potential of this compound.
This guide will outline a systematic approach to:
-
Determine the minimum concentration of the compound required to inhibit bacterial growth (Minimum Inhibitory Concentration - MIC).
-
Assess the compound's ability to kill bacteria (Minimum Bactericidal Concentration - MBC).
-
Analyze the compound's effect on the kinetics of bacterial growth.
-
Compare its efficacy to that of other known antibacterial agents.
Experimental Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for the comprehensive evaluation of this compound's antibacterial activity.
Figure 1: A comprehensive workflow for evaluating the antibacterial activity of a novel compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow. Adherence to these protocols is crucial for generating reliable and reproducible data.
Bacterial Strains and Culture Conditions
For a comprehensive assessment, it is recommended to use at least one Gram-negative and one Gram-positive bacterial strain. Standard laboratory strains such as Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 25923) are suitable choices due to their well-characterized susceptibility profiles.[4][5]
-
Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for routine antimicrobial susceptibility testing.[6][7]
-
Incubation Conditions: Cultures should be incubated at 35 ± 2 °C in an ambient air incubator.[8]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired test concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB.[12] Each well should contain 50 µL of the diluted compound. The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[5][10] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing MHB and bacteria, but no compound.
-
Sterility Control: Wells containing MHB only.
-
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.[8]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[10]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and plate it onto an MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Bacterial Growth Curve Analysis
This method provides insight into the kinetics of bacterial growth in the presence of the test compound.[13][14]
Protocol:
-
Culture Preparation: Inoculate flasks containing MHB with the test bacterium to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Compound Addition: Add this compound to the flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, and 2x MIC). Include a no-compound growth control.
-
Incubation and Measurement: Incubate the flasks at 37°C with shaking. At regular intervals (e.g., every hour for 8-24 hours), withdraw a small aliquot and measure the OD₆₀₀ using a spectrophotometer.[15][16][17]
-
Data Plotting: Plot the OD₆₀₀ values against time to generate growth curves.
Comparative Analysis with Alternative Antibacterial Agents
To contextualize the efficacy of this compound, it is essential to compare its activity against established antibacterial agents.
Selection of Comparator Compounds
A selection of comparator agents should include:
-
A broad-spectrum antibiotic: such as Ciprofloxacin or Gentamicin.[18][19]
-
A Gram-positive specific antibiotic: such as Vancomycin (for S. aureus).[20]
-
A Gram-negative specific antibiotic: such as Ampicillin (for E. coli).[21]
-
A natural antimicrobial agent: such as Tea Tree Oil, for a broader comparison.[22]
Data Presentation for Comparative Analysis
The results of the MIC and MBC assays for this compound and the comparator agents should be summarized in a clear and concise table.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | E. coli | Experimental Data | Experimental Data |
| S. aureus | Experimental Data | Experimental Data | |
| Ciprofloxacin | E. coli | Literature/Experimental Data | Literature/Experimental Data |
| S. aureus | Literature/Experimental Data | Literature/Experimental Data | |
| Vancomycin | S. aureus | Literature/Experimental Data | Literature/Experimental Data |
| Ampicillin | E. coli | Literature/Experimental Data | Literature/Experimental Data |
| Tea Tree Oil | E. coli | Literature/Experimental Data | Literature/Experimental Data |
| S. aureus | Literature/Experimental Data | Literature/Experimental Data |
Table 1: A template for summarizing and comparing the antibacterial activity of this compound with alternative agents.
Interpreting the Results and Drawing Conclusions
-
MIC and MBC Values: A low MIC value indicates that a small amount of the compound is needed to inhibit bacterial growth, suggesting high potency. The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Growth Curve Analysis: The growth curves will visually demonstrate the effect of the compound on bacterial proliferation. A reduction in the exponential growth phase or a complete flattening of the curve at higher concentrations would confirm an inhibitory effect.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of the antibacterial properties of this compound. The generated data will be pivotal in determining whether further investigation, such as mechanism of action studies, toxicity profiling, and in vivo efficacy trials, is warranted. The systematic approach outlined here ensures scientific rigor and provides a solid foundation for the potential development of a novel antibacterial agent.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
da Silva, A. F., de Faria, A. R., Longo, J. P. F., dos Santos, J. F. G., de Souza, T. C., & Leite, F. P. L. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis, 98, 143–149. [Link]
-
de Oliveira, C. B., de Souza, C. F., da Silva, A. F., de Faria, A. R., dos Santos, J. F. G., & Leite, F. P. L. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. International Journal of Antimicrobial Agents, 50(5), 655–661. [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables. [Link]
-
Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and procedures. Clinical infectious diseases, 49(11), 1749-1755.
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
National Center for Biotechnology Information. (2022). Antimicrobial Susceptibility Testing - StatPearls. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
The Scientist. (2023). Bacterial Growth Curve Phases and Assessment Methods. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources | Antimicrobial Stewardship & Healthcare Epidemiology | Cambridge Core [resolve.cambridge.org]
- 5. Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Bacterial Growth Curve Phases and Assessment Methods | The Scientist [the-scientist.com]
- 15. microbenotes.com [microbenotes.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. repligen.com [repligen.com]
- 18. Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. i3awards.org.au [i3awards.org.au]
comparing the efficacy of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid with other MreB inhibitors
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibacterial targets. The bacterial cytoskeleton, and specifically the actin homolog MreB, has emerged as a promising target due to its essential role in maintaining cell shape, organizing cell wall synthesis, and ensuring proper chromosome segregation in most rod-shaped bacteria.[1][2][3][4] This guide provides a comparative analysis of the efficacy of various small molecule inhibitors targeting MreB, with a focus on well-characterized compounds that serve as benchmarks in the field. While this guide will touch upon various chemical scaffolds, it will use the extensively studied S-benzylisothiourea derivative, A22, as a primary reference point for comparison due to its foundational role in MreB research. This guide is intended for researchers, scientists, and drug development professionals actively seeking to exploit MreB as a target for the next generation of antibiotics.
The Central Role of MreB in Bacterial Physiology
MreB is a highly conserved protein that polymerizes into helical filaments just beneath the cytoplasmic membrane of rod-shaped bacteria.[5] These filaments are dynamic structures that are crucial for coordinating the enzymatic machinery responsible for peptidoglycan synthesis, thereby directing the elongation of the cell wall and maintaining the characteristic rod shape.[6] Inhibition of MreB function disrupts this process, leading to a cascade of detrimental effects, including loss of cell shape (typically a transition from a rod to a coccoid or spherical form), defects in chromosome segregation, and ultimately, cell death.[7][8][9] This makes MreB an attractive target for the development of novel antibiotics with a mechanism of action distinct from currently approved drugs.[1][4]
Key Classes of MreB Inhibitors and Their Mechanisms
Several classes of small molecules have been identified that inhibit MreB function. These compounds typically target the nucleotide-binding pocket of MreB, interfering with its ATPase activity and polymerization dynamics.
S-benzylisothiourea Derivatives: The A22 Family
A22, or S-(3,4-dichlorobenzyl) isothiourea, is the most extensively studied MreB inhibitor.[6][7][10] It acts as a reversible, competitive inhibitor of ATP binding to MreB.[7][8] By occupying the nucleotide-binding pocket, A22 prevents the conformational changes required for MreB polymerization, leading to the disassembly of existing MreB filaments.[7][8][11] This disruption of the MreB cytoskeleton results in the characteristic morphological change from rod-shaped to spherical cells.[7][12][13]
Structure-activity relationship (SAR) studies on S-benzylisothiourea derivatives have shown that substitutions on the benzyl group can significantly impact antibacterial activity. For instance, a 2,4-dichloro derivative was found to be more potent than the original 3,4-dichloro compound (A22) against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.[14][15]
Indole-Class Compounds: The CBR-4830 Example
CBR-4830 is an indole-class compound that was identified through a whole-cell screen against an efflux-compromised strain of Pseudomonas aeruginosa.[1][16] Genetic and biochemical studies have confirmed that MreB is the primary cellular target of CBR-4830.[16] Like A22, CBR-4830 is believed to interact with the ATP-binding pocket of MreB, inhibiting its polymerization.[16] Notably, CBR-4830 demonstrated significant cross-resistance with A22, suggesting a similar binding site or mechanism of action.[16]
Third-Generation Inhibitors: TXH11106
More recent research has led to the development of third-generation MreB inhibitors with enhanced bactericidal activity against a broader range of Gram-negative pathogens.[4] TXH11106 is a notable example that shows improved potency against E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, and P. aeruginosa when compared to A22 and CBR-4830.[4] This enhanced activity is correlated with a more potent inhibition of MreB's ATPase activity.[4]
Comparative Efficacy of MreB Inhibitors
The efficacy of MreB inhibitors can be assessed through various in vitro and cell-based assays. The Minimum Inhibitory Concentration (MIC) is a key metric for antibacterial activity, while the IC50 value for MreB ATPase inhibition provides a direct measure of target engagement.
| Inhibitor Class | Representative Compound | Chemical Scaffold | Mechanism of Action | Target Organisms (Examples) | MIC Range (µg/mL) | MreB ATPase IC50 (µM) |
| S-benzylisothiourea | A22 | S-benzylisothiourea | Competitive ATP binding inhibitor | E. coli, P. aeruginosa, S. flexneri | 2 - 64[11][17] | Not consistently reported |
| Indole | CBR-4830 | Indole | ATP binding pocket inhibitor | P. aeruginosa (efflux-compromised) | ~4 (for efflux mutant) | More potent than A22 in some assays |
| Third-Generation | TXH11106 | Not disclosed | Noncompetitive ATPase inhibitor | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | 0.5 - 8 | More potent than CBR-4830 |
Note: MIC values can vary significantly depending on the bacterial strain, growth conditions, and specific assay used.
Experimental Protocols for Evaluating MreB Inhibitors
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of MreB inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Step-by-Step Protocol:
-
Preparation of Inhibitor Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the inhibitor dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible bacterial growth.[11]
Bacterial Cell Morphology Assay
This assay is used to visually confirm the on-target effect of MreB inhibitors by observing changes in bacterial cell shape.
Step-by-Step Protocol:
-
Bacterial Culture: Grow a culture of the test bacterium to the mid-logarithmic phase of growth.
-
Inhibitor Treatment: Add the MreB inhibitor to the culture at a concentration known to be effective (e.g., at or above the MIC). An untreated culture should be maintained as a control.
-
Incubation: Incubate the treated and control cultures for a period sufficient to induce morphological changes (e.g., 2-4 hours).
-
Microscopy: Prepare a sample from each culture for microscopy. Observe the cells using a phase-contrast microscope at high magnification (e.g., 1000x).
-
Analysis: Compare the morphology of the treated cells to the control cells. A successful MreB inhibitor will cause rod-shaped bacteria to become spherical or ovoid.[10]
In Vitro MreB Polymerization Assay
This biochemical assay directly measures the effect of an inhibitor on the polymerization of purified MreB protein.
Step-by-Step Protocol:
-
Protein Purification: Purify recombinant MreB protein from an expression system (e.g., E. coli).
-
Reaction Setup: In a microplate or cuvette, combine purified MreB with a polymerization buffer containing ATP and MgCl2. Add the test inhibitor at various concentrations.
-
Monitoring Polymerization: Monitor MreB polymerization over time using a method such as 90° light scattering, which increases as filaments form.[19] Alternatively, sedimentation assays followed by SDS-PAGE can be used to separate polymerized (pellet) from monomeric (supernatant) MreB.[19][20]
-
Data Analysis: Plot the change in light scattering or the amount of MreB in the pellet as a function of inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
MreB remains a compelling and relatively untapped target for the development of new antibacterial agents. While early inhibitors like A22 and CBR-4830 have been invaluable research tools and have demonstrated the potential of this target, their pharmacological properties have limited their clinical development. The emergence of third-generation inhibitors with improved potency and broader spectrum activity is encouraging. Future research should focus on discovering and optimizing MreB inhibitors with diverse chemical scaffolds to overcome potential resistance mechanisms and improve drug-like properties. A thorough understanding and application of the comparative assays and protocols outlined in this guide will be critical for the successful development of clinically viable MreB-targeting antibiotics.
References
-
Awuni, E. (2020). Status of Targeting MreB for the Development of Antibiotics. Frontiers in Chemistry, 7, 884. [Link]
-
Awuni, E. (2020). Status of Targeting MreB for the Development of Antibiotics. PubMed, 10.3389/fchem.2019.00884. [Link]
-
Wikipedia. (n.d.). A22 (antibiotic). Wikipedia. [Link]
-
Awuni, E. (2020). Status of Targeting MreB for the Development of Antibiotics. PMC, 10.3389/fchem.2019.00884. [Link]
-
Wang, S., et al. (2025). MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation. PubMed Central. [Link]
-
ResearchGate. (2022). Novel MreB inhibitors with antibacterial activity against Gram (-) bacteria. ResearchGate. [Link]
-
Bean, G. J., et al. (2009). A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB. PMC, 10.1021/bi9005338. [Link]
-
O'Connor, S. E., et al. (2022). Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria. PMC, 10.1007/s00044-022-02967-y. [Link]
-
Yamachika, R., et al. (2008). Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri. PubMed, 10.1248/bpb.31.1327. [Link]
-
Iwai, N., et al. (2007). Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. PubMed, 10.1271/bbb.60443. [Link]
-
Synapse. (2024). What are Rod shape-determining protein mreB modulators and how do they work?. Synapse. [Link]
-
Parisi, J. D., et al. (2018). Pathway-Directed Screen for Inhibitors of the Bacterial Cell Elongation Machinery. Antimicrobial Agents and Chemotherapy, 62(10), e00943-18. [Link]
-
Robertson, G. T., et al. (2007). A Novel Indole Compound That Inhibits Pseudomonas aeruginosa Growth by Targeting MreB Is a Substrate for MexAB-OprM. Antimicrobial Agents and Chemotherapy, 51(9), 3381-3384. [Link]
-
O'Connor, S. E., et al. (2022). Novel MreB inhibitors with antibacterial activity against Gram (-) bacteria. PubMed, 10.1007/s00044-022-02967-y. [Link]
-
Iwai, N., et al. (2007). Structure-Activity Relationship Study of the Bacterial Actin-Like Protein MreB Inhibitors: Effects of Substitution of Benzyl Group in S-Benzylisothiourea. Bioscience, Biotechnology, and Biochemistry, 71(1), 246-248. [Link]
-
ResearchGate. (n.d.). Inhibitors of MreB. (A) Chemical structure of A22/MP265. (B) Chemical.... ResearchGate. [Link]
-
Koulouris, G., et al. (2021). Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates. PMC, 10.3390/antibiotics10091024. [Link]
-
Hussain, S., et al. (2010). Purification and Characterization of Escherichia coli MreB Protein. PMC, 10.1074/jbc.M110.142104. [Link]
-
Esue, O., et al. (2005). POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS. PMC, 10.1074/jbc.M411475200. [Link]
-
Bonez, P. C., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). PubMed, 10.1016/j.micpath.2016.08.004. [Link]
-
ResearchGate. (n.d.). (A) The effect of MreB inhibitor (A22 or MP265) on cell morphology. The.... ResearchGate. [Link]
-
bioRxiv. (2022). Polymerization cycle of actin homolog MreB from a Gram-positive bacterium. bioRxiv. [Link]
-
Takahashi, K., et al. (2022). ATP-dependent polymerization dynamics of bacterial actin proteins involved in Spiroplasma swimming. Open Biology, 12(10), 220202. [Link]
-
ResearchGate. (n.d.). MreB filtration assay (A) and electron micrographs (B) of T. maritima.... ResearchGate. [Link]
-
ResearchGate. (2022). Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents. ResearchGate. [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]
-
ResearchGate. (2019). Inhibition of MreB and ftsZ proteins to minimize E. coli biofilm formation. ResearchGate. [Link]
-
eLife. (2023). On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium. eLife. [Link]
-
bioRxiv. (2019). Inhibition of MreB and ftsZ proteins to minimize E. coli biofilms formation. bioRxiv. [Link]
-
MDPI. (2022). TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens. MDPI. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
Sources
- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 2. Status of Targeting MreB for the Development of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Status of Targeting MreB for the Development of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 8. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Rod shape-determining protein mreB modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. hielscher.com [hielscher.com]
- 19. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Analysis of Dichlorobenzyl Sulfonyl Acetic Acids and Their Potential Bioactivity: A Guide for Researchers
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of structure-activity relationships (SAR). This guide provides a comprehensive comparative analysis of dichlorobenzyl sulfonyl acetic acid isomers, specifically focusing on the 2,4-dichloro and 3,4-dichloro substituted variants. While direct comparative bioactivity data for these specific isomers is limited in publicly available literature, this document synthesizes information on related compounds and established principles of medicinal chemistry to offer a predictive comparison and a framework for their experimental evaluation.
This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical comparison but also detailed, actionable experimental protocols to investigate their potential anticancer, antimicrobial, and anti-inflammatory properties.
Introduction: The Therapeutic Potential of the Sulfonyl Acetic Acid Scaffold
The sulfonyl group (-SO2-) is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its chemical stability. When incorporated into an acetic acid framework, the resulting sulfonyl acetic acid moiety presents a compelling scaffold for drug design. The introduction of a dichlorobenzyl group further enhances the lipophilicity and introduces specific electronic and steric properties that can significantly influence biological activity. The positioning of the chlorine atoms on the benzyl ring is a critical determinant of the molecule's overall shape, electronic distribution, and, consequently, its interaction with biological targets. This guide will explore the nuanced differences anticipated between 2-(2,4-dichlorobenzylsulfonyl)acetic acid and 2-((3,4-dichlorobenzyl)sulfonyl)acetic acid.
Synthesis of Dichlorobenzyl Sulfonyl Acetic Acids
The synthesis of dichlorobenzyl sulfonyl acetic acids can be approached through a multi-step process. While specific literature for these exact compounds is sparse, a general synthetic route can be extrapolated from the synthesis of similar molecules, such as 2,4-dichloro-5-sulfonamidobenzoic acid.[1][2] A plausible synthetic pathway is outlined below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for dichlorobenzyl sulfonyl acetic acids.
Comparative Bioactivity Analysis: An Inferential Approach
In the absence of direct head-to-head studies, a comparative analysis of the 2,4- and 3,4-dichloro isomers must be inferred from established SAR principles for halogenated aromatic compounds. The position of chlorine atoms significantly alters the electronic and steric profile of the benzyl ring, which in turn dictates how the molecule interacts with biological macromolecules.
Table 1: Predicted Physicochemical Properties and Their Potential Impact on Bioactivity
| Property | 2,4-Dichlorobenzyl Isomer | 3,4-Dichlorobenzyl Isomer | Rationale and Predicted Impact on Bioactivity |
| Electronic Effect | Strong electron-withdrawing effect due to the ortho and para positioning of chlorine atoms. | Significant electron-withdrawing effect, though potentially less pronounced at the benzylic carbon compared to the 2,4-isomer. | The electron density of the benzyl ring can influence pi-pi stacking interactions with aromatic residues in protein binding pockets. A more electron-deficient ring might engage in favorable interactions with electron-rich residues. |
| Steric Hindrance | The ortho-chlorine atom introduces significant steric bulk near the sulfonyl acetic acid moiety. | Less steric hindrance in the immediate vicinity of the benzylic carbon compared to the 2,4-isomer. | The steric profile is crucial for fitting into the binding site of a target protein. The 2,4-isomer might be more selective for targets with a larger binding pocket, while the 3,4-isomer could accommodate a wider range of binding sites. |
| Lipophilicity (ClogP) | Predicted ClogP of 1.9.[3] | Similar predicted lipophilicity. | High lipophilicity generally favors membrane permeability, which is important for reaching intracellular targets. Both isomers are expected to have good cell permeability. |
Experimental Protocols for Bioactivity Screening
To empirically determine and compare the bioactivity of the dichlorobenzyl sulfonyl acetic acid isomers, a battery of standardized in vitro assays is recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for the MTT assay to determine anticancer activity.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare stock solutions of the dichlorobenzyl sulfonyl acetic acid isomers in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Zone of Inhibition Assay
The zone of inhibition assay is a qualitative method used to determine the antimicrobial activity of a substance.
Experimental Workflow:
Caption: Workflow for the zone of inhibition assay to determine antimicrobial activity.
Detailed Protocol:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Agar Plate Inoculation: Spread the bacterial suspension evenly over the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disc Application: Impregnate sterile paper discs with known concentrations of the dichlorobenzyl sulfonyl acetic acid isomers. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2][4][5]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Caption: Workflow for the nitric oxide inhibition assay to determine anti-inflammatory activity.
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the dichlorobenzyl sulfonyl acetic acid isomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and subsequent NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.[6][7][8]
-
Data Analysis: Compare the nitrite levels in treated wells to those in LPS-stimulated control wells to determine the percentage of NO inhibition.
Potential Mechanism of Action: Inhibition of the NF-κB Pathway
Sulfonyl-containing compounds have been reported to exert their anti-inflammatory effects by modulating key signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Diagram of the NF-κB Signaling Pathway and Potential Inhibition:
Caption: Simplified representation of the NF-κB signaling pathway and the potential inhibitory action of dichlorobenzyl sulfonyl acetic acids.
The dichlorobenzyl sulfonyl acetic acids may inhibit the phosphorylation of IκB kinase (IKK), which would prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downstream reduction in the expression of pro-inflammatory mediators.
Conclusion and Future Directions
This guide provides a comparative framework for understanding and evaluating the bioactivity of 2,4- and 3,4-dichlorobenzyl sulfonyl acetic acids. Based on SAR principles, it is hypothesized that the isomeric substitution pattern will lead to distinct bioactivities, with the 2,4-dichloro isomer potentially exhibiting higher potency in certain contexts due to its electronic and steric properties. However, empirical validation through the detailed experimental protocols provided herein is essential.
Future research should focus on the synthesis and direct comparative testing of these isomers to validate these hypotheses. Further investigation into their mechanisms of action, including their effects on specific cellular targets and signaling pathways, will be crucial for their potential development as novel therapeutic agents.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link][11]
-
Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link][4]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link][1]
-
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. [13]
-
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. [14]
-
Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link][2]
-
Effect of sulfur compds 1-4 on LPS-induced activation of... ResearchGate. [Link][15]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health. [Link][6]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Institutes of Health. [Link][7]
-
Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. [Link][8]
-
Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. National Institutes of Health. [Link][16]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health. [Link][17]
-
Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes. ResearchGate. [Link][9]
-
Sulfur compounds inhibit the canonical NF-κB pathway. ResearchGate. [Link][10]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. National Institutes of Health. [Link][18]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. National Institutes of Health. [Link][19]
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link][20]
-
2-(2,4-Dichlorobenzylsulfonyl)acetic acid. PubChem. [Link][3]
-
Structure Activity Relationships. Drug Design Org. [Link][22]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Royal Society of Chemistry. [Link][23]
-
A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link][24]
-
Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a. Dove Medical Press. [Link][25]
-
Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. SciSpace. [Link][26]
-
Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. ResearchGate. [Link][27]
-
Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PubMed. [Link][28]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. 2-(2,4-Dichlorobenzylsulfonyl)acetic acid | C9H8Cl2O4S | CID 302764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. singerinstruments.com [singerinstruments.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchtweet.com [researchtweet.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 14. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 23. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. dovepress.com [dovepress.com]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
This compound (CAS No. 300700-03-2; Molecular Formula: C₉H₈Cl₂O₄S; Molecular Weight: 283.13 g/mol ) is an organic building block with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a dichlorinated benzyl group coupled to a sulfonylacetic acid moiety, suggests the possibility of diverse biological activities. The sulfonyl group, a key pharmacophore, is present in numerous approved drugs, and the dichlorobenzene scaffold is a common feature in molecules with antimicrobial and anticancer properties.
This guide will provide a comprehensive framework for the experimental validation of this compound, comparing its potential performance with structurally and functionally related molecules. We will delve into detailed methodologies for its synthesis, characterization, and biological evaluation, ensuring a robust and reproducible assessment of its scientific value.
Synthesis and Characterization: Establishing a Verifiable Baseline
Proposed Synthesis Pathway
A logical approach to the synthesis of this compound involves the oxidation of a corresponding thioacetic acid precursor. This method is analogous to the synthesis of other sulfonyl compounds.[2]
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid. To a solution of sodium thioglycolate in a suitable solvent such as ethanol, add 3,4-dichlorobenzyl chloride in a dropwise manner at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Step 2: Oxidation to this compound. Dissolve the crude [(3,4-Dichlorobenzyl)thio]acetic acid in glacial acetic acid.[2] Add a suitable oxidizing agent, such as hydrogen peroxide (30% solution), dropwise at a controlled temperature (e.g., 0-5 °C).[2] Allow the reaction to proceed for several hours. The product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization from an appropriate solvent system (e.g., ethanol/water).
Analytical Cross-Validation
Rigorous analytical characterization is non-negotiable for establishing the identity, purity, and stability of the synthesized compound. A multi-technique approach is essential for a comprehensive validation.
Table 1: Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Characteristic peaks for aromatic protons, methylene protons adjacent to the sulfonyl group, and the carboxylic acid proton. Integration should be consistent with the proposed structure. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all unique carbon atoms in the molecule. |
| LC-MS | Molecular weight confirmation and purity | A prominent peak corresponding to the [M-H]⁻ or [M+H]⁺ ion of 282.96 or 284.97, respectively. Purity can be assessed by the area percentage of the main peak. |
| HPLC | Purity determination | A single major peak indicating high purity (typically >97%).[1] Method development may be required to achieve optimal separation. |
| FT-IR | Functional group identification | Characteristic absorption bands for S=O stretching (sulfonyl), C=O stretching (carboxylic acid), and O-H stretching (carboxylic acid). |
| Elemental Analysis | Elemental composition verification | The experimentally determined percentages of C, H, and S should be within ±0.4% of the theoretical values. |
Experimental Workflow for Analytical Characterization:
Caption: Workflow for the synthesis and analytical validation of this compound.
Comparative Biological Evaluation: Contextualizing Activity
The biological potential of this compound can be explored through a series of in vitro assays, with a focus on areas suggested by its structural motifs, such as antimicrobial and anticancer activities. For a meaningful assessment, its performance should be compared against relevant positive controls and structurally related analogs.
Potential Alternatives and Comparators
-
(S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22): A known inhibitor of the bacterial protein MreB with established anti-biofilm activity against Pseudomonas aeruginosa.[3][4][5]
-
4-Amino-3-hydroxynaphthalene-1-sulfonic acid (ANS): An antibiofilm agent that targets the quorum-sensing system in Pseudomonas aeruginosa.[6]
-
Phenylacetic acid derivatives: A class of compounds with demonstrated anticancer activity.[7][8]
-
Acetic Acid: While structurally simple, it exhibits antimicrobial properties and can influence biofilm formation.[9][10]
Proposed In Vitro Assays
Table 2: Comparative In Vitro Bioactivity Screening
| Assay | Target | Organism/Cell Line | Comparator Compounds | Endpoint |
| Antimicrobial Susceptibility Testing (MIC) | Bacterial Growth | Pseudomonas aeruginosa, Staphylococcus aureus | A22, Acetic Acid | Minimum Inhibitory Concentration (µg/mL) |
| Biofilm Inhibition Assay | Biofilm Formation | Pseudomonas aeruginosa | A22, ANS | Reduction in biofilm biomass (OD₅₇₀) |
| Cytotoxicity Assay (MTT) | Cell Viability | Human breast cancer cell line (e.g., MCF-7), Normal human cell line (e.g., HEK293) | Phenylacetic acid derivatives | IC₅₀ (µM) |
| Histone Deacetylase (HDAC) Inhibition Assay | HDAC Activity | Recombinant human HDACs | Known HDAC inhibitors | IC₅₀ (µM) |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Grow bacterial strains to the mid-logarithmic phase in appropriate broth media. Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL.
-
Assay Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Antimicrobial and Anti-biofilm Testing:
Caption: A sequential workflow for assessing the antimicrobial and anti-biofilm properties of the target compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the cross-validation of this compound. By adhering to the detailed protocols for synthesis, purification, and multi-faceted analytical characterization, researchers can establish a reliable foundation for subsequent biological investigations. The proposed comparative in vitro assays, benchmarked against established compounds, will enable a clear and objective assessment of its potential as a novel antimicrobial or anticancer agent.
The true value of this compound will be revealed through the meticulous execution of these and subsequent experiments. Should promising activity be identified, further studies, including mechanism of action investigations and in vivo efficacy models, will be warranted. This structured approach ensures that the scientific community can confidently build upon the findings and accelerate the potential translation of this compound from a research chemical to a valuable tool in drug discovery and development.
References
- Preparation of dichlorobenzyl alcohol.
-
3,4-Dichlorobenzene sulfonic acid. J-STAGE. [Link]
-
Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). PubMed. [Link]
-
Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. PubMed. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
-
Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characterizations. PubMed Central. [Link]
-
The antimicrobial effect of acetic acid--an alternative to common local antiseptics? PubMed. [Link]
- Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
-
Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]
-
Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. Drug development & registration. [Link]
-
Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. PubMed. [Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. National Institutes of Health. [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]
-
Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa : Influence on biofilm formation, motility and bioadhesion. ResearchGate. [Link]
-
Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. PubMed. [Link]
-
Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. [Link]
-
Acetic Acid Acts as a Volatile Signal to Stimulate Bacterial Biofilm Formation. PMC. [Link]
Sources
- 1. 300700-03-2 | 2-((3,4-Dichlorobenzyl)sulfonyl)acetic acid - Moldb [moldb.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Novel Diacylglycerol Lipase Inhibitors: A Comparative Framework Featuring [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
Introduction: The Therapeutic Promise of Targeting Diacylglycerol Lipase
Diacylglycerol lipases (DAGLs) are critical enzymes in the endocannabinoid signaling pathway, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is a key signaling molecule that modulates a vast array of physiological processes, including neurotransmission, inflammation, and pain perception, primarily through the activation of cannabinoid receptors CB1 and CB2.[2] The two major isoforms, DAGLα and DAGLβ, exhibit distinct tissue distribution and physiological roles. DAGLα is predominantly expressed in the central nervous system and is the main producer of 2-AG involved in retrograde synaptic signaling, while DAGLβ is more prominent in peripheral tissues and immune cells, contributing to inflammatory processes.[1] This makes DAGL enzymes attractive therapeutic targets for a range of disorders, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[2][3]
The development of potent and selective DAGL inhibitors is paramount for dissecting the nuanced roles of 2-AG in health and disease and for advancing new therapeutic strategies. A number of such inhibitors have been developed and characterized, providing a benchmark against which new chemical entities must be compared. This guide provides a comprehensive framework for the evaluation of novel potential DAGL inhibitors, using the compound [(3,4-Dichlorobenzyl)sulfonyl]acetic acid as a hypothetical candidate.
A Note on this compound: As of the writing of this guide, there is a lack of publicly available data characterizing the biological activity of this compound as a diacylglycerol lipase inhibitor. Therefore, this document will serve as a detailed roadmap for researchers, outlining the essential experiments and comparative analyses required to thoroughly profile this or any other novel compound against established DAGL inhibitors.
The Current Landscape: A Comparative Overview of Known DAGL Inhibitors
A successful drug discovery campaign requires a thorough understanding of existing chemical tools. Below is a summary of some of the most widely used and well-characterized DAGL inhibitors. Their properties set the standard for potency, selectivity, and mechanism of action that any new inhibitor must be measured against.
| Inhibitor | Target(s) | Potency (IC₅₀) | Selectivity Profile | Mechanism of Action | Key Characteristics & References |
| LEI-105 | Dual DAGLα/β | DAGLα: ~32 nM (pIC₅₀ 7.5) DAGLβ: ~50 nM (pIC₅₀ 7.3) | Highly selective over other endocannabinoid-related serine hydrolases (FAAH, MAGL, ABHD6, ABHD12).[1][4] | Reversible | A highly selective and reversible tool compound, excellent for acute and temporal studies of DAGL function.[1][4] |
| DH-376 | Dual DAGLα/β | DAGLα: 6 nM DAGLβ: 3-8 nM | Excellent selectivity for DAGLs, with ABHD6 and PLA2G7 as the only detectable off-targets in some studies.[5][6][7] | Covalent, Irreversible | A highly potent, centrally active inhibitor. The alkyne group allows for click chemistry applications.[5][7] |
| KT109 | DAGLβ-selective | DAGLβ: 42 nM | ~60-fold selectivity for DAGLβ over DAGLα. Negligible activity against FAAH, MAGL, and ABHD11.[8][9] Some activity against PLA2G7. | Covalent, Irreversible | A potent and valuable tool for specifically investigating the roles of DAGLβ, particularly in peripheral inflammation and pain.[8][10][11] |
| OMDM-188 | Dual DAGLα/β | Potent, but specific IC₅₀ values vary between studies. | Non-selective, inhibits multiple other serine hydrolases.[1] | Covalent, Irreversible | An early-generation inhibitor, its use is now often superseded by more selective compounds due to its off-target activities.[1][12] |
Proposed Research Workflow for Characterizing this compound
To ascertain the potential of this compound as a DAGL inhibitor and meaningfully compare it to the established compounds, a systematic, multi-tiered experimental approach is required. The following workflow outlines the critical steps from initial screening to in-depth profiling.
Caption: Proposed experimental workflow for characterizing a novel DAGL inhibitor.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are foundational for generating high-quality, comparable data.
In Vitro DAGL Activity Assay (Potency Determination)
The initial step is to determine if this compound inhibits DAGLα and/or DAGLβ activity and to quantify its potency (IC₅₀). A radiometric assay using a natural substrate is the gold standard for accuracy.
Principle: This assay measures the enzymatic conversion of a radiolabeled diacylglycerol substrate (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol) to the product 2-[¹⁴C]arachidonoylglycerol by recombinant DAGL enzymes. The substrate and product are then separated by thin-layer chromatography (TLC) and quantified.[12]
Step-by-Step Protocol:
-
Enzyme Preparation: Use membrane preparations from HEK293T cells overexpressing human recombinant DAGLα or DAGLβ.[12]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Pre-incubation: In a 96-well plate, combine the enzyme preparation with either the test compound dilutions or vehicle (DMSO) for a control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[12]
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]SAG.
-
Reaction Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction stays within the linear range.
-
Reaction Quenching: Stop the reaction by adding a chloroform/methanol mixture (2:1).[12]
-
Lipid Extraction & Separation: Vortex to extract lipids into the organic phase. Spot the organic phase onto a TLC plate and develop the plate to separate the substrate from the product.
-
Quantification: Expose the TLC plate to a phosphor screen and visualize using a phosphorimager. Quantify the radioactivity of the spots corresponding to the substrate and product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP) for Selectivity
A critical aspect of any new inhibitor is its selectivity. ABPP is a powerful chemoproteomic technique to assess the interaction of an inhibitor with an entire enzyme family in a complex biological sample.[13][14][15]
Principle: ABPP utilizes active-site-directed chemical probes that covalently bind to the catalytic serine of active serine hydrolases. In a competitive experiment, a proteome is pre-incubated with the test inhibitor. The inhibitor's "targets" will be blocked and thus unavailable for labeling by a broad-spectrum fluorescent or biotinylated probe (e.g., fluorophosphonate-based probes like FP-TAMRA or FP-Biotin). The reduction in probe labeling, visualized by gel electrophoresis or identified by mass spectrometry, reveals the potency and selectivity of the inhibitor across the serine hydrolase superfamily.[1][13][14]
Step-by-Step Protocol:
-
Proteome Preparation: Prepare proteomes (e.g., membrane fractions) from relevant sources, such as mouse brain or a cell line expressing a range of serine hydrolases.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound or a known non-selective inhibitor (like OMDM-188) as a control for 30 minutes at 37°C.[1]
-
Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., FP-TAMRA) to each sample and incubate for another 30 minutes.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding a denaturing loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner. Inhibition of a specific hydrolase is observed as a decrease in the fluorescence intensity of the corresponding band compared to the vehicle-treated control.
-
Target Identification (if using biotinylated probe): For a more global and unbiased view, use a biotinylated probe. After labeling, enrich the probe-labeled proteins using streptavidin beads, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the inhibited enzymes.
Cellular Target Engagement and Biomarker Analysis
Confirming that the inhibitor can access its target in a cellular context and produce the expected biological effect is a crucial validation step.
Principle: This involves treating a relevant cell line (e.g., Neuro2A neuroblastoma cells, which express DAGLs) with the inhibitor and then measuring the levels of the direct enzymatic product, 2-AG, and the related endocannabinoid, anandamide (AEA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][16] A selective DAGL inhibitor should decrease 2-AG levels without affecting AEA levels.[1]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture Neuro2A cells to near confluency. Treat the cells with different concentrations of this compound or vehicle for a specified time (e.g., 1-4 hours).
-
Cell Lysis and Lipid Extraction: Harvest the cells and quench metabolic activity. Extract lipids using an appropriate organic solvent mixture, often containing internal standards (deuterated 2-AG and AEA) for accurate quantification.[17][18][19]
-
LC-MS/MS Analysis: Analyze the lipid extracts using a validated LC-MS/MS method to separate and quantify 2-AG and AEA.[17][18]
-
Data Analysis: Normalize the endocannabinoid levels to the protein concentration of the cell lysate. Compare the levels of 2-AG and AEA in inhibitor-treated cells to those in vehicle-treated cells to determine the functional effect of DAGL inhibition.
Visualizing Key Concepts
Caption: The 2-AG biosynthesis pathway and the site of action for DAGL inhibitors.
Conclusion and Future Directions
The comprehensive characterization of novel compounds is the bedrock of modern drug discovery. While This compound remains an uncharacterized entity in the context of diacylglycerol lipase inhibition, the experimental framework detailed in this guide provides a clear and scientifically rigorous path for its evaluation. By systematically assessing its potency, selectivity, and cellular activity in direct comparison to well-known inhibitors like LEI-105, DH-376, and KT109, researchers can definitively determine its potential as a novel chemical probe or therapeutic lead. This structured approach, grounded in established biochemical and proteomic techniques, ensures that the data generated is not only robust but also directly comparable to the existing body of knowledge, thereby accelerating the collective effort to develop next-generation therapeutics targeting the endocannabinoid system.
References
-
Baggelaar, M. P., Chameau, P. J., Kantae, V., Hummel, J., Hsu, K. L., Janssen, F., ... & van der Stelt, M. (2015). Highly Selective, Reversible Inhibitor Identified by Comparative Chemoproteomics Modulates Diacylglycerol Lipase Activity in Neurons. Journal of the American Chemical Society, 137(27), 8851–8857. [Link]
-
Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. [Link]
-
Kovács, B., Pári, E., & Guttman, A. (2020). Activity-based protein profiling to detect serine hydrolase alterations in virus infected cells. Frontiers in Molecular Biosciences, 7, 159. [Link]
-
Lentz, C. S., Soni, T. P., & van der Heden van Noort, G. J. (2020). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes, 1(1), xtaa003. [Link]
-
MtoZ Biolabs. (n.d.). Activity-Based Protein Profiling of the Serine Hydrolases. Retrieved from [Link]
-
Forlabs. (n.d.). KT109. Retrieved from [Link]
-
Baggelaar, M. P., et al. (2015). Highly Selective, Reversible Inhibitor Identified by Comparative Chemoproteomics Modulates Diacylglycerol Lipase Activity in Neurons. ResearchGate. [Link]
-
van der Wel, T., & van der Stelt, M. (2016). Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders. Bioorganic & Medicinal Chemistry Letters, 26(16), 3831-3837. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2015). LC-MS/MS Analysis of AEA and 2-AG. Methods in Molecular Biology, 1231, 19-28. [Link]
-
Griese, J., Hempel, A., & Pietrzik, C. U. (2021). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. Journal of Chromatography B, 1162, 122485. [Link]
-
Wilkerson, J. L., Ghosh, S., & Bagdas, D. (2017). Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo. ACS Chemical Biology, 12(11), 2779–2786. [Link]
-
Wilkerson, J. L., et al. (2016). Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain. British Journal of Pharmacology, 173(9), 1519-1531. [Link]
-
Schilke, J., et al. (2014). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. Journal of Chromatography B, 971, 56-62. [Link]
-
Ayoub, S. M., et al. (2021). Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review. Pharmaceuticals, 14(12), 1316. [Link]
-
van der Wel, T., & van der Stelt, M. (2016). Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders. ResearchGate. [Link]
-
Wenzel, J., et al. (2023). Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta. Frontiers in Endocrinology, 14, 1109918. [Link]
-
Marrs, W. R., & Makriyannis, A. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. Methods in Molecular Biology, 928, 119-130. [Link]
-
Deng, H., et al. (2018). Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Proceedings of the National Academy of Sciences, 115(26), 6833-6838. [Link]
-
Deng, H., et al. (2018). In vivo activity and selectivity of DH376, DO34, and DO53 in mice. ResearchGate. [Link]
-
Marrs, W. R., & Makriyannis, A. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. ResearchGate. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2015). LC–MS/MS Analysis of AEA and 2-AG. ResearchGate. [Link]
-
Chen, J., et al. (2020). Lipase Inhibitors for Obesity: A Review. Frontiers in Pharmacology, 11, 589335. [Link]
-
Baggelaar, M. P., et al. (2015). Cellular activity of LEI105. ResearchGate. [Link]
-
Al-Hayali, A., & Al-Khafaji, M. (2014). A novel live cell assay to measure diacylglycerol lipase α activity. Journal of Pharmacological and Toxicological Methods, 70(2), 154-160. [Link]
-
Zoerner, A. A., et al. (2012). Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: Minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction. ResearchGate. [Link]
-
Soni, A., & Ambudkar, S. V. (2013). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Analytical Biochemistry, 439(2), 143-152. [Link]
-
Baggelaar, M. P., et al. (2015). Structure-guided modeling and biochemical characterization of LEI105. ResearchGate. [Link]
-
Deng, H., et al. (2018). Acute inhibition of DAGLs causes rapid and profound remodeling of brain lipid networks. ResearchGate. [Link]
-
Wang, D., et al. (2007). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 55(15), 6033-6038. [Link]
Sources
- 1. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KT109 - Forlabs Website [forlabs.co.uk]
- 10. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Independent Verification of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid's Antibacterial Properties
This guide provides a comprehensive framework for the independent verification of the antibacterial properties of the novel compound, [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it details the scientific rationale behind each experimental choice, establishes self-validating systems for data integrity, and compares the compound's potential performance against established clinical antibiotics. We will proceed under the hypothesis that the sulfonyl moiety, a functional group present in various known antibacterial agents, may confer significant biological activity to this molecule.[1][2][3]
Part 1: Foundational Antibacterial Efficacy Assessment
The primary objective is to quantify the in vitro activity of this compound against a clinically relevant panel of bacteria. The cornerstone of this assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] A low MIC value is indicative of high potency.[5]
Selection of Comparator Antimicrobials
To contextualize the efficacy of our test compound, its performance must be benchmarked against current, clinically used antibiotics. The choice of comparators should span different classes and cover both Gram-positive and Gram-negative spectra.
-
For Gram-Positive Pathogens:
-
For Gram-Negative Pathogens:
Test Organism Panel
A robust evaluation requires testing against a diverse panel of bacteria, including both reference strains for reproducibility and clinical isolates to assess efficacy against resistant phenotypes.
-
Gram-Positive:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-Negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (ESBL-producing clinical isolate)
-
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining MIC values.[11][12][13] Its adoption is recommended by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Causality of Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing.[16] It has good reproducibility and low levels of inhibitors that might interfere with certain antibiotics.[16]
-
Inoculum Standardization: Bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[11][17] This standardization is critical for reproducibility; an inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values.[18]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint.[12]
Step-by-Step Methodology:
-
Preparation of Compound Plates: a. Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB, typically ranging from 128 µg/mL to 0.125 µg/mL. c. Leave wells for a positive control (bacteria in MHB without any compound) and a negative/sterility control (MHB only).
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve the final target concentration of 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the compound plate. b. Seal the plate and incubate at 37°C for 18-24 hours under ambient air conditions.[11][19]
-
Result Interpretation: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[4][17]
Figure 1: Workflow for MIC determination via broth microdilution.
Anticipated Data Summary
The results should be compiled into a clear, comparative table.
| Microorganism | Test Compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Meropenem MIC (µg/mL) |
| S. aureus ATCC 29213 | |||||
| MRSA (Clinical) | |||||
| E. faecalis ATCC 29212 | |||||
| E. coli ATCC 25922 | |||||
| P. aeruginosa ATCC 27853 | |||||
| K. pneumoniae (ESBL) |
Part 2: Preliminary Safety Profile: In Vitro Cytotoxicity
A therapeutically viable antibiotic must exhibit selective toxicity, meaning it should be potent against bacterial pathogens while causing minimal harm to host cells.[20] Therefore, assessing the cytotoxicity of this compound against a mammalian cell line is a critical next step.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standardized colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[21][22][23]
Causality of Experimental Choices:
-
Cell Line: A human hepatocyte cell line such as HepG2 is often chosen because the liver is a primary site of drug metabolism and potential toxicity.[23]
-
Mechanism: Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt into a purple formazan crystal.[23] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative analysis via spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: a. Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: a. Prepare serial dilutions of the test compound and comparator antibiotics in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. c. Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[24]
-
MTT Reaction: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for an additional 2-4 hours to allow for formazan crystal formation.[23]
-
Quantification: a. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol). b. Read the absorbance of each well using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a dose-response curve fitting software.[21]
Figure 2: Workflow for cytotoxicity assessment using the MTT assay.
Data Interpretation: The Selectivity Index
The ultimate goal is to determine the compound's therapeutic window. This can be estimated by calculating the Selectivity Index (SI).
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to bacteria than to host cells.
| Compound | IC₅₀ (HepG2, µg/mL) | MIC (e.g., MRSA, µg/mL) | Selectivity Index (SI) |
| This compound | |||
| Linezolid | |||
| Vancomycin |
Part 3: Synthesis, Discussion, and Future Directions
An ideal result from this independent verification would show this compound possessing low MIC values (≤ 4 µg/mL) against the bacterial panel, particularly the resistant strains, coupled with a high IC₅₀ value (> 64 µg/mL) in the cytotoxicity assay. This would yield a favorable Selectivity Index and mark the compound as a promising candidate for further development.
The presence of the dichlorobenzyl group is notable. The related compound, S-(3,4-dichlorobenzyl) isothiourea hydrochloride (A22), has demonstrated antibacterial activity, particularly against P. aeruginosa, by inhibiting the bacterial cell wall protein MreB.[24][25][26] While the sulfonylacetic acid moiety differs significantly from isothiourea, the shared dichlorobenzyl group suggests a potential area for mechanistic investigation. Future studies should aim to elucidate the precise mechanism of action, which could involve targeting cell wall synthesis, protein synthesis, or other essential bacterial processes.
Recommended Next Steps:
-
Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4][27]
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills bacteria over time.[28]
-
Mechanism of Action Studies: Employing techniques such as macromolecular synthesis assays or genetic screening to identify the compound's cellular target.
-
In Vivo Efficacy Studies: Testing the compound in established animal models of infection to assess its performance in a complex biological system.
By following this structured, rationale-driven guide, researchers can generate a robust and reliable dataset to independently verify the therapeutic potential of this compound.
References
-
A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
Minimum Inhibitory Concentration Test (MIC). (n.d.). Microchem Laboratory. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. [Link]
-
Laboratory methodologies for bacterial antimicrobial susceptibility testing. (2012). OIE Terrestrial Manual. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]
-
Minimal Inhibitory Concentration (MIC). (2021). Biology LibreTexts. [Link]
-
Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Methodologies for Antimicrobial Susceptibility Testing. (n.d.). University of Gothenburg. [Link]
-
Zone of Inhibition. (n.d.). Nelson Labs. [Link]
-
Bunduki, G. K., & Adu, F. D. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
What are the best antibiotics for treating gram-negative infections?. (2025). Dr.Oracle. [Link]
-
Efficacy of linezolid versus comparator therapies in Gram-positive infections. (2003). ResearchGate. [Link]
-
De Vito, A., et al. (2022). New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. Pharmaceuticals. [Link]
-
Tiseo, G., et al. (2022). Antibiotic Therapy Strategies for Treating Gram-Negative Severe Infections in the Critically Ill: A Narrative Review. Antibiotics. [Link]
-
El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine. [Link]
-
Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. [Link]
-
Sülsen, V. P., et al. (2015). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). FDA. [Link]
-
Nisly, S. A., et al. (2019). Oral antibiotics for the treatment of Gram-negative bloodstream infections: A retrospective comparison of three antibiotic classes. Journal of Global Antimicrobial Resistance. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). bioMérieux. [Link]
-
Li, P., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. [Link]
-
Cytotoxicity test and antibacterial assessment in a bacteria-fibroblast co-culture system. (n.d.). ResearchGate. [Link]
-
Yin, J., & Ma, Z. (2003). Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. (2022). ResearchGate. [Link]
-
van Hise, N. W., et al. (2021). New-Generation Antibiotics for Treatment of Gram-Positive Infections: A Review with Focus on Endocarditis and Osteomyelitis. Antibiotics. [Link]
-
Cefiderocol Effective for Gram-Negative Bacterial Infections. (2023). Medscape. [Link]
-
Stanojković, T., et al. (2016). Design, synthesis and antimicrobial activity of usnic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Antibiotics 101: List of Common Names, Types & Their Uses. (2024). Drugs.com. [Link]
-
Eades, C., et al. (2017). Antimicrobial therapies for Gram-positive infections. The Pharmaceutical Journal. [Link]
-
Oral antibiotics for the treatment of gram negative blood stream infections: a retrospective comparison of three classes. (2019). ResearchGate. [Link]
-
da Silva, A. F., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis. [Link]
-
Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. (2023). RSC Advances. [Link]
-
Furquim, C. P., et al. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. Biofouling. [Link]
-
In vitro activity of S-(3,4-dichlorobenzyl) isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. (2014). Journal of Antimicrobial Chemotherapy. [Link]
-
Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. (2022). Cureus. [Link]
-
Zhang, Y., et al. (2022). Evaluation of the antibacterial, antibiofilm, and anti-virulence effects of acetic acid and the related mechanisms on colistin-resistant Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]
Sources
- 1. Frontiers | Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety [frontiersin.org]
- 2. Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Antibiotics 101: List of Common Names, Types & Their Uses [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. Antibiotic Therapy Strategies for Treating Gram-Negative Severe Infections in the Critically Ill: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdb.apec.org [pdb.apec.org]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 15. biomerieux.com [biomerieux.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. microchemlab.com [microchemlab.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion [pubmed.ncbi.nlm.nih.gov]
- 26. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 27. ibtbioservices.com [ibtbioservices.com]
- 28. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
A Senior Application Scientist's Guide to Assessing the Selectivity of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug development, the potency of a therapeutic candidate is only half the story. The true measure of a compound's potential lies in its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective compound promises a more precise mechanism of action and a safer pharmacological profile. This guide provides a comprehensive framework for assessing the enzymatic selectivity of a novel compound, using [(3,4-Dichlorobenzyl)sulfonyl]acetic acid as a case study.
As Senior Application Scientists, we understand that robust, reproducible data is the bedrock of any successful drug discovery program. Therefore, this document goes beyond mere protocols; it delves into the causality behind experimental choices, ensuring that the methodologies described are self-validating and grounded in established scientific principles. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret enzyme selectivity screens with confidence.
Designing the Selectivity Screen: A Logic-Driven Approach
The first critical step in assessing selectivity is the rational selection of an enzyme panel. Since no primary target is publicly documented for this compound, we will proceed with a hypothetical scenario where initial high-throughput screening suggests it inhibits a key signaling enzyme, Mitogen-Activated Protein Kinase Kinase 1 (MEK1). The goal is now to determine if this inhibition is selective.
An effective selectivity panel should include:
-
The primary target: In this case, MEK1.
-
Closely related enzymes: Other kinases within the same family (e.g., MEK2) and kinases from different branches of the human kinome to assess broader selectivity.[1]
-
Structurally distinct enzymes: Enzymes from different classes (e.g., proteases, phosphatases, hydrolases) to probe for promiscuous activity.
This tiered approach allows for a comprehensive evaluation, moving from fine-grained discrimination between closely related isoforms to a broad assessment of off-target interactions across the proteome.[2][3]
The Experimental Workflow: From Assay Plate to IC50 Value
The overall workflow for determining the selectivity profile is a systematic process designed to generate a dose-response curve for each enzyme in the panel, from which the half-maximal inhibitory concentration (IC50) can be derived.
Caption: A generalized workflow for determining enzyme selectivity.
Detailed Experimental Protocol: A Universal Kinase Assay
The following protocol describes a robust, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[1] This format is highly adaptable for screening various kinases.[4][5]
4.1. Rationale for Method Selection
The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It directly measures kinase activity by quantifying ADP production, a universal product of kinase-catalyzed reactions. This makes it a "universal" assay applicable to virtually any kinase, regardless of the substrate used (protein, peptide, or lipid).
4.2. Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Enzyme Panel: Recombinant human enzymes (e.g., MEK1, MKK4, ERK2, PKA, CDK2/CycA, Cathepsin S, PTP1B).
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP: Adenosine 5'-triphosphate, prepared in ultrapure water.
-
Substrates: Specific substrates for each kinase (e.g., inactive MEK1 for the target kinase).
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Plates: White, opaque, 384-well plates.
-
Instrumentation: A multi-mode plate reader capable of measuring luminescence.
4.3. Step-by-Step Procedure
-
Compound Plating:
-
Create a serial dilution series of the test compound in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from 1 mM.
-
Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. This results in a final DMSO concentration of ≤1%, which is generally well-tolerated by most enzymes.[6]
-
Include "high" (no enzyme) and "low" (DMSO vehicle) controls for data normalization.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of kinase and its corresponding substrate in the assay buffer. The concentration of the enzyme should be optimized to produce a robust signal within the linear range of the assay.
-
Add 5 µL of the enzyme/substrate mix to each well of the assay plate containing the pre-dispensed compound.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-60 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated.[4]
-
-
Reaction Initiation:
-
Prepare an ATP solution in the assay buffer. The concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]
-
Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is now 10 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear phase (typically <20% substrate turnover).
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
4.4. Data Analysis
-
Normalization: The raw luminescence data is converted to percent inhibition using the high and low controls on each plate: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration.[6] Fit the data using a non-linear regression model with a sigmoidal (four-parameter logistic) dose-response equation.[7][8]
-
IC50 Determination: The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7][9] This value is directly calculated from the fitted curve by the analysis software (e.g., GraphPad Prism, Origin).[8]
Comparative Selectivity Data (Hypothetical)
The following table presents a hypothetical selectivity profile for this compound, generated using the protocol described above.
| Enzyme Target | Enzyme Class | IC50 (nM) | Selectivity vs. MEK1 (Fold) |
| MEK1 | Kinase (MEK Family) | 50 | 1 |
| MEK2 | Kinase (MEK Family) | 150 | 3 |
| MKK4 | Kinase (MEK Family) | 2,500 | 50 |
| ERK2 | Kinase (Downstream) | > 10,000 | > 200 |
| PKA | Kinase (AGC Family) | > 10,000 | > 200 |
| CDK2/CycA | Kinase (CMGC Family) | 8,500 | 170 |
| Cathepsin S | Cysteine Protease | > 10,000 | > 200 |
| PTP1B | Phosphatase | > 10,000 | > 200 |
Interpretation of Results: Quantifying Selectivity
The data clearly illustrates a selective inhibition profile. This compound is most potent against its primary target, MEK1, with an IC50 of 50 nM.
-
Intra-family Selectivity: The compound shows a modest 3-fold selectivity for MEK1 over the closely related MEK2, and a more significant 50-fold selectivity over MKK4. This suggests the compound exploits subtle differences within the MEK family binding pocket.
-
Broad Kinome Selectivity: There is excellent selectivity (>170-fold) against kinases from other families (ERK2, PKA, CDK2/CycA), indicating the compound does not act as a promiscuous kinase inhibitor.
-
Cross-class Selectivity: The lack of activity against a protease (Cathepsin S) and a phosphatase (PTP1B) further reinforces its specific mode of action, a highly desirable trait in a drug candidate.[2]
Caption: Selective vs. Non-Selective enzyme inhibition.
Conclusion
This guide outlines a rigorous, scientifically-grounded methodology for assessing the enzyme selectivity of a test compound like this compound. By employing a rationally designed enzyme panel, a robust biochemical assay, and precise data analysis techniques, researchers can generate a clear and reliable selectivity profile. The hypothetical data presented demonstrates that this compound is a selective MEK1 inhibitor, a crucial piece of information that would guide its further development. This systematic approach to selectivity profiling is an indispensable component of the modern drug discovery cascade, enabling the early identification and prioritization of candidates with the highest potential for clinical success.
References
-
Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
-
Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
I am looking for an accurate method for determining the IC50 value? ResearchGate. Available at: [Link]
-
Enzyme Activity Assays. Amsbio. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Structure-based design of biocatalytic panels for pharmaceuticals synthesis. ChemRxiv. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. NIH. Available at: [Link]
-
Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]
Sources
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. domainex.co.uk [domainex.co.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
Safety Operating Guide
Navigating the Disposal of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, a compound featuring a chlorinated aromatic ring, a sulfonyl group, and a carboxylic acid moiety. Understanding the chemical nature of this molecule is paramount to ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: A Triad of Functional Group Risks
-
Chlorinated Aromatic Compounds: These compounds are well-documented for their potential toxicity and persistence in the environment.[1][2] Many are known to be harmful and require handling as hazardous waste. The U.S. Environmental Protection Agency (EPA) lists many chlorinated compounds as hazardous wastes.[3]
-
Sulfonyl Group: While the sulfonyl group itself is relatively stable, the synthetic routes to sulfonyl-containing compounds may involve reactive precursors like sulfonyl halides. It is crucial to ensure that the waste is free of any unreacted starting materials. Acyl and sulfonyl halides react readily with water and other nucleophiles and should be handled with care.[4][5]
-
Carboxylic Acid: The acidic nature of this compound necessitates neutralization to mitigate its corrosive properties before disposal.[6]
Given this combination of functionalities, this compound must be treated as hazardous waste .
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste, it is imperative to wear appropriate PPE to prevent skin and eye exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the potentially irritating and harmful compound. |
| Eye Protection | Chemical splash goggles. | To protect eyes from splashes of the waste, especially if it is in a liquid form. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Not generally required if handled in a well-ventilated area or chemical fume hood. | To prevent inhalation of any dust or aerosols. |
Waste Collection and Labeling: Ensuring Proper Identification
All waste containing this compound must be collected in a designated hazardous waste container.
Step 1: Container Selection
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4]
-
Ensure the container is clean and dry before use.
Step 2: Labeling
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
Your name and laboratory information
-
In-Lab Neutralization of Aqueous Solutions (Optional and with Caution)
For dilute aqueous solutions of this compound, neutralization can be performed to reduce its corrosivity. Solid waste should not be neutralized in this manner.
Materials:
-
Sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).
-
pH paper or a calibrated pH meter.
Procedure:
-
Work in a chemical fume hood.
-
Slowly add the neutralizing agent to the acidic solution while stirring. Be cautious as this can generate gas and heat.
-
Monitor the pH of the solution. Continue adding the base until the pH is between 6 and 8.
-
Once neutralized, transfer the solution to the labeled hazardous waste container.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office.
Step 2: Contain the Spill
-
Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents).
Step 3: Clean Up
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
Step 4: Decontaminate
-
Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
Final Disposal: The Role of Environmental Health and Safety
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[7][8]
Procedure:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Follow your institution's procedures to arrange for pickup by the EHS department or a licensed hazardous waste disposal contractor.[2][7] These entities are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[3]
Caption: The cradle-to-grave journey of hazardous laboratory waste.
By adhering to these procedures, you contribute to a safe and sustainable research environment. The principles of chemical safety and responsible waste management are integral to the scientific process.
References
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
Clark County Regional Flood Control District. (n.d.). Hazardous Waste Residential Home Owners. LVStormwater. Retrieved from [Link]
- Sweeny, R. F., & Rose, W. L. (1968). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development, 7(3), 350-352.
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]
-
NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Chem Service. (2018, December 18). Safety Data Sheet: Bis(2,4-Dichlorophenoxy)acetic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
Sources
- 1. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 2. lvstormwater [lvstormwater.com]
- 3. epa.gov [epa.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. epfl.ch [epfl.ch]
- 6. nipissingu.ca [nipissingu.ca]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Inactivating organic (contaminated) material — HSE Department - KU Leuven [admin.kuleuven.be]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
